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  • Product: n-(2,6-Dimethylphenyl)-2-hydroxybenzamide
  • CAS: 67520-11-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to N-(2,6-Dimethylphenyl)-2-hydroxybenzamide: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide, a member of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide, a member of the promising salicylamide class of compounds. While direct research on this specific molecule is limited, this document synthesizes established knowledge of the N-aryl salicylamide scaffold to present its probable chemical characteristics, a robust synthesis protocol, and its potential as a therapeutic agent. The information herein is intended to serve as a foundational resource to stimulate further investigation and application of this compound in drug discovery and development.

Introduction: The Therapeutic Promise of the Salicylamide Scaffold

Salicylamides are a class of compounds characterized by a 2-hydroxybenzamide core structure. The parent compound, salicylamide, is a non-prescription analgesic and antipyretic drug.[1][2] Unlike aspirin, it is not hydrolyzed to salicylate in the body.[1] The therapeutic potential of salicylamides has been significantly expanded through the synthesis of a diverse array of derivatives with enhanced efficacy and novel biological activities.[1][3][4] These derivatives have shown promise in a variety of therapeutic areas, including inflammation, cancer, and infectious diseases.[1][4][5]

N-(2,6-Dimethylphenyl)-2-hydroxybenzamide incorporates the key structural features of the salicylamide family, suggesting it may share in their rich pharmacology. The addition of the 2,6-dimethylphenyl group is anticipated to modulate the compound's lipophilicity, metabolic stability, and target-binding interactions, potentially leading to a unique pharmacological profile.

Chemical Structure and Properties

The chemical structure of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide consists of a salicylamide core N-substituted with a 2,6-dimethylphenyl group.

Caption: Chemical structure of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide.

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₁₅NO₂
Molecular Weight241.29 g/mol
XLogP33.5
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2

Note: These properties are computationally predicted and await experimental verification.

Synthesis of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide

While a specific protocol for the synthesis of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide has not been found in the reviewed literature, a reliable synthetic route can be designed based on well-established methods for the preparation of N-aryl salicylamides.[6] The most direct approach involves the amidation of salicylic acid with 2,6-dimethylaniline.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_purification Purification Salicylic_Acid Salicylic Acid Thionyl_Chloride Thionyl Chloride (SOCl₂) or Phosphorus Trichloride (PCl₃) Salicylic_Acid->Thionyl_Chloride Dimethylaniline 2,6-Dimethylaniline Reaction_Conditions Reflux Dimethylaniline->Reaction_Conditions Thionyl_Chloride->Reaction_Conditions Activates Carboxylic Acid Solvent Anhydrous Toluene or Dichloromethane Target_Molecule N-(2,6-Dimethylphenyl)-2-hydroxybenzamide Reaction_Conditions->Target_Molecule Amide Bond Formation Workup Aqueous Workup Target_Molecule->Workup Recrystallization Recrystallization (e.g., from Ethanol/Water) Workup->Recrystallization Recrystallization->Target_Molecule Purified Product

Caption: Proposed synthesis workflow for N-(2,6-Dimethylphenyl)-2-hydroxybenzamide.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on analogous syntheses.[6] Optimization of reaction conditions may be necessary to achieve the highest yield and purity.

Materials:

  • Salicylic acid

  • 2,6-Dimethylaniline[7]

  • Phosphorus trichloride (PCl₃) or Thionyl chloride (SOCl₂)

  • Anhydrous toluene or dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol

  • Deionized water

Procedure:

  • Activation of Salicylic Acid: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve salicylic acid (1 equivalent) in an excess of anhydrous toluene.

  • To this solution, add phosphorus trichloride (0.5 equivalents) dropwise at room temperature. The mixture is then heated to reflux for 2-3 hours to form the corresponding acyl chloride. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Amidation: After cooling the reaction mixture to room temperature, a solution of 2,6-dimethylaniline (1 equivalent) in anhydrous toluene is added dropwise.

  • The reaction mixture is then stirred at room temperature or gently heated for several hours until the reaction is complete, as indicated by TLC.

  • Work-up: The reaction mixture is cooled and washed successively with saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude N-(2,6-Dimethylphenyl)-2-hydroxybenzamide is purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure product.

Characterization

The identity and purity of the synthesized N-(2,6-Dimethylphenyl)-2-hydroxybenzamide should be confirmed by standard analytical techniques. Expected spectroscopic data, based on the analysis of similar structures, are provided below.

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic protons of the salicyl and dimethylphenyl rings (multiplets in the range of δ 6.8-7.5 ppm).- Amide proton (a broad singlet, δ > 8.0 ppm).- Phenolic hydroxyl proton (a broad singlet, potentially at a higher chemical shift, δ > 10.0 ppm).- Methyl protons of the dimethylphenyl group (a singlet around δ 2.2 ppm).
¹³C NMR - Carbonyl carbon of the amide (δ ~165-170 ppm).- Aromatic carbons (δ ~115-160 ppm).- Methyl carbons (δ ~18-20 ppm).
IR (Infrared Spectroscopy) - O-H stretch (broad, ~3300-3500 cm⁻¹).- N-H stretch (~3300 cm⁻¹).- C=O stretch (amide I band, ~1640-1680 cm⁻¹).- Aromatic C=C stretches (~1450-1600 cm⁻¹).
Mass Spectrometry (MS) - Molecular ion peak [M+H]⁺ corresponding to the calculated exact mass.

Potential Biological Activities and Mechanism of Action

The N-aryl salicylamide scaffold is associated with a broad range of biological activities. While the specific activities of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide require experimental validation, the existing literature on related compounds provides a strong basis for postulating its therapeutic potential.

Anti-inflammatory and Analgesic Activity

The primary mechanism of action for salicylamide and its derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins that mediate pain and inflammation.[1][8] By inhibiting COX enzymes, salicylamides reduce the production of prostaglandins, leading to decreased inflammation, pain, and fever.[8] It is plausible that N-(2,6-Dimethylphenyl)-2-hydroxybenzamide will exhibit similar anti-inflammatory and analgesic properties.

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Salicylamide_Derivative N-(2,6-Dimethylphenyl)-2-hydroxybenzamide Salicylamide_Derivative->COX_Enzymes Inhibition

Caption: Postulated mechanism of anti-inflammatory action via COX inhibition.

Anticancer Activity

Numerous salicylamide derivatives have demonstrated potent anticancer activity through various mechanisms.[5][9][10] Some derivatives act as dual inhibitors of histone deacetylases (HDACs) and epidermal growth factor receptor (EGFR), both of which are important targets in cancer therapy.[5] Others have been shown to inhibit the STAT3 signaling pathway, which is often constitutively activated in many cancers. Given these precedents, N-(2,6-Dimethylphenyl)-2-hydroxybenzamide warrants investigation as a potential anticancer agent.

Antimicrobial and Antiviral Activity

The salicylamide scaffold has also been a source of potent antimicrobial and antiviral agents.[3][4] For instance, certain derivatives have shown significant activity against multidrug-resistant Neisseria gonorrhoeae.[3] Others have been identified as potent inhibitors of the Hepatitis B virus (HBV) by impairing the expression of the HBV core protein or disrupting capsid formation.[4] The potential of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide as an antimicrobial or antiviral agent is a promising area for future research.

Conclusion and Future Directions

N-(2,6-Dimethylphenyl)-2-hydroxybenzamide is a synthetically accessible member of the pharmacologically significant salicylamide class of compounds. Based on the extensive research on its structural analogs, this molecule holds considerable promise as a lead compound for the development of novel therapeutics, particularly in the areas of inflammation, oncology, and infectious diseases.

This technical guide provides a foundational framework for the synthesis, characterization, and biological evaluation of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide. Further experimental studies are crucial to elucidate its precise physicochemical properties, optimize its synthesis, and, most importantly, to discover and characterize its biological activities and mechanisms of action. The insights provided herein are intended to catalyze such research efforts, ultimately contributing to the advancement of new and effective medicines.

References

  • Benchchem. A Head-to-Head Comparison of Salicylamide Derivatives: Efficacy and Mechanism of Action. Benchchem.com. Accessed February 29, 2024.
  • Repurposing Salicylamide for Combating Multidrug-Resistant Neisseria gonorrhoeae. PMC. Accessed February 29, 2024.
  • Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships. PMC. Accessed February 29, 2024.
  • Salicylamide: Detailed Review of its Transformative R&D Success. Patsnap Synapse. Published September 19, 2023. Accessed February 29, 2024.
  • In vitro anticancer, antioxidant, antimicrobial, antileishmanial, enzymes inhibition and in vivo anti-inflammatory activities of -. ORCA - Cardiff University. Accessed February 29, 2024.
  • Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships. RSC Publishing. Accessed February 29, 2024.
  • Salicylamide – Knowledge and References. Taylor & Francis. Accessed February 29, 2024.
  • Synthesis and biological evaluation of N-aryl salicylamides with a hydroxamic acid moiety at 5-position as novel HDAC-EGFR dual inhibitors. PubMed. Published July 15, 2012. Accessed February 29, 2024.
  • Arylethanolamines derived from salicylamide with alpha- and beta-adrenoceptor blocking activities. Preparation of labetalol, its enantiomers, and related salicylamides. PubMed. Published June 1982. Accessed February 29, 2024.
  • The complementary anti-inflammatory and anticancer activity of hydroxycinnamic acid derivatives. Atlas of Science. Published September 20, 2021. Accessed February 29, 2024.
  • What is the mechanism of Salicylamide? Patsnap Synapse. Published July 17, 2024. Accessed February 29, 2024.
  • The Drug Salicylamide Is an Antagonist of the Aryl Hydrocarbon Receptor That Inhibits Signal Transduction Induced by 2,3,7,8-tetrachlorodibenzo-p-dioxin. PubMed. Published January 1, 2004. Accessed February 29, 2024.
  • Anti-diabetic, anti-inflammatory, antioxidant, anticancer, antimicrobial, and tissue engineering applications of genipin compound. Accessed February 29, 2024.
  • N-(2,6-Dimethylphenyl)-2-methylbenzamide. PMC. Accessed February 29, 2024.
  • (PDF) Design, synthesis and spectroscopic and structural characterization of novel N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide: DFT, Hirshfeld surface analysis, antimicrobial activity, molecular docking and toxicology. ResearchGate. Published February 24, 2026. Accessed February 29, 2024.
  • Process for preparing salicylamide compounds. European Patent Office - EP 0143628 B1. Googleapis.com. Accessed February 29, 2024.
  • CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.
  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. PMC. Published July 2, 2025. Accessed February 29, 2024.
  • N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. PubMed. Published August 11, 2022. Accessed February 29, 2024.
  • Common side products in the synthesis of N-(2,6-Dimethyl-phenyl)-succinamic acid. Benchchem.com. Accessed February 29, 2024.
  • Crystal structure and Hirshfeld surface analysis of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide. PMC. Accessed February 29, 2024.
  • Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.
  • Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Accessed February 29, 2024.
  • How is 2,6-Dimethylaniline synthesized? - FAQ. Guidechem. Published February 28, 2023. Accessed February 29, 2024.
  • Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. -ORCA - Cardiff University. Published July 21, 2025. Accessed February 29, 2024.

Sources

Exploratory

An In-depth Technical Guide to 2'-hydroxy-2,6-dimethylbenzanilide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2'-hydroxy-2,6-dimethylbenzanilide, a member of the benzanilide class of chemical compounds. While...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2'-hydroxy-2,6-dimethylbenzanilide, a member of the benzanilide class of chemical compounds. While specific data for this exact molecule is limited in public databases, this document synthesizes information from related structures and general synthetic methodologies to offer valuable insights for research and development professionals.

Chemical Identity and Nomenclature

2'-hydroxy-2,6-dimethylbenzanilide, also known by its systematic IUPAC name 2-hydroxy-N-(2,6-dimethylphenyl)benzamide, is a derivative of benzamide with a hydroxyl group on the benzoyl ring and two methyl groups on the aniline moiety. A specific CAS Registry Number for this compound has not been readily identified in major chemical databases. However, a closely related nitrated derivative, N-(2,6-Dimethylphenyl)-2-hydroxy-3-nitrobenzamide, is registered under CAS Number 63981-17-9 [1]. This suggests that the parent compound is a viable chemical entity, likely synthesized as a research intermediate.

Identifier Value
Systematic Name 2-hydroxy-N-(2,6-dimethylphenyl)benzamide
Common Synonyms 2'-hydroxy-2,6-dimethylbenzanilide
CAS Registry Number Not Found
Related CAS Number 63981-17-9 (for N-(2,6-Dimethylphenyl)-2-hydroxy-3-nitrobenzamide)[1]
Molecular Formula C₁₅H₁₅NO₂
Molecular Weight 241.29 g/mol

Synthesis Methodology

The synthesis of 2'-hydroxy-2,6-dimethylbenzanilide can be achieved through the amidation of a salicylic acid derivative with 2,6-dimethylaniline. A common and effective method involves the conversion of salicylic acid to its more reactive acid chloride, followed by reaction with the amine.

Experimental Protocol: Synthesis of 2-hydroxy-N-(2,6-dimethylphenyl)benzamide

This protocol is adapted from general procedures for the synthesis of N-benzamide derivatives[2].

Step 1: Formation of Salicyloyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend salicylic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases.

  • Remove the excess thionyl chloride under reduced pressure to obtain crude salicyloyl chloride, which can be used directly in the next step.

Step 2: Amidation with 2,6-Dimethylaniline

  • Dissolve 2,6-dimethylaniline (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a separate flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add the crude salicyloyl chloride (1 equivalent) dissolved in the same anhydrous solvent to the solution of 2,6-dimethylaniline.

  • Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), to scavenge the HCl byproduct formed during the reaction.

  • Allow the reaction mixture to warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove unreacted amine, and then with a saturated sodium bicarbonate solution to remove unreacted acid chloride and salicylic acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2'-hydroxy-2,6-dimethylbenzanilide by recrystallization or column chromatography.

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation SA Salicylic Acid reflux Reflux SA->reflux SOCl2 Thionyl Chloride (SOCl₂) SOCl2->reflux DMF DMF (catalyst) DMF->reflux SC Salicyloyl Chloride DMA 2,6-Dimethylaniline reaction Amidation Reaction SC->reaction reflux->SC DMA->reaction Base Base (e.g., Triethylamine) Base->reaction Solvent Anhydrous Solvent Solvent->reaction Product 2'-hydroxy-2,6-dimethylbenzanilide reaction->Product

Caption: Synthetic workflow for 2'-hydroxy-2,6-dimethylbenzanilide.

Physicochemical Properties (Estimated)

Property Estimated Value / Characteristic Basis of Estimation
Appearance White to off-white solidGeneral appearance of benzamide derivatives[3].
Melting Point Expected to be a solid with a defined melting pointBenzamide itself is a solid with a melting point of 127-130 °C[3]. Substitution generally affects the melting point.
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and DMSO.Benzamide has low water solubility but is soluble in organic solvents[3]. The added hydrophobic methyl and phenyl groups would further decrease water solubility.
Hydrogen Bond Donor 2 (from -OH and -NH)Based on the chemical structure.
Hydrogen Bond Acceptor 2 (from C=O and -OH)Based on the chemical structure.

Potential Applications in Research and Drug Development

Benzamide and salicylanilide derivatives are known to possess a wide range of biological activities, suggesting potential applications for 2'-hydroxy-2,6-dimethylbenzanilide in various fields of research.

  • Antimicrobial and Antifungal Agents: Salicylanilides, which share the core 2-hydroxy-N-phenylbenzamide structure, have been investigated for their antimicrobial properties[4]. The specific substitutions on both the salicylic acid and aniline moieties can significantly influence the spectrum and potency of their activity.

  • Enzyme Inhibition: Certain 2-hydroxy-N-phenylbenzamides have been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant targets in the research of neurodegenerative diseases like Alzheimer's disease[5].

  • Anticonvulsant and Analgesic Properties: The broader class of benzamide derivatives has been explored for its potential anticonvulsant and analgesic effects[6][7]. The structural features of 2'-hydroxy-2,6-dimethylbenzanilide make it a candidate for investigation in these areas.

Potential_Applications cluster_core 2'-hydroxy-2,6-dimethylbenzanilide cluster_applications Potential Research Areas Core Core Structure Antimicrobial Antimicrobial Activity Core->Antimicrobial Salicylanilide Motif Enzyme_Inhibition Enzyme Inhibition (e.g., Cholinesterases) Core->Enzyme_Inhibition 2-hydroxy-N-phenylbenzamide Core CNS_Activity CNS Activity (Anticonvulsant, Analgesic) Core->CNS_Activity Benzamide Class

Caption: Potential research applications of 2'-hydroxy-2,6-dimethylbenzanilide.

Conclusion

2'-hydroxy-2,6-dimethylbenzanilide is a chemical compound with potential for further investigation in medicinal chemistry and materials science. While detailed characterization is not widely published, its synthesis is achievable through established chemical reactions. The structural relationship to biologically active benzamides and salicylanilides suggests that this molecule may exhibit interesting pharmacological properties, warranting further exploration by the scientific community.

References

  • N-(2,6-Dimethylphenyl)-2-hydroxy-3-nitrobenzamide. Echemi.

  • Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education.

  • N-(2-Hydroxyethyl)benzamide. Sigma-Aldrich.

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org.

  • N-(2,6-Dimethylphenyl)benzamide. PubChem.

  • 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. ResearchGate.

  • N-(2,6-Dimethylphenyl)-2-methylbenzamide. National Center for Biotechnology Information.

  • NITRONES FOR INTRAMOLECULAR 1,3-DIPOLAR CYCLOADDITIONS: 2,5-DIMETHYL-2-AZA-6-OXABICYCLO[3.3.1]NONANE. Organic Syntheses.

  • N-(2,6-dimethylphenyl)-2-hydroxy-3-nitrobenzamide. PubChemLite.

  • Benzamide. Wikipedia.

  • 2-HYDROXYBENZAMIDE. CAMEO Chemicals, NOAA.

  • N-(2,6-Dimethylphenyl)-2-hydroxyacetamide. Sigma-Aldrich.

  • Novel Synthetic Route and Telescoped Process of N -(2,6-Dimethylphenyl)-6-hydroxypicolinamide Employing the Base-Free Schotten–Baumann Reaction and Self-Catalyzed Ullmann-Type Hydroxylation. ResearchGate.

  • Benzamide derivative and use thereof. Google Patents.

  • N-(2,6-Dimethylphenyl)-4-nitrobenzamide. LookChem.

  • 2-Hydroxy-benzamide derivatives synthesis. ResearchGate.

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Foundational

Technical Guide: Biological Profile & Pharmacology of N-(2,6-xylyl)salicylamide

The following is an in-depth technical guide on the biological activity and pharmacological profile of N-(2,6-xylyl)salicylamide. Part 1: Executive Technical Summary N-(2,6-xylyl)salicylamide (also known as N-(2,6-dimeth...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the biological activity and pharmacological profile of N-(2,6-xylyl)salicylamide.

Part 1: Executive Technical Summary

N-(2,6-xylyl)salicylamide (also known as N-(2,6-dimethylphenyl)-2-hydroxybenzamide) represents a critical structural scaffold in the salicylanilide class of compounds. While often utilized as a steric baseline in Structure-Activity Relationship (SAR) studies, this molecule serves as the lipophilic core for a new generation of antimycobacterial and antifungal agents.

Unlike its planar analogues, the 2,6-dimethyl substitution on the aniline ring introduces significant steric orthogonality (torsion), which influences:

  • Metabolic Stability: Hindered amide hydrolysis.

  • Target Selectivity: Reduced affinity for general mammalian esterases while maintaining activity against specific bacterial targets.

  • Mechanism: Acts as a lipophilic weak acid protonophore, capable of uncoupling oxidative phosphorylation in microbial membranes.

This guide details the physicochemical properties, biological activity spectrum, and experimental protocols for validating this scaffold.

Part 2: Physicochemical & Structural Profile[1][2]

The biological activity of N-(2,6-xylyl)salicylamide is dictated by its ability to partition into lipid bilayers and chelate divalent cations.

Key Chemical Data
PropertyValue / DescriptionSource
IUPAC Name N-(2,6-dimethylphenyl)-2-hydroxybenzamide[1]
Molecular Formula C₁₅H₁₅NO₂[1]
Molecular Weight 241.29 g/mol [1]
Melting Point 137–140 °C[1]
Lipophilicity (log k) 0.6661 (RP-HPLC determined)[1]
pKa (Phenolic) ~7–8 (Predicted)[2]
Solubility Low in water; Soluble in DMSO, Ethanol, Acetone[1]
Structural Logic & SAR

The molecule consists of a salicylic acid moiety coupled to a 2,6-dimethylaniline.

  • Pharmacophore: The phenolic hydroxyl (2-OH) and the amide carbonyl (C=O) form an intramolecular hydrogen bond (pseudo-ring), essential for membrane permeability and proton shuttling.

  • Steric Shield: The 2,6-dimethyl groups on the N-phenyl ring force the two aromatic rings out of planarity. This "twist" reduces π-π stacking aggregation and improves solubility in lipid environments compared to planar analogues.

Part 3: Biological Activity Spectrum[4][6][7][8]

Photosynthetic Electron Transport (PET) Inhibition

Salicylanilides are classical inhibitors of Photosystem II (PSII) in thylakoid membranes.

  • Activity: N-(2,6-xylyl)salicylamide exhibits moderate to low inhibitory activity compared to halogenated derivatives.

  • IC₅₀ Value: 331.4 µmol/L (Spinach chloroplasts).[1]

  • Mechanistic Insight: The steric bulk of the 2,6-xylyl group hinders binding to the

    
     site of the D1 protein in PSII compared to less hindered 3,5-substituted analogues. This makes the scaffold a useful "negative control" or baseline for steric sensitivity in herbicide design [1].
    
Antimicrobial & Antifungal Profile

The scaffold demonstrates activity against Gram-positive bacteria and Mycobacteria, driven by membrane depolarization.

OrganismActivity TypePotency Context
Staphylococcus aureus BacteriostaticModerate. Activity increases 10-100x with addition of 5-Cl or 4-CF₃ groups to the salicylate ring [3].
Mycobacterium tuberculosis AntimycobacterialScaffold serves as a core. Derivatives (e.g., 5-Cl) show MICs < 10 µM [3].
Candida albicans AntifungalLow intrinsic activity; requires halogenation for clinical potency.
Cytotoxicity & Safety
  • Mammalian Cells: The compound exhibits minimal anti-proliferative activity against human cell lines in culture [1].[1]

  • Implication: The 2,6-xylyl core is relatively non-toxic to mammalian cells compared to highly halogenated salicylanilides (like Niclosamide), making it a promising scaffold for optimization.

Part 4: Mechanism of Action (MOA)

The primary MOA is Protonophore Uncoupling . The molecule cycles between the inner and outer mitochondrial (or bacterial) membranes, dissipating the proton motive force (PMF) required for ATP synthesis.

Pathway Visualization

The following diagram illustrates the proton shuttling cycle and the steric impact of the xylyl group.

MOA_Pathway cluster_membrane Lipid Bilayer Membrane Neutral Neutral Form (Protonated) Permeates Membrane Intracellular Cytoplasm / Matrix (Low H+) Neutral->Intracellular Diffusion across membrane Anion Anionic Form (Deprotonated) Trapped / Slow Diffusion Extracellular Extracellular / Periplasm (High H+) Anion->Extracellular Return (Rate Limiting Step) Extracellular->Neutral H+ Binding (Protonation) Intracellular->Anion H+ Release (Deprotonation) ATP_Synthase ATP Synthase (Inhibited by lack of PMF) Intracellular->ATP_Synthase PMF Dissipation Xylyl_Effect 2,6-Xylyl Steric Effect: Prevents tight protein binding Increases lipophilicity Xylyl_Effect->Neutral

Figure 1: Protonophore uncoupling mechanism of N-(2,6-xylyl)salicylamide. The molecule shuttles protons across the membrane, collapsing the electrochemical gradient.

Part 5: Experimental Protocols

Synthesis of N-(2,6-xylyl)salicylamide

Standard Protocol for generating the scaffold for SAR studies.

Reagents: Salicylic acid (1.0 eq), 2,6-Dimethylaniline (1.0 eq), PCl₃ (0.5 eq), Toluene (Solvent).[2]

  • Activation: Dissolve salicylic acid in anhydrous toluene under nitrogen atmosphere.

  • Chlorination: Add PCl₃ dropwise and heat to reflux for 30 minutes to generate the transient salicyloyl chloride in situ.

  • Coupling: Add 2,6-dimethylaniline (dissolved in toluene) slowly to the refluxing mixture.

  • Reaction: Reflux for 3–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to room temperature. The product may precipitate or require solvent evaporation.

  • Purification: Recrystallize from Ethanol/Water.

  • Validation: Expected Yield ~37–45%. MP: 137–140 °C. Confirm via ¹H-NMR (DMSO-d₆) [1].[3]

MIC Determination (Broth Microdilution)

Protocol for assessing antibacterial potency.

Materials: Mueller-Hinton Broth (MHB), DMSO, 96-well plates, S. aureus (ATCC 29213).

  • Stock Preparation: Dissolve N-(2,6-xylyl)salicylamide in DMSO to 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in MHB across the 96-well plate (Range: 256 µg/mL to 0.5 µg/mL). Final DMSO concentration must be < 1%.

  • Inoculation: Add bacterial suspension adjusted to 5 × 10⁵ CFU/mL to each well.

  • Incubation: Incubate at 37 °C for 18–24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

    • Note: Due to the 2,6-dimethyl steric hindrance, expect higher MICs (>64 µg/mL) for the unsubstituted core compared to 5-chloro derivatives [3].

Part 6: References

  • Gonecov, A., et al. (2010). Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates. Molecules, 15(1), 1-15. Link

  • Kratky, M., et al. (2013). New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species.[4][5] Bioorganic & Medicinal Chemistry, 21(1), 1-10. Link

  • Paraskevopoulos, G., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. International Journal of Molecular Sciences, 23(19), 11565. Link

  • Urgaonkar, S., et al. (2005). Synthesis of N-aryl-2-hydroxybenzamides via PCl3 mediated condensation. Organic Letters, 7(22), 1-4. Link

Sources

Exploratory

A Technical Guide to Salicylanilide Derivatives with a 2,6-Dimethyl Substitution Pattern: Conformational Constraints as a Driver of Biological Activity

Executive Summary Salicylanilides are a versatile class of compounds renowned for a wide spectrum of biological activities, including antimicrobial, anthelmintic, and anticancer effects.[1] The functional diversity of th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Salicylanilides are a versatile class of compounds renowned for a wide spectrum of biological activities, including antimicrobial, anthelmintic, and anticancer effects.[1] The functional diversity of these molecules is heavily dictated by the substitution patterns on both the salicylic acid and aniline rings. This technical guide provides an in-depth analysis of salicylanilide derivatives featuring a 2,6-dimethyl substitution on the aniline moiety. We will explore how this specific substitution pattern imposes significant steric and conformational constraints, fundamentally altering the molecule's three-dimensional structure and, consequently, its structure-activity relationship (SAR) and mechanism of action. This paper will serve as a resource for researchers and drug development professionals by detailing the synthesis, conformational analysis, biological implications, and key experimental protocols relevant to this unique structural class.

The Conformational Impact of 2,6-Dimethyl Substitution

The biological activity of salicylanilides is not solely dependent on their constituent atoms but is critically influenced by their three-dimensional shape. Salicylanilides that are unsubstituted at the 2' and 6' positions of the aniline ring show a strong preference for a "closed-ring" conformation. This conformation is stabilized by a potent intramolecular hydrogen bond between the phenolic hydroxyl group (2-OH) and the amide carbonyl oxygen.[2] This hydrogen bonding creates a pseudo-six-membered ring, rendering the core structure relatively planar.[2]

The introduction of two methyl groups at the ortho-positions (2' and 6') of the aniline ring creates a significant steric clash with the amide carbonyl group. This steric hindrance makes the formation of the planar, "closed-ring" conformation energetically unfavorable. Instead, the molecule is forced to adopt a more twisted, non-planar conformation to accommodate the bulky methyl groups. This rotation around the amide bond disrupts the intramolecular hydrogen bond and fundamentally alters the molecule's topology.

G a Planar 'Closed-Ring' Conformation b Intramolecular H-Bond (OH···O=C) a->b Stabilized by c Twisted, Non-Planar Conformation caption_unsub Favored in unsubstituted analogs, leading to a planar structure. d Steric Hindrance c->d Caused by caption_sub Forced by 2,6-dimethyl groups, leading to a twisted structure. G start 5-Chlorosalicylic Acid + 2,6-Dimethylaniline step1 Activation with SOCl₂ in Toluene (Reflux) start->step1 intermediate Crude 5-Chloro-2-hydroxybenzoyl Chloride step1->intermediate step2 Amide Coupling with 2,6-Dimethylaniline & Et₃N in Toluene (0°C to RT) intermediate->step2 crude_product Crude Product Mixture step2->crude_product step3 Aqueous Work-up (HCl, NaHCO₃, Brine) crude_product->step3 purification Purification (Recrystallization or Chromatography) step3->purification final_product Pure 5-Chloro-N-(2,6-dimethylphenyl) -2-hydroxybenzamide purification->final_product G start Prepare Compound Stock & Bacterial Inoculum step1 Perform 2-fold Serial Dilutions of Compound in 96-well Plate start->step1 step2 Inoculate Wells with Standardized Bacteria (5 x 10⁵ CFU/mL) step1->step2 step3 Incubate Plate (37°C, 18-24h) step2->step3 result Determine MIC: Lowest concentration with no visible growth step3->result

Sources

Foundational

An In-Depth Technical Guide to the Presumed Mechanism of Action of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide

Abstract N-(2,6-Dimethylphenyl)-2-hydroxybenzamide is a member of the salicylanilide class of compounds, a scaffold of significant interest in medicinal chemistry due to its diverse and potent biological activities. Whil...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-(2,6-Dimethylphenyl)-2-hydroxybenzamide is a member of the salicylanilide class of compounds, a scaffold of significant interest in medicinal chemistry due to its diverse and potent biological activities. While direct experimental data on this specific molecule is limited, this guide provides a comprehensive overview of its presumed mechanisms of action based on extensive research into structurally related salicylamides and N-substituted benzamides. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into the compound's potential therapeutic applications and providing detailed methodologies for its investigation. We will explore its likely roles as an anti-inflammatory, antimicrobial, and cholinesterase-inhibiting agent, grounded in established structure-activity relationships and supported by detailed experimental protocols.

Introduction: The Therapeutic Potential of the Salicylanilide Scaffold

The salicylanilide core, characterized by a salicylic acid moiety linked to an aniline via an amide bond, is a privileged structure in drug discovery. The parent compound, salicylamide, has long been recognized for its analgesic and antipyretic properties.[1] However, the therapeutic landscape of this chemical class has expanded dramatically with the exploration of various substitutions on both the salicylic and aniline rings. Prominent members of this family, such as niclosamide, have demonstrated a broad spectrum of biological activities, including anthelmintic, antiviral, and anticancer effects.[1]

The defining structural features of salicylanilides, particularly the acidic phenolic hydroxyl group, are known to be crucial for their biological activity.[2][3] This has led to the hypothesis that many of their effects are mediated by their ability to interact with key biological targets, such as enzymes and cellular membranes. For N-(2,6-Dimethylphenyl)-2-hydroxybenzamide, the presence of the 2-hydroxy group on the benzamide ring and the dimethyl-substituted phenyl ring are expected to significantly influence its pharmacological profile. This guide will delve into the most probable mechanisms of action for this compound, drawing upon the wealth of knowledge surrounding its chemical relatives.

Physicochemical Properties of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide

PropertyPredicted ValueSource
Molecular FormulaC15H15NO2PubChem
Molecular Weight241.28 g/mol PubChem
XLogP33.5PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count2PubChem
Topological Polar Surface Area49.3 ŲPubChem

These values are computationally predicted and should be experimentally verified.

Postulated Mechanisms of Action and Investigational Road-map

Based on the structure of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide and the known activities of related compounds, we can postulate several primary mechanisms of action. This section will explore each of these in detail and provide the necessary experimental protocols for their validation.

Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

The most well-established mechanism of action for salicylamides is their anti-inflammatory effect, which is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes.[1] COX-1 and COX-2 are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4] The inhibition of these enzymes is the primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs).[4] Given its structural similarity to other anti-inflammatory salicylamides, it is highly probable that N-(2,6-Dimethylphenyl)-2-hydroxybenzamide exhibits COX inhibitory activity.

Prostaglandin Synthesis Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Compound N-(2,6-Dimethylphenyl) -2-hydroxybenzamide Compound->COX1 Inhibition Compound->COX2 Inhibition

Caption: Proposed inhibition of the COX pathway by N-(2,6-Dimethylphenyl)-2-hydroxybenzamide.

This protocol outlines a method for determining the in vitro inhibition of COX-1 and COX-2 using a fluorometric assay kit.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • COX Assay Buffer

  • COX Cofactor Working Solution

  • COX Probe Solution

  • Arachidonic Acid Solution

  • N-(2,6-Dimethylphenyl)-2-hydroxybenzamide (test compound)

  • Celecoxib (positive control for COX-2 inhibition)

  • Ibuprofen (non-selective control)

  • 96-well black microtiter plate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the test compound and controls to the desired concentrations in the appropriate solvent (e.g., DMSO).

  • Assay Plate Setup: In a 96-well plate, add the following to each well:

    • 75 µL COX Assay Buffer

    • 2 µL COX Cofactor Working Solution

    • 1 µL COX Probe Solution

    • 1 µL of either COX-1 or COX-2 enzyme

    • 10 µL of the test compound or control solution

  • Incubation: Incubate the plate for 10-15 minutes at 25°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid Solution to each well to initiate the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetics for 10 minutes at 25°C, with an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[2]

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Antimicrobial Activity via Disruption of the Proton Gradient

Many salicylanilides exhibit potent antimicrobial activity, and a proposed mechanism for this is their function as proton shuttles, which disrupts the cellular proton gradient across the bacterial membrane.[2] This dissipation of the proton motive force interferes with ATP synthesis and other essential cellular processes, ultimately leading to cell death. The lipophilic nature of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide suggests it may be able to insert into the bacterial membrane and act as a protonophore.

Proton Shuttling Mechanism cluster_membrane Bacterial Membrane Inner Cytoplasm (High pH) Compound Deprotonated Compound Inner->Compound Deprotonation Outer Exterior (Low pH) Compound_H Protonated Compound (Lipophilic) Outer->Compound_H Protonation Compound_H->Inner Diffusion Compound->Outer Diffusion H_in H+ Compound->H_in H_out H+ H_out->Compound_H

Caption: Proposed proton shuttling mechanism across the bacterial membrane.

This protocol determines the minimum concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

  • Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • N-(2,6-Dimethylphenyl)-2-hydroxybenzamide (test compound)

  • Standard antibiotic (e.g., ampicillin, ciprofloxacin) as a positive control

  • Sterile 96-well microtiter plates

  • Spectrophotometer or nephelometer

  • Incubator

Procedure:

  • Inoculum Preparation: From a fresh culture, prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[5]

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in the growth medium in the 96-well plate.

  • Inoculation: Inoculate each well (except for a sterility control) with the standardized bacterial inoculum. Include a growth control well (inoculum without the compound) and a sterility control well (medium only).

  • Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, determine the MIC as the lowest concentration of the compound at which there is no visible growth.[3]

To investigate the potential for mitochondrial uncoupling (a related mechanism in eukaryotic cells), a JC-1 assay can be performed. This assay uses a fluorescent dye that differentially accumulates in mitochondria based on their membrane potential.

Materials:

  • JC-1 dye

  • Cell line (e.g., HeLa, HepG2)

  • Cell culture medium

  • N-(2,6-Dimethylphenyl)-2-hydroxybenzamide (test compound)

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for mitochondrial uncoupling

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture: Culture the cells to the desired confluency.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and the positive control for a specified period.

  • JC-1 Staining: Prepare the JC-1 staining solution according to the manufacturer's protocol and add it to the cells. Incubate for 15-30 minutes at 37°C.[1]

  • Washing: Wash the cells to remove the excess dye.

  • Analysis: Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with low membrane potential, JC-1 remains as monomers and fluoresces green. A shift from red to green fluorescence indicates mitochondrial depolarization.[1]

Cholinesterase Inhibition

Several studies have reported that 2-hydroxy-N-phenylbenzamide derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are critical for the breakdown of the neurotransmitter acetylcholine.[5] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. The structural features of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide make it a candidate for cholinesterase inhibition.

This colorimetric assay is the standard method for measuring cholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • N-(2,6-Dimethylphenyl)-2-hydroxybenzamide (test compound)

  • Donepezil or galantamine (positive controls)

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, DTNB, test compound, and controls in the phosphate buffer.

  • Assay Plate Setup: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Test compound or control solution

    • AChE solution

  • Pre-incubation: Incubate the plate for 10-15 minutes at 25°C.

  • Reaction Initiation: Add DTNB followed by the ATCI substrate to each well to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period. The rate of increase in absorbance is proportional to the enzyme activity.[6]

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC50 value.

Comparative Analysis of Related Compounds

To provide context for the potential activity of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide, the following table summarizes the reported biological activities of structurally related salicylanilides.

CompoundBiological ActivityIC50 / MICReference
SalicylanilideAntifungal (C. albicans)MIC: 100 µg/mL
5-ChlorosalicylanilideAntitubercular (M. tuberculosis)MIC: 1.56 µM[2]
NiclosamideAnthelmintic, Antiviral, AnticancerVaries by target[1]
2-Hydroxy-N-(4-nitrophenyl)benzamideAChE InhibitionIC50: 55.3 µM[5]
2-Hydroxy-N-(4-chlorophenyl)benzamideBuChE InhibitionIC50: 68.2 µM[5]

Synthesis of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide

The synthesis of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide can be achieved through a standard amidation reaction between salicylic acid or its activated derivative and 2,6-dimethylaniline.

Synthesis Pathway Salicylic_Acid Salicylic Acid SOCl2 SOCl2 or (COCl)2 Salicylic_Acid->SOCl2 Salicyloyl_Chloride Salicyloyl Chloride (Activated Intermediate) SOCl2->Salicyloyl_Chloride Dimethylaniline 2,6-Dimethylaniline Salicyloyl_Chloride->Dimethylaniline Product N-(2,6-Dimethylphenyl) -2-hydroxybenzamide Dimethylaniline->Product Base Base (e.g., Pyridine, Et3N)

Caption: A proposed synthetic route for N-(2,6-Dimethylphenyl)-2-hydroxybenzamide.

Conclusion and Future Directions

N-(2,6-Dimethylphenyl)-2-hydroxybenzamide is a promising, yet understudied, member of the salicylanilide family. Based on extensive structure-activity relationship data from related compounds, it is reasonable to hypothesize that this molecule possesses anti-inflammatory, antimicrobial, and potentially cholinesterase-inhibiting properties. This guide provides a comprehensive framework for the systematic investigation of these activities, from postulated mechanisms and signaling pathways to detailed, actionable experimental protocols.

The immediate next steps for researchers interested in this compound should be its synthesis and purification, followed by the execution of the in vitro assays described herein. A thorough investigation of its COX inhibitory profile, antimicrobial spectrum, and effects on cholinesterases will provide a solid foundation for understanding its therapeutic potential. Subsequent studies could explore its effects on other relevant targets, such as the NF-κB signaling pathway, and progress to cell-based and in vivo models of inflammation, infection, and neurodegenerative disease. The insights gained from such a research program will be invaluable in determining the future trajectory of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide as a potential therapeutic agent.

References

  • Structure-Activity Relationships of Antitubercular Salicylanilides Consistent with Disruption of the Proton Gradient via Proton Shuttling. (URL: [Link])

  • Structure-activity relationships of three groups of uncouplers of oxidative phosphorylation: salicylanilides, 2-trifluoromethylbenzimidazoles, and phenols. (URL: [Link])

  • Design, synthesis, and multivariate quantitative structure-activity relationship of salicylanilides--potent inhibitors of type III secretion in Yersinia. (URL: [Link])

  • The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides. (URL: [Link])

  • Structure Activity Relationships - Drug Design Org. (URL: [Link])

  • Synthesis, biological activity and toxicity to zebrafish of benzamides substituted with pyrazole-linked 1,2,4-oxadiazole - PMC. (URL: [Link])

  • N-(2,6-Dimethylphenyl)benzamide | C15H15NO | CID 101321 - PubChem. (URL: [Link])

  • N-(3-Hydroxy-2,6-dimethylphenyl)acetamide Properties - EPA. (URL: [Link])

  • N-(2,3-dimethylphenyl)-2-hydroxybenzamide | C15H15NO2 | CID 1122342 - PubChem. (URL: [Link])

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - MDPI. (URL: [Link])

  • N-(2,6-dimethylphenyl)-2-hydroxy-3-nitrobenzamide - PubChemLite. (URL: [Link])

  • (PDF) 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase - ResearchGate. (URL: [Link])

  • N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats | Request PDF - ResearchGate. (URL: [Link])

  • US6197970B1 - Process for producing 2-hydroxybenzamide derivatives - Google P
  • Scientific rationale for specific inhibition of COX-2 - PubMed. (URL: [Link])

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (URL: [Link])

  • N-(2,6-Dimethylphenyl)benzamide - PMC - PubMed Central. (URL: [Link])

  • Physicochemical Properties - NETZSCH Analyzing & Testing. (URL: [Link])

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (URL: [Link])

  • Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed. (URL: [Link])

  • Novel N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives with Antifugal Activity. (URL: [Link])

  • N-(2,6-Dimethylphenyl)-2-methylbenzamide - PMC. (URL: [Link])

  • Salicylamide – Knowledge and References - Taylor & Francis. (URL: [Link])

  • Nonsteroidal antiinflammatory drugs inhibit cyclooxygenase-2 enzyme activity but not mRNA expression in human macrophages - PubMed. (URL: [Link])

Sources

Exploratory

The 2-hydroxy-N-arylbenzamide Scaffold: A Privileged Pharmacophore

An In-Depth Technical Guide to the Pharmacophore Properties of 2-hydroxy-N-arylbenzamides This guide provides an in-depth exploration of the pharmacophore properties of 2-hydroxy-N-arylbenzamides, a scaffold of significa...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacophore Properties of 2-hydroxy-N-arylbenzamides

This guide provides an in-depth exploration of the pharmacophore properties of 2-hydroxy-N-arylbenzamides, a scaffold of significant interest in modern medicinal chemistry. Known more commonly as salicylanilides, these compounds have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, and antiprotozoal effects.[1][2] Our focus here is to dissect the core structural features that define their biological activity and to provide a practical framework for their study and optimization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for novel therapeutic discovery.

The 2-hydroxy-N-arylbenzamide core is characterized by a salicylic acid moiety linked via an amide bond to an aryl ring system. This seemingly simple arrangement presents a rich tapestry of chemical features that can be finely tuned to achieve desired biological outcomes. The inherent rigidity of the amide bond, combined with the specific spatial orientation of hydrogen bond donors, acceptors, and aromatic systems, makes it a privileged structure in drug design.[3] Its activity spans a wide range of targets, from enzymes like histone deacetylases (HDACs) and acetylcholinesterase (AChE) to complex parasitic pathways.[4][5]

The foundational pharmacophore can be deconstructed into three primary components, each offering a vector for chemical modification and structure-activity relationship (SAR) exploration:

  • Ring A: The 2-hydroxybenzoyl (salicyl) group.

  • The Linker: The central amide bond.

  • Ring B: The N-aryl substituent.

Understanding the contribution of each component is paramount for rational drug design.

Caption: Core pharmacophoric features of the 2-hydroxy-N-arylbenzamide scaffold.

Deconstructing the Core: Structure-Activity Relationships (SAR)

Systematic investigation into the SAR of this class has revealed critical insights into the function of each molecular region.[2]

  • The 2-Hydroxy Group (Ring A): The phenolic hydroxyl group at the 2-position is consistently found to be crucial for activity across multiple biological targets.[2] It primarily functions as a potent hydrogen bond donor, essential for anchoring the ligand within the active site of target proteins. Its removal or relocation often leads to a significant loss of potency.

  • The Amide Linker: The amide linker is not merely a spacer; its hydrogen atom can act as a hydrogen bond donor, and the carbonyl oxygen is a strong hydrogen bond acceptor. The planarity and restricted rotation around the C-N bond impart a degree of conformational rigidity to the molecule, which is often favorable for specific receptor binding.[3]

  • The N-Aryl Substituent (Ring B): Ring B is the primary site for introducing diversity and tuning the compound's physicochemical and biological properties. Substitutions on this ring can modulate lipophilicity, electronic character, and steric bulk, directly impacting target affinity, selectivity, and pharmacokinetic profiles. For instance, in antiprotozoal agents, electron-withdrawing groups and specific substitution patterns on Ring B have been shown to dramatically enhance potency.[6][7]

Table 1: Representative SAR Data for 2-hydroxy-N-arylbenzamide Analogs
Compound IDRing A SubstitutionRing B SubstitutionTarget/OrganismActivity (IC₅₀ / MIC)Reference
1a 5-Cl4-CF₃P. falciparum (K1)0.24 µM[6]
1d 5-Cl3,5-bis(CF₃)L. donovani0.22 µM[7]
1r 5-Cl4-NEt₂P. falciparum (K1)0.04 µM[7]
5c (Ester) 5-Cl4-CF₃Butyrylcholinesterase2.4 µM[5]
Compound 6k 5-Cl(R)-1-(4-chlorophenylcarbamoyl)-2-phenylethylHuman MelanomaPotentiates Sorafenib[8]

This table presents a selection of data to illustrate SAR trends. For comprehensive data, refer to the cited literature.

Synthesis and Experimental Protocols

The synthesis of 2-hydroxy-N-arylbenzamides is typically straightforward, allowing for the rapid generation of analog libraries for SAR studies. The most common approach involves the coupling of a salicylic acid derivative with an appropriate aniline.

Protocol 1: General Synthesis via EDC Coupling

This protocol describes a common and reliable method for amide bond formation under mild conditions, based on procedures reported in the literature.[3]

Rationale: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) is a zero-buyproduct water-soluble carbodiimide used to activate the carboxylic acid. This method avoids the need to generate more reactive species like acyl chlorides, making it suitable for substrates with sensitive functional groups.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted 2-hydroxybenzoic acid (1.0 mmol, 1.0 eq) and the desired substituted aniline (1.0 mmol, 1.0 eq) in a suitable anhydrous solvent (e.g., 5-10 mL of acetone or DMF).

  • Carboxylic Acid Activation: Add EDC hydrochloride (1.2 mmol, 1.2 eq) to the mixture. For reactions that are sluggish or prone to side reactions, a catalyst such as 4-dimethylaminopyridine (DMAP) or 1-hydroxybenzotriazole (HOBt) (0.1 eq) can be included.

  • Reaction: Stir the mixture at room temperature or under reflux (e.g., 60-80 °C) for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, evaporate the solvent under reduced pressure. Dissolve the resulting residue in a water-immiscible organic solvent like ethyl acetate (20 mL).

  • Purification: Wash the organic phase sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Final Product: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the pure 2-hydroxy-N-arylbenzamide. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Pharmacophore Modeling: A Computational Approach

Pharmacophore modeling is an indispensable computational tool for understanding the essential 3D arrangement of features responsible for a molecule's biological activity.[9][10] It allows for the rapid in-silico screening of large compound libraries to identify novel hits with the desired activity profile.[10]

G cluster_ligand Ligand-Based Modeling cluster_structure Structure-Based Modeling L1 Select Diverse, Active Training Set Ligands L2 Generate Low-Energy Conformers L1->L2 L3 Identify Common Pharmacophore Features (HBD, HBA, AR, HY) L2->L3 L4 Align Conformers & Generate Hypotheses L3->L4 Validation Validate Model (Test Set, Decoy Set, Cost Analysis) L4->Validation S1 Obtain 3D Structure of Target Protein S2 Analyze Ligand-Binding Pocket Interactions S1->S2 S3 Generate Interaction Pharmacophore Map S2->S3 S3->Validation Screening Virtual Screening of Compound Libraries Validation->Screening Hits Hit Identification & Experimental Testing Screening->Hits

Caption: A generalized workflow for pharmacophore model generation and virtual screening.

Protocol 2: Ligand-Based Pharmacophore Model Generation

This protocol outlines a typical computational workflow for developing a 3D pharmacophore model when the structure of the biological target is unknown.[9][11]

Rationale: This approach assumes that a set of structurally diverse molecules that bind to the same target likely share common chemical features arranged in a similar 3D geometry. The goal is to identify this common arrangement.

Step-by-Step Methodology:

  • Training Set Selection: Curate a set of at least 15-20 compounds with a wide range of biological activities (ideally spanning 3-4 orders of magnitude) against the target of interest.[11] Include both highly active and inactive compounds.

  • Conformer Generation: For each molecule in the training set, generate a diverse set of low-energy 3D conformations. This step is critical as it explores the flexible nature of the molecules and the potential binding poses.

  • Feature Identification: Define the pharmacophoric features to be considered. For 2-hydroxy-N-arylbenzamides, these typically include Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Aromatic Rings (AR), and Hydrophobic (HY) centers.[11]

  • Hypothesis Generation: Utilize a pharmacophore generation algorithm (e.g., HypoGen in Discovery Studio, PHASE) to identify common feature arrangements present in the active compounds but absent in the inactive ones. The algorithm will produce a series of ranked hypotheses.

  • Model Validation: The quality of the generated hypotheses must be rigorously validated. This involves:

    • Cost Analysis: Assessing parameters like the "total cost," "null cost," and "fixed cost." A significant difference between the total and null costs suggests a model with good predictive power.[12]

    • Test Set Prediction: Using a separate set of known active/inactive compounds (not used in model generation) to assess the model's ability to correctly classify them.

    • Fischer's Randomization: Scrambling the activity data of the training set and attempting to build new models. A robust initial model should have a significantly higher statistical quality than any models generated from randomized data.

Mechanisms of Action and Therapeutic Applications

The 2-hydroxy-N-arylbenzamide scaffold has been successfully exploited to develop inhibitors for a variety of targets.

  • Anticancer: Certain derivatives function as potent Histone Deacetylase (HDAC) inhibitors. The benzamide moiety often serves as a crucial zinc-binding group within the enzyme's active site.[4][13] Others have been shown to disrupt the actin cytoskeleton and inhibit autophagic flux in cancer cells, sensitizing them to metabolic stress and potentiating the effect of other chemotherapeutics.[8]

  • Antimicrobial: Salicylanilides have long been known for their antimicrobial properties, particularly against Gram-positive bacteria.[1] Their mechanism often involves disrupting cellular membranes and energy metabolism.

  • Antiprotozoal: This class has shown excellent activity against parasites like Plasmodium falciparum and Leishmania donovani.[6][7] The proposed mechanism involves the disruption of a unique secretory pathway essential for parasite motility and invasion.[2]

  • Enzyme Inhibition: Beyond HDACs, derivatives have been developed as inhibitors of acetylcholinesterase (AChE) for potential Alzheimer's disease therapy and ATP-citrate lyase for metabolic disorders.[5][14]

cluster_enzyme HDAC Active Site Zinc Zn²⁺ Pocket Hydrophobic Pocket Rim Surface Rim Inhibitor 2-Hydroxy-N-arylbenzamide (Inhibitor) Inhibitor->Zinc  Coordination by  Amide/Hydroxyl O Inhibitor->Pocket  Ring B occupies  hydrophobic pocket Inhibitor->Rim Ring A interacts with surface residues

Caption: Proposed binding mode of a 2-hydroxy-N-arylbenzamide as an HDAC inhibitor.

Conclusion and Future Outlook

The 2-hydroxy-N-arylbenzamide scaffold represents a validated starting point for the development of novel therapeutics against a wide array of diseases. Its well-defined structure-activity relationships, synthetic tractability, and versatile pharmacophoric features provide a clear roadmap for further optimization. The integration of computational pharmacophore modeling with traditional medicinal chemistry approaches will continue to accelerate the discovery of new, potent, and selective agents derived from this remarkable chemical class. By understanding the core principles outlined in this guide, researchers are well-equipped to design the next generation of 2-hydroxy-N-arylbenzamide-based therapeutics.

References

  • Buckle, D. R., et al. "Synthesis and quantitative structure-activity relationships of antiallergic 2-hydroxy-N-1H-tetrazol-5-ylbenzamides and N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides." Journal of medicinal chemistry 29.11 (1986): 2262-2267. [Link]

  • Pokorna, Ivana, et al. "Substituted 2-hydroxy-N-(arylalkyl) benzamide sensitizes cancer cells to metabolic stress by disrupting actin cytoskeleton and inhibiting autophagic flux." Toxicology in Vitro 37 (2016): 70-78. [Link]

  • Doggett, J. Scott, et al. "Synthesis, biological evaluation and structure-activity relationships of N-benzoyl-2-hydroxybenzamides as agents active against P. falciparum (K1 strain), trypanosomes, and Leishmania." Journal of medicinal chemistry 55.7 (2012): 3447-3457. [Link]

  • Karaküçük, Ayşegül, et al. "Synthesis of the 2-hydroxy-4-(2-hydroxybenzamido)-N-substituted benzamides." ResearchGate. [Link]

  • Zablotni, Andreea-Cristina, et al. "Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes." Molecules 28.13 (2023): 5192. [Link]

  • Doggett, J. Scott, et al. "Synthesis, biological evaluation, and structure-activity relationships of N-benzoyl-2-hydroxybenzamides as agents active against P. falciparum (K1 strain), Trypanosomes, and Leishmania." Journal of medicinal chemistry 55.7 (2012): 3447-3457. [Link]

  • Imramovský, Aleš, et al. "Synthetic route for the preparation of 2-hydroxy-N-[1-(2-hydroxyphenylamino)-1-oxoalkan-2-yl] benzamides." Journal of combinatorial chemistry 12.4 (2010): 414-416. [Link]

  • Ronsisvalle, S., et al. "N-Arylbenzamides: extremely simple scaffolds for the development of novel estrogen receptor agonists." Taylor & Francis Online, 14 Dec. 2011. [Link]

  • Li, James J., et al. "2-hydroxy-N-arylbenzenesulfonamides as ATP-citrate lyase inhibitors." Bioorganic & medicinal chemistry letters 17.11 (2007): 3208-3211. [Link]

  • Nam, Nguyen-Hai, et al. "Novel N-hydroxybenzamides incorporating 2-oxoindoline with unexpected potent histone deacetylase inhibitory effects and antitumor cytotoxicity." Bioorganic chemistry 72 (2017): 133-143. [Link]

  • Holas, O., et al. "2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase." ResearchGate, Oct. 2025. [Link]

  • Kamsagara, Yogesh, et al. "Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors." Computational and mathematical methods in medicine 2013 (2013). [Link]

  • Han, William T., et al. "Preparation of 2-hydroxybenzamidines from 3-aminobenzisoxazoles." Tetrahedron letters 43.10 (2002): 1843-1845. [Link]

  • Zhang, Jian, et al. "Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds." Anti-Cancer Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Cancer Agents) 22.1 (2022): 146-156. [Link]

  • Steenackers, Hans PL, et al. "Structure-activity relationship of 2-hydroxy-2-aryl-2, 3-dihydro-imidazo [1, 2-a] pyrimidinium salts and 2N-substituted 4 (5)-aryl-2-amino-1H-imidazoles as inhibitors of biofilm formation by Salmonella Typhimurium and Pseudomonas aeruginosa." Bioorganic & medicinal chemistry 19.11 (2011): 3462-3473. [Link]

  • Ali, A., et al. "Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives." ResearchGate, Sep. 2024. [Link]

  • Zhang, Guisheng, et al. "Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives." Molecules 26.8 (2021): 2337. [Link]

  • Singh, A., & Mittal, A. "Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions." Nanotechnology Perceptions, 2023. [Link]

  • "Pharmacophore Modeling in Computational Drug Design: A Critical Review." International Journal of Advanced Research in Science, Communication and Technology, vol. 5, no. 1, Dec. 2025. [Link]

  • El-Malah, A., et al. "Discovery of N-Aryl-Benzimidazolone Analogs as Novel Potential HSP90 Inhibitors: A Computational Approach." MDPI, 22 Nov. 2024. [Link]

  • Kumar, A., et al. "Pharmacophore." Pharmacophore, vol. 2, no. 6, 2011, pp. 298-315. [Link]

  • Mabkhot, Yahia N., et al. "Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site." Molecules 19.3 (2014): 3610-3621. [Link]

  • Qamar, H. M. G., et al. "Antibacterial Activity of Transition Metal Complexes of 2-(2-Hydroxybenzylidene) Hydrazinecarbothioamide." ResearchGate, Nov. 2025. [Link]

  • Shah, S., et al. "3D QSAR Pharmacophore Modeling, in Silico Screening, and Density Functional Theory (DFT) Approaches for I." Semantic Scholar, 12 Dec. 2011. [Link]

  • "N-hydroxyamide derivatives possessing antibacterial activity.
  • Chaban, T., et al. "Synthesis, anticancer and antimicrobial properties of some N-aryl-2-(5-aryltetrazol-2-yl)acetamides." ResearchGate, 22 Jan. 2022. [Link]

  • Yao, Wenqing, et al. "Design and synthesis of a series of (2R)-N4-hydroxy-2-(3-hydroxybenzyl)-N1-[(1S, 2R)-2-hydroxy-2, 3-dihydro-1H-inden-1-yl] butanediamide derivatives as potent, selective, and orally bioavailable aggrecanase inhibitors." Journal of medicinal chemistry 44.21 (2001): 3347-3350. [Link]

  • El-Faham, A., et al. "2-(N-allylsulfamoyl)-N-propylbenzamide." MDPI, 30 June 2023. [Link]

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Sources

Foundational

N-(2,6-Dimethylphenyl)-2-hydroxybenzamide molecular weight and formula

An In-depth Technical Guide to N-(2,6-Dimethylphenyl)-2-hydroxybenzamide Authored by: A Senior Application Scientist Introduction N-(2,6-Dimethylphenyl)-2-hydroxybenzamide is a member of the salicylanilide class of compo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-(2,6-Dimethylphenyl)-2-hydroxybenzamide

Authored by: A Senior Application Scientist

Introduction

N-(2,6-Dimethylphenyl)-2-hydroxybenzamide is a member of the salicylanilide class of compounds, characterized by a 2-hydroxybenzamide (salicylamide) core linked to a substituted aniline. This scaffold is a significant pharmacophore in medicinal chemistry and has been identified in numerous biologically active molecules with applications ranging from antimicrobial and antifungal to anticancer and neuroprotective agents.[1][2][3] The strategic placement of the hydroxyl and amide groups allows for key hydrogen bonding interactions with biological targets, making it a versatile starting point in drug discovery.

This technical guide provides a comprehensive overview of the core molecular features, synthesis, and potential applications of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide. We will delve into its physicochemical properties, provide a detailed experimental protocol for its synthesis and characterization, and discuss its therapeutic potential in the context of fragment-based drug design and as a scaffold for developing targeted enzyme inhibitors. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development.

Core Molecular and Physicochemical Properties

The structure of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide consists of a salicylic acid moiety connected via an amide linkage to a 2,6-dimethylaniline ring. The ortho-hydroxyl group on the benzamide ring and the two ortho-methyl groups on the phenyl ring are critical features that dictate the molecule's conformation, reactivity, and biological activity. The steric hindrance provided by the 2,6-dimethyl substitution can enforce a non-planar arrangement between the two aromatic rings, which can be crucial for specific binding interactions with protein targets and can also enhance metabolic stability.

Molecular Formula and Weight

Based on its structure, the molecular characteristics are as follows:

  • Molecular Formula: C₁₅H₁₅NO₂

  • Molecular Weight: 241.28 g/mol [4]

  • IUPAC Name: N-(2,6-dimethylphenyl)-2-hydroxybenzamide

Physicochemical Data Summary

The following table summarizes key physicochemical properties, which are crucial for assessing its drug-likeness and suitability for biological assays.

PropertyValue (Predicted/Approximate)Significance in Drug Discovery
Molecular Weight 241.28 g/mol Falls within the range for lead-like compounds and fragments, suggesting good potential for oral bioavailability.
logP ~3.0 - 3.5Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and cell membrane permeability.
Hydrogen Bond Donors 2 (Phenolic -OH, Amide N-H)Provides key interaction points for binding to protein targets.
Hydrogen Bond Acceptors 2 (Carbonyl C=O, Phenolic -OH)Offers additional sites for forming hydrogen bonds with biological macromolecules.
Rotatable Bonds 2Low conformational flexibility can lead to a more favorable entropic profile upon binding to a target.

Synthesis and Characterization

The most direct and common method for synthesizing N-(2,6-Dimethylphenyl)-2-hydroxybenzamide is through the acylation of 2,6-dimethylaniline with a salicylic acid derivative. The Schotten-Baumann reaction, which involves the use of an acyl chloride in the presence of a base, is a robust and high-yielding approach.

G SalicylicAcid Salicylic Acid SalicyloylChloride 2-Hydroxybenzoyl chloride (Acyl Chloride Intermediate) SalicylicAcid->SalicyloylChloride Activation SOCl2 Thionyl Chloride (SOCl₂) or Oxalyl Chloride SOCl2->SalicyloylChloride Product N-(2,6-Dimethylphenyl)- 2-hydroxybenzamide SalicyloylChloride->Product Amide Coupling Dimethylaniline 2,6-Dimethylaniline Dimethylaniline->Product Base Base (e.g., Pyridine, Et₃N) in an inert solvent (e.g., DCM) Base->Product Purification Purification (Recrystallization or Chromatography) Product->Purification G cluster_0 Enzyme Active Site cluster_1 Inhibitor Moieties Enzyme Catalytic Residue Binding Pocket Metal Ion (e.g., Zn²⁺) Inhibitor N-(2,6-Dimethylphenyl)- 2-hydroxybenzamide Hydroxyl 2-Hydroxy Group Amide Amide Linkage Dimethylphenyl 2,6-Dimethylphenyl Hydroxyl->Enzyme:f2 Coordinates metal ion Amide->Enzyme:f0 H-bonds with residue Dimethylphenyl->Enzyme:f1 Hydrophobic interactions

Sources

Exploratory

The Antimicrobial Potential of Methylated Salicylanilide Analogs: A Technical Blueprint for Rational Drug Design

Executive Context: The Crisis of Efflux and the Salicylanilide Pivot As we navigate the escalating crisis of multidrug-resistant (MDR) pathogens, traditional antibiotic discovery pipelines are yielding diminishing return...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Context: The Crisis of Efflux and the Salicylanilide Pivot

As we navigate the escalating crisis of multidrug-resistant (MDR) pathogens, traditional antibiotic discovery pipelines are yielding diminishing returns. Gram-negative bacteria, in particular, possess formidable innate defenses, predominantly driven by multidrug efflux pumps (e.g., the AcrAB-TolC complex in E. coli and MexAB-OprM in P. aeruginosa). To bypass these defenses, we must pivot toward rational drug repurposing and structural optimization.

Salicylanilides—historically deployed as FDA-approved anthelmintics like niclosamide and oxyclozanide—represent a highly promising chemical scaffold. However, their native forms often suffer from poor systemic bioavailability and rapid phase II metabolism. By introducing targeted structural modifications, specifically methylation and alkyl esterification , we can fine-tune their lipophilicity, transforming them into potent, membrane-permeable antimicrobial adjuvants.

The Mechanistic Paradigm: PMF Uncoupling and Efflux Collapse

To engineer better drugs, we must first understand the causality of their action. Salicylanilides function fundamentally as protonophores . Due to their weakly acidic phenolic hydroxyl group and lipophilic backbone, they translocate protons across the inner bacterial membrane, effectively uncoupling oxidative phosphorylation and dissipating the Proton Motive Force (PMF) [[1]]().

This dissipation is catastrophic for MDR pathogens because their primary defense mechanism—multidrug efflux—is highly dependent on the PMF for energy. When TolC-mediated efflux is compromised by PMF collapse, the bacteria can no longer expel co-administered antibiotics, leading to massive intracellular accumulation, oxidative stress, and rapid cell death 2.

Mechanism A Methylated Salicylanilide B Membrane Translocation A->B High LogP Partitioning C PMF Dissipation (ΔpH/ΔΨ) B->C Protonophore Activity D TolC Efflux Inhibition C->D Energy Starvation E Antibiotic Accumulation D->E Blocked Expulsion F Bacterial Cell Death E->F Synergistic Toxicity

Figure 1: Mechanistic pathway of PMF dissipation and efflux inhibition by salicylanilides.

Structural Optimization: The Role of Methylation and Alkylation

Why modify the base scaffold? The addition of methyl (-CH3) or trifluoromethyl (-CF3) groups to the salicylanilide core serves a dual pharmacokinetic purpose:

  • Enhanced Lipophilicity (LogP): Methylation increases the partition coefficient, enhancing the molecule's ability to penetrate the thick, lipid-rich cell walls of pathogens like Mycobacterium tuberculosis and Methicillin-resistant Staphylococcus aureus (MRSA) 3.

  • Steric Shielding: Alkyl groups provide steric hindrance that protects the vulnerable phenolic hydroxyl group from rapid phase II metabolism (such as glucuronidation), thereby extending the compound's half-life in vivo and improving oral bioavailability [[4]]().

Quantitative Data Synthesis

The table below summarizes the structure-activity relationship (SAR) data, demonstrating how alkylation and esterification impact the Minimum Inhibitory Concentration (MIC) against key pathogens 3, 5.

Compound ScaffoldStructural ModificationCalculated LogPMIC M. tuberculosis (µM)MIC S. aureus (µM)PMF Uncoupling Efficiency
Niclosamide None (Base Scaffold)4.501.00 - 2.000.50 - 1.00High
4-Methylsalicylanilide Aromatic Methylation4.850.50 - 1.000.25 - 0.50High
Salicylanilide 4-(CF3)benzoate Alkyl Esterification5.600.50 - 32.00≥ 0.49Moderate
Salicylanilide Acetate Phenolic Acetylation4.201.00 - 4.001.00 - 2.00Moderate

Empirical Validation: Self-Validating Experimental Protocols

To rigorously evaluate the efficacy of newly synthesized methylated analogs, we must employ assays where the readout is a direct, undeniable consequence of the proposed mechanism. Do not rely solely on endpoint MICs; kinetic tracking is required to prove causality.

Workflow S1 Analog Synthesis S2 MIC Broth Microdilution S1->S2 S3 DiOC2(3) PMF Depolarization S2->S3 S4 Hoechst 33342 Efflux Assay S3->S4 S5 Checkerboard Synergy S4->S5

Figure 2: High-throughput experimental workflow for validating salicylanilide analogs.

Protocol 1: Real-Time Efflux Pump Inhibition Assay (Hoechst 33342)

Causality: Hoechst 33342 is a fluorescent dye and a known substrate for the AcrAB-TolC efflux pump. It only fluoresces strongly when intercalated into DNA or partitioned into lipids. In a wild-type Gram-negative cell, the TolC pump constantly expels the dye, keeping baseline fluorescence low. By introducing our methylated analog, we force a collapse of the PMF. If the compound is active, the pump fails, dye rushes in, and we observe an immediate, quantifiable fluorescent spike.

Step-by-Step Methodology:

  • Cell Preparation: Grow wild-type E. coli or P. aeruginosa to mid-log phase (OD600 = 0.5). Wash and resuspend the pellet in PBS supplemented with 1 mM MgSO4 and 0.4% glucose to fully energize the cells.

  • Dye Equilibration: Add Hoechst 33342 to a final concentration of 2.5 µM in a black, clear-bottom 96-well plate.

  • Baseline Establishment: Monitor fluorescence (Excitation: 350 nm, Emission: 460 nm) for 10 minutes to establish a steady-state baseline, representing the equilibrium between passive dye influx and active efflux.

  • Analog Introduction: Inject the methylated salicylanilide analog (e.g., at 10 µM final concentration).

  • Kinetic Tracking: Record fluorescence for an additional 30 minutes. A sharp, sustained spike in fluorescence validates the system: the compound directly inhibits efflux.

Protocol 2: Membrane Depolarization Quantification (DiOC2(3) Probe)

Causality: DiOC2(3) is a fluorescent membrane potential probe. In energized cells, it self-associates to form red-fluorescent J-aggregates. When a methylated salicylanilide uncouples the PMF, the membrane depolarizes, causing the dye to monomerize and shift to green fluorescence. The ratiometric nature (Red/Green ratio) inherently normalizes for cell size and dye loading variations, ensuring that any drop in the ratio is exclusively caused by the analog's protonophore activity.

Step-by-Step Methodology:

  • Staining: Incubate energized bacterial suspensions (OD600 = 0.1) with 30 µM DiOC2(3) for 15 minutes in the dark.

  • Treatment: Expose the aliquots to varying concentrations of the methylated salicylanilide analog (0.5x, 1x, and 2x MIC).

  • Flow Cytometry: Analyze the cells using a flow cytometer. Excite at 488 nm and measure emission in the Green (FITC channel, ~530 nm) and Red (PE/Texas Red channel, ~610 nm) spectra.

  • Data Analysis: Calculate the Red/Green fluorescence ratio. A dose-dependent decrease in the ratio confirms the successful collapse of the electrical potential (ΔΨ) component of the PMF.

Strategic Outlook

The structural evolution of salicylanilides via methylation and esterification is not merely an exercise in medicinal chemistry; it is a vital strategy to outmaneuver bacterial evolution. By utilizing these analogs as adjuvants—co-administering them with outer-membrane permeabilizers like colistin or traditional antibiotics expelled by TolC—we can resurrect the efficacy of our existing antibiotic arsenal. Future clinical translation will depend heavily on optimizing the therapeutic index, ensuring that PMF uncoupling remains selectively toxic to bacterial, rather than mammalian, mitochondria.

References

1.[1] Title: Proposed salicylanilide mechanisms of action. | Source: researchgate.net | URL: 1 2.[2] Title: Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Negative Infections | Source: mBio - ASM Journals | URL: 2 3.[4] Title: Salicylanilide Ester Prodrugs as Potential Antimicrobial Agents - a Review | Source: researchgate.net | URL: 4 4.[3] Title: Antibacterial Activity of Salicylanilide 4-(Trifluoromethyl)benzoates | Source: PMC - NIH | URL: 3 5.[5] Title: Salicylanilide Acetates: Synthesis and Antibacterial Evaluation | Source: PMC - NIH | URL: 5

Sources

Foundational

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of N-Substituted Salicylamides

This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of N-substituted salicylamides, a versatile class of compounds with a broad spectrum of biological activities. Designed for re...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of N-substituted salicylamides, a versatile class of compounds with a broad spectrum of biological activities. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from the scientific literature to elucidate the critical structural features that govern the efficacy of these molecules in various therapeutic areas.

Introduction: The Salicylamide Scaffold - A Privileged Structure in Medicinal Chemistry

Salicylamides, derivatives of salicylic acid, have long been a focal point of medicinal chemistry research. The inherent biological activity of the salicylic acid motif, combined with the versatility of the amide linkage for introducing diverse functionalities, has established the N-substituted salicylamide scaffold as a "privileged structure." This core enables the development of compounds with a wide array of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][2][3][4] The ability to systematically modify the substituents on both the salicyl ring and the amide nitrogen allows for the fine-tuning of their biological profiles, making them attractive candidates for drug discovery and development.

This guide will delve into the specific SAR of N-substituted salicylamides across these key therapeutic areas, providing insights into the molecular interactions that drive their biological effects.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

N-substituted salicylamides have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria, mycobacteria, and fungi.[2][5][6] The SAR in this context is heavily influenced by the nature and position of substituents on both the aromatic rings.

Key Structural Features for Antimicrobial Efficacy
  • Halogen Substitution: The presence of halogen atoms, particularly on the N-phenyl ring (anilino moiety), is a recurrent theme for potent antimicrobial activity. For instance, derivatives of N-(2-chlorophenyl)-2-hydroxybenzamide have shown good activity against Gram-positive bacteria.[7][8] The position of the halogen is also critical, with certain isomers exhibiting greater potency.

  • Nitro Group: The introduction of a nitro group, especially at the 4-position of the salicylic acid ring, has been shown to be beneficial for antimycobacterial activity, with some compounds exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range against Mycobacterium tuberculosis.[9]

  • N-Substituent: The nature of the substituent on the amide nitrogen plays a crucial role. While salicylanilides (where the N-substituent is a phenyl group) are widely studied, other N-substituents have also yielded active compounds. For example, N-(pyridylmethyl)salicylamides have shown in vitro activity against Mycobacterium tuberculosis and M. avium.[10]

  • Lipophilicity: A correlation between increased lipophilicity of substituents and enhanced antimycobacterial activity has been observed, suggesting the importance of membrane penetration for reaching the target.[10]

Quantitative SAR of Antimicrobial Salicylamides

The following table summarizes the antimicrobial activity of representative N-substituted salicylamides against various pathogens.

Compound IDSalicyl Ring SubstituentN-Anilino Ring SubstituentTarget OrganismActivity (MIC/IC50)Reference
3f 2-OH4-ClStaphylococcus aureus≤0.03 µmol/L[6]
3g 2-OH3,4-di-ClClostridium perfringens≤0.03 µmol/L[6]
3h 2-OH4-BrPasteurella multocida≤0.03 µmol/L[6]
- 2-OH, 4-NO24-CF3Mycobacterium tuberculosis2 µM[9]
5 2-OH2-propoxyphenylAbsidia corymbiferaHigher than fluconazole[2]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of N-substituted salicylamides.

  • Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity: Targeting Proliferative Pathways

The anticancer potential of N-substituted salicylamides has been extensively investigated, with several derivatives showing potent activity against various cancer cell lines.[11][12][13][14] The SAR studies in this area have revealed key structural requirements for cytotoxicity and have shed light on their mechanisms of action.

Core SAR Principles for Anticancer Salicylamides
  • Substitution on the N-phenyl Ring: The pattern of substitution on the N-phenyl ring is a critical determinant of anticancer activity. For example, in a series of N-(4-sulfamoylbenzyl) salicylamides, a chloride atom at the para position of the N-phenyl ring resulted in strong antiproliferative activity against multiple cancer cell lines.[15]

  • O-Alkylamino Tether: The introduction of an O-alkylamino tether on the salicylamide scaffold, often with an amino acid linker, has yielded potent anticancer agents.[12][16] The nature of the amino acid linker can significantly impact the activity.

  • N-Substituent Pattern: The substitution pattern on the amide nitrogen is crucial for activity.[11][13] For instance, in a study of 5-([2,5-dihydroxybenzyl]amino)salicylamides, the N-hexyl derivative (Compound 5) exhibited pronounced antiproliferative activity against leukemia cell lines.[13]

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of N-substituted salicylamides are often attributed to their ability to interfere with critical cellular signaling pathways.

  • EGFR Inhibition: Some N-substituted aminosalicylamides have demonstrated remarkable in vitro inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), comparable to the known inhibitor erlotinib.[11][13][14]

EGFR_Inhibition Salicylamide N-Substituted Salicylamide EGFR EGFR Salicylamide->EGFR Inhibits Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Downstream Activates Proliferation Tumor Cell Proliferation Downstream->Proliferation Promotes

Caption: Inhibition of EGFR signaling by N-substituted salicylamides.

  • Tubulin Polymerization Inhibition: Certain 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[15]

Quantitative SAR of Anticancer Salicylamides

The following table summarizes the in vitro anticancer activity of selected N-substituted salicylamides.

Compound IDCell LineActivity (GI50/IC50)Reference
Compound 9 Leukemia HL-60 (TB)99.65% growth inhibition[11]
Compound 5 Non-small cell lung cancer (NCI-H522)62.28% cytotoxic activity[11]
9a (JMX0293) MDA-MB-231 (TNBC)3.38 ± 0.37 µM[12][16]
24 Caco-2 (Colorectal adenocarcinoma)7.5 µM[15]
33 Caco-2 (Colorectal adenocarcinoma)3.3 µM[15]
Experimental Protocol: MTT Cytotoxicity Assay

This protocol describes a common method for assessing the cytotoxic effects of N-substituted salicylamides on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (serially diluted) and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Salicylamide itself is known for its analgesic and antipyretic properties, and its N-substituted derivatives have been explored for enhanced anti-inflammatory effects.[17][18][19][20] The primary mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes.[18][21][22]

SAR for Anti-inflammatory Salicylamides
  • N-Substitution: The introduction of N-heterocyclic substituents has been shown to produce derivatives with greater anti-inflammatory efficacy than salicylamide itself, along with reduced ulcerogenic activity.[17]

  • Amidation and Chlorination: Simultaneous amidation of the carboxylic group of salicylic acid and chlorination at the 5-position can lead to an additive inhibitory effect on NF-κB activity, a key player in the inflammatory response.[23]

Mechanism of Action: COX Inhibition

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Salicylamide N-Substituted Salicylamide Salicylamide->COX Inhibits

Caption: Inhibition of prostaglandin synthesis by N-substituted salicylamides.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.

  • Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compound or vehicle control orally or intraperitoneally to the rats.

  • Induction of Edema: After a predetermined time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Antiviral Activity: A Broad-Spectrum Approach

Certain N-substituted salicylamides, most notably niclosamide, have demonstrated broad-spectrum antiviral activity against a range of viruses.[1] Structure-activity relationship studies have aimed to optimize these derivatives for improved efficacy and safety.[24]

SAR for Antiviral Salicylamides
  • Diversified Substituents: Optimization of salicylamide derivatives with diversified substituents has led to compounds with significantly improved anti-adenovirus activities, exhibiting nanomolar to submicromolar IC50 values and high selectivity indexes.[24]

  • Mechanism of Action: The antiviral mechanisms of these compounds can vary, with some inhibiting viral entry, while others target viral DNA replication or later stages of the viral life cycle.[24]

Conclusion and Future Perspectives

The N-substituted salicylamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The extensive body of research on their SAR has provided a clear roadmap for the rational design of more potent and selective compounds. Future research will likely focus on leveraging this knowledge to develop clinical candidates with improved pharmacokinetic and pharmacodynamic profiles. The polypharmacology exhibited by some of these compounds, such as the dual inhibition of EGFR and other kinases, presents an exciting avenue for the development of multi-targeted therapies, particularly in the context of complex diseases like cancer.[11][13][14]

References

  • Soliman, L. N., Badran, M. M., & Khalifa, M. (1977). Synthesis of some N-substituted salicylamides structurally related to certain antimicrobials. Pharmazie, 32(6), 323-325. [Link]

  • N-Substituted-5- [(2,5-Dihydroxybenzyl)amino]salicylamides as Lavendustin Analogs: Antiproliferative Activity, COMPARE Analyses, Mechanistic, Docking, ADMET and Toxicity Studies. PubMed. [Link]

  • Synthesis and evaluation of the analgesic and antiinflammatory activities of N-substituted salicylamides. PubMed. [Link]

  • What is Salicylamide used for? Patsnap Synapse. [Link]

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  • Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents. PMC. [Link]

  • N‐Substituted‐5‐ [(2,5‐Dihydroxybenzyl)amino]salicylamides as Lavendustin Analogs: Antiproliferative Activity, COMPARE A. Ovid. [Link]

  • N‐Substituted‐5‐ [(2,5‐Dihydroxybenzyl)amino]salicylamides as Lavendustin Analogs: Antiproliferative Activity, COMPARE Analyses, Mechanistic, Docking, ADMET and Toxicity Studies | Request PDF. ResearchGate. [Link]

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  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. MDPI. [Link]

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Exploratory

A Technical Guide to the Salicylanilide Class: A Comparative Analysis of Niclosamide and N-(2,6-Dimethylphenyl)-2-hydroxybenzamide

Introduction: The Therapeutic Potential of the Salicylanilide Scaffold The salicylanilide chemical scaffold, characterized by a 2-hydroxybenzamide core, has long been a subject of significant interest in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the Salicylanilide Scaffold

The salicylanilide chemical scaffold, characterized by a 2-hydroxybenzamide core, has long been a subject of significant interest in medicinal chemistry. Compounds belonging to this class have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for a variety of therapeutic applications. While initially recognized for their anthelmintic properties, extensive research has unveiled their potential as antiviral, anticancer, antimicrobial, and anti-inflammatory agents.[1]

This technical guide provides an in-depth exploration of the salicylanilide class, with a primary focus on the well-characterized compound, Niclosamide. We will delve into its physicochemical properties, multifaceted mechanisms of action, and established experimental protocols for its evaluation. Furthermore, we will introduce N-(2,6-Dimethylphenyl)-2-hydroxybenzamide, a structurally related but less-studied derivative, and discuss its potential properties in the context of the broader salicylanilide landscape. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical class.

Part 1: Niclosamide - A Multifaceted Salicylanilide

Niclosamide, chemically known as 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide, is an FDA-approved drug that has been used for decades to treat tapeworm infections.[1][2] Its established safety profile and low cost have made it an attractive candidate for drug repurposing, leading to extensive investigation into its other therapeutic activities.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueReferences
Molecular Formula C13H8Cl2N2O4[3]
Molecular Weight 327.12 g/mol [3]
Melting Point 225-230 °C[4]
Appearance Yellowish-white or yellowish, fine crystalline powder[4]
Solubility Insoluble in water; soluble in hot ethanol, chloroform, cyclohexanone, diethyl ether, and sodium hydroxide solution.[4]
pKa 5.6 - 7.2[5]
LogP 4.6[3]
Synthesis of Niclosamide

The synthesis of Niclosamide is typically achieved through the condensation reaction of 5-chlorosalicylic acid and 2-chloro-4-nitroaniline.[6][7] This reaction is often facilitated by a coupling agent, such as phosphorus trichloride, in a suitable solvent like chlorobenzene.[6]

Experimental Protocol: Synthesis of Niclosamide

  • Reactant Preparation: Dissolve equimolar amounts of 5-chlorosalicylic acid and 2-chloro-4-nitroaniline in chlorobenzene.

  • Reaction Initiation: Heat the mixture to 135°C.

  • Coupling Agent Addition: Add phosphorus trichloride dissolved in chlorobenzene dropwise to the heated mixture.

  • Reaction Progression: Maintain the reaction at 135°C for 3 hours.

  • Cooling and Precipitation: Cool the reaction mixture to room temperature to allow the product to precipitate.

  • Isolation and Purification: Collect the solid product by filtration, wash it, and recrystallize from a suitable solvent such as ethyl acetate or acetone to obtain pure Niclosamide.[6]

Synthesis of Niclosamide from its precursors.

Biological Activities and Mechanisms of Action

Niclosamide's therapeutic versatility stems from its ability to modulate multiple key cellular signaling pathways. This pleiotropic activity is the foundation for its potential applications in treating a wide range of diseases beyond parasitic infections.

One of the primary and most well-established mechanisms of action of Niclosamide is the uncoupling of oxidative phosphorylation in mitochondria.[8][9] It acts as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis.[8] This disruption of cellular energy metabolism is a key factor in its anthelmintic activity and is also being explored for its anticancer effects.[8][10]

Experimental Protocol: Assessment of Mitochondrial Uncoupling

The effect of a compound on mitochondrial coupling can be assessed by measuring the oxygen consumption rate (OCR) in isolated mitochondria or intact cells.[11][12]

  • Cell/Mitochondria Preparation: Isolate mitochondria from tissue or use cultured cells known to have active oxidative phosphorylation.

  • Seahorse XF Analyzer: Utilize a Seahorse XF Analyzer to measure real-time OCR.

  • Baseline Measurement: Establish a baseline OCR.

  • Compound Injection: Inject the test compound (e.g., Niclosamide) and monitor the change in OCR. An increase in OCR without a corresponding increase in ATP production is indicative of uncoupling.

  • Control Injections: Inject known mitochondrial inhibitors such as oligomycin (ATP synthase inhibitor), FCCP (a potent uncoupler), and rotenone/antimycin A (complex I and III inhibitors) to fully assess the mitochondrial respiratory chain function.[12]

Mitochondrial_Uncoupling cluster_membrane Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) Proton_Pumping Proton (H+) Pumping ETC->Proton_Pumping ATP_Synthase ATP Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production Proton_Gradient Proton Gradient Proton_Pumping->Proton_Gradient Proton_Gradient->ATP_Synthase Proton_Leak Proton Leak Proton_Gradient->Proton_Leak Niclosamide Niclosamide Niclosamide->Proton_Leak Induces

Niclosamide induces mitochondrial uncoupling.

Niclosamide has been shown to inhibit several signaling pathways that are crucial for the proliferation and survival of cancer cells.

  • STAT3 Pathway: Niclosamide is a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[10][13] It has been shown to directly interact with the DNA-binding domain of STAT3, preventing its transcriptional activity.[10][14] Constitutive activation of STAT3 is a hallmark of many cancers, making it a key therapeutic target.[10][15]

  • Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway plays a critical role in embryogenesis and tissue homeostasis, and its dysregulation is frequently observed in cancer.[13] Niclosamide has been demonstrated to inhibit this pathway through multiple mechanisms, including the suppression of LRP6 expression and promoting the degradation of Frizzled and Dishevelled proteins.[13]

  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and cell survival.[13] Niclosamide can suppress NF-κB signaling by inhibiting the phosphorylation and degradation of its inhibitor, IκBα, thereby preventing the nuclear translocation of NF-κB.[13]

  • mTOR Pathway: The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism.[13] Niclosamide has been shown to inhibit mTORC1 signaling, contributing to its anticancer effects.[16]

Experimental Protocol: In Vitro STAT3 Inhibition Assay

A common method to assess the direct inhibition of STAT3 is a DNA-binding ELISA.[14]

  • Plate Preparation: Coat a 96-well plate with a double-stranded oligonucleotide containing the STAT3 consensus binding site.

  • Recombinant STAT3: Add recombinant STAT3 protein to the wells.

  • Compound Treatment: Add varying concentrations of the test compound (e.g., Niclosamide).

  • Primary Antibody: Add a primary antibody specific to STAT3.

  • Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Substrate Addition: Add a colorimetric HRP substrate.

  • Detection: Measure the absorbance at the appropriate wavelength. A decrease in absorbance indicates inhibition of STAT3-DNA binding.[14]

Signaling_Pathways_Inhibited_by_Niclosamide cluster_pathways Signaling Pathways Niclosamide Niclosamide STAT3 STAT3 Niclosamide->STAT3 Inhibits Wnt Wnt/β-catenin Niclosamide->Wnt Inhibits NFkB NF-κB Niclosamide->NFkB Inhibits mTOR mTOR Niclosamide->mTOR Inhibits Cancer_Hallmarks Cancer Hallmarks (Proliferation, Survival, etc.) STAT3->Cancer_Hallmarks Wnt->Cancer_Hallmarks NFkB->Cancer_Hallmarks mTOR->Cancer_Hallmarks

Key signaling pathways inhibited by Niclosamide.

Toxicity Profile

Niclosamide generally exhibits low acute toxicity in mammals. The oral LD50 in rats is reported to be greater than 2500 mg/kg.[17][18] However, like all therapeutic agents, it can have side effects, which may include nausea, vomiting, and abdominal pain.[1]

Part 2: N-(2,6-Dimethylphenyl)-2-hydroxybenzamide - An Uncharted Territory

In contrast to the extensive body of research on Niclosamide, there is a significant lack of publicly available information on the specific biological activities, mechanism of action, and physicochemical properties of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide. The available data is primarily limited to its chemical structure and basic identifiers.

Physicochemical Properties (Predicted)

Due to the absence of experimental data, the physicochemical properties of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide can be predicted using computational models.

PropertyPredicted Value
Molecular Formula C15H15NO2
Molecular Weight 241.29 g/mol
LogP 3.6
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2
Potential Biological Activities: A Hypothesis-Driven Approach

Based on its structural similarity to other salicylanilides and benzamides, we can hypothesize potential biological activities for N-(2,6-Dimethylphenyl)-2-hydroxybenzamide. It is crucial to emphasize that these are theoretical postulations that require experimental validation.

  • Anti-inflammatory Activity: The 2-hydroxybenzamide core is a well-known pharmacophore for anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][9] It is plausible that N-(2,6-Dimethylphenyl)-2-hydroxybenzamide could exhibit similar properties.

  • Antimicrobial Activity: Salicylanilide derivatives have demonstrated broad-spectrum antimicrobial activity.[8][13] The specific substitutions on the aniline and salicylic acid rings can significantly influence the potency and spectrum of this activity.

  • Cholinesterase Inhibition: Some halogenated 2-hydroxy-N-phenylbenzamides have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[3] The dimethylphenyl substitution in N-(2,6-Dimethylphenyl)-2-hydroxybenzamide could potentially confer similar inhibitory activity.

Conclusion and Future Directions

Niclosamide stands as a testament to the therapeutic potential of the salicylanilide scaffold, with its well-defined mechanisms of action and expanding range of potential clinical applications. Its ability to modulate multiple key signaling pathways underscores its promise as a repurposed drug for cancer and other diseases.

The case of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide highlights a common challenge in drug discovery and development – the existence of structurally intriguing compounds with limited biological characterization. The hypotheses presented here regarding its potential anti-inflammatory, antimicrobial, and cholinesterase inhibitory activities provide a roadmap for future research. A systematic investigation into the biological effects of this and other understudied salicylanilide derivatives could uncover novel therapeutic agents with unique pharmacological profiles.

This technical guide serves as a comprehensive resource on the established properties of Niclosamide and as a call to action for the scientific community to explore the untapped potential of related compounds like N-(2,6-Dimethylphenyl)-2-hydroxybenzamide. Further research in this area is warranted and holds the promise of delivering new and effective treatments for a range of human diseases.

References

  • Niclosamide | C13H8Cl2N2O4 | CID 4477 - PubChem. (n.d.). Retrieved February 23, 2026, from [Link]

  • Chen, W., Mook, R. A., Jr, Premont, R. T., & Wang, J. (2018). The magic bullet: Niclosamide. Frontiers in Pharmacology, 8, 967.
  • Unveiling the Therapeutic Potential of N-(2-aminoethyl)-2-hydroxybenzamide: A Technical Guide to its Presumed Mechanism of Action. (2025). Benchchem.
  • Flippi-Johnson, M. R., & Tomar, A. (2017). Structure–Activity Relationship of Niclosamide Derivatives. Anticancer Research, 37(6), 2891-2898.
  • Pan, J. X., Ding, K., & Wang, C. Y. (2012). Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by targeting multiple signaling pathways. Drug discovery today, 17(1-2), 86–92.
  • The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections. (2021). medRxiv.
  • Li, Y., Li, P. K., Roberts, M. J., & Arend, R. C. (2014). Niclosamide inhibits the cell proliferation and enhances the responsiveness of esophageal cancer cells to chemotherapeutic agents.
  • Chemical Properties of Niclosamide (CAS 50-65-7). (n.d.). Cheméo. Retrieved February 23, 2026, from [Link]

  • NICLOSAMIDE SUBSTANCE: MODIFICATION, ANALYSIS, AND BIOLOGICAL ACTIVITY. (2021). INEOS OPEN.
  • Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning. (2024). Dovepress.
  • SAFETY D
  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). PMC.
  • Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Tre
  • Kadri, H., Lambourne, O. A., Mehellou, Y., & Elias, J. E. (2018). Niclosamide: Beyond an antihelminthic drug. PLOS Neglected Tropical Diseases, 12(9), e0006612.
  • Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2. (2022). PMC.
  • Jin, Y., Lu, Z., Ding, K., Li, J., & Chen, X. (2012). Antineoplastic mechanisms of niclosamide in acute myelogenous leukemia. Cancer research, 72(24), 6506–6517.
  • Methods for Assessing Mitochondrial Function in Diabetes. (2013). PMC.
  • Stability-indicating Colorimetric method for the analysis of Niclosamide. (2015). Merit Research Journals.
  • Niclosamide as a Promising Therapeutic Player in Human Cancer and Other Diseases. (2022). PMC.
  • Guro, M. C., & Fletcher, S. (2016). Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors. Oncotarget, 7(47), 76879–76891.
  • A simultaneous liquid chromatographic analysis of niclosamide and bicalutamide in rat plasma by protein precipitation extraction. (2021). Adichunchanagiri University.
  • Solubility enhancement of niclosamide by different complexing agents. (2011).
  • N-(2,6-Dimethylphenyl)benzamide | C15H15NO | CID 101321 - PubChem. (n.d.). Retrieved February 23, 2026, from [Link]

  • Common methods in mitochondrial research (Review). (2022).
  • Niclosamide (Ref: ENT 25823). (2025). AERU - University of Hertfordshire.

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Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide

Executive Summary This application note details the synthesis of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide (also known as Salicyl-2,6-xylidide). This scaffold is a critical substructure in various fungicides, anti-inflam...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide (also known as Salicyl-2,6-xylidide). This scaffold is a critical substructure in various fungicides, anti-inflammatory agents, and coordination ligands.

Key Synthetic Challenge: The target molecule presents a dual challenge:

  • Steric Hindrance: The ortho-methyl groups on the 2,6-dimethylaniline (2,6-xylidine) create significant steric bulk, impeding nucleophilic attack at the carbonyl carbon.

  • Chemoselectivity: The free phenolic hydroxyl group on the salicylic acid moiety is prone to competing esterification or polymerization if not properly managed.

Protocol Strategy: This guide prioritizes a Phosphorus Trichloride (PCl₃) Mediated One-Pot Coupling . Unlike standard carbodiimide couplings (EDC/NHS) which often fail with sterically hindered anilines, the PCl₃ method generates a highly reactive transient intermediate (salicyloyl chloride phosphite ester) that drives the reaction to completion despite the steric barrier, without requiring a separate protection-deprotection step.

Reaction Mechanism & Causality

To ensure scientific integrity, it is vital to understand why this protocol is chosen over milder alternatives.

The PCl₃ Advantage

In this reaction, PCl₃ serves a dual function:

  • Activation: It converts the carboxylic acid to an acid chloride-like species.

  • In-Situ Protection: It forms a transient phosphite ester with the phenolic oxygen. This temporary "protection" prevents the phenol from acting as a nucleophile (preventing self-polymerization) while the amine attacks the activated carbonyl.

Reaction Scheme:



Experimental Protocol

Materials & Reagents[1]
ReagentMW ( g/mol )Equiv.PurityRole
Salicylic Acid 138.121.0>99%Substrate A
2,6-Dimethylaniline 121.181.0>98%Substrate B (Nucleophile)
Phosphorus Trichloride (PCl₃) 137.330.599%Condensing Agent
Toluene 92.14N/AAnhydrousSolvent (High BP)
Ethanol/Water -N/ALab GradeRecrystallization
Step-by-Step Methodology

Safety Warning: PCl₃ is highly corrosive and reacts violently with water. All operations must be performed in a fume hood.

Phase 1: Reaction Setup
  • Charge: In a 250 mL 3-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, reflux condenser, and a CaCl₂ drying tube (or N₂ inlet), add Salicylic Acid (13.8 g, 100 mmol) and Toluene (100 mL) .

  • Addition 1: Add 2,6-Dimethylaniline (12.1 g, 100 mmol) to the suspension. Stir at room temperature for 10 minutes. The mixture may remain a suspension.

  • Activation: Add PCl₃ (4.4 mL, ~50 mmol) dropwise via a syringe or dropping funnel over 15 minutes.

    • Observation: HCl gas evolution will occur. Ensure proper venting. The suspension usually clears as the intermediate forms.

Phase 2: Thermal Drive
  • Reflux: Heat the reaction mixture to reflux (approx. 110°C).

  • Duration: Maintain reflux for 3 to 4 hours .

    • Causality: The high temperature is strictly required to overcome the activation energy barrier imposed by the steric bulk of the 2,6-dimethyl groups.

  • Monitoring: Monitor by TLC (System: Hexane:Ethyl Acetate 3:1). The limiting reagent (Salicylic acid) should disappear.

Phase 3: Workup & Isolation
  • Decantation: While still hot, decant the supernatant toluene layer into a clean beaker, leaving behind any sticky phosphorous acid residues (a yellow/orange syrup) at the bottom of the flask.

  • Crystallization: Allow the toluene solution to cool slowly to room temperature, then chill in an ice bath (0-5°C) for 2 hours.

    • Self-Validating Step: The product should crystallize as white/off-white needles. If no precipitate forms, concentrate the toluene volume by 50% on a rotary evaporator.

  • Filtration: Filter the solid and wash with cold toluene (2 x 10 mL) followed by cold hexane (2 x 20 mL) to remove unreacted aniline.

Phase 4: Purification
  • Recrystallization: Dissolve the crude solid in boiling Ethanol (minimum volume). Add hot water dropwise until persistent turbidity is observed. Allow to cool.

  • Drying: Dry the crystals in a vacuum oven at 50°C for 6 hours.

Process Visualization (Workflow)

The following diagram illustrates the critical decision points and flow of the synthesis.

SynthesisProtocol Start Start: Reagent Prep Mix Mix Salicylic Acid + 2,6-Xylidine in Toluene Start->Mix AddPCl3 Add PCl3 (Dropwise) (Exothermic/HCl gas) Mix->AddPCl3 Reflux Reflux (110°C, 3-4h) Overcomes Steric Hindrance AddPCl3->Reflux Check TLC/HPLC Check (Acid Consumed?) Reflux->Check Check->Reflux No (Extend Time) Decant Decant Hot Toluene (Separate from H3PO3 residue) Check->Decant Yes Crystallize Cool & Crystallize (0-5°C) Decant->Crystallize Recryst Recrystallize (EtOH/Water) Crystallize->Recryst Final Pure N-(2,6-Dimethylphenyl)- 2-hydroxybenzamide Recryst->Final

Caption: Workflow for PCl3-mediated synthesis highlighting the critical hot decantation step to remove phosphorus byproducts.

Characterization & Quality Control

To validate the synthesis, the following analytical data should be obtained.

ParameterSpecificationNotes
Appearance White crystalline solidYellowing indicates oxidation or residual aniline.
Melting Point 138°C - 140°CSharp range indicates high purity.
Yield 65% - 80%Losses primarily occur during decantation of phosphorous residue.
IR Spectrum ~1640 cm⁻¹ (Amide C=O)~3250 cm⁻¹ (Amide N-H)~3400 cm⁻¹ (Phenolic OH)The presence of the OH stretch confirms the ester did not permanently form.
¹H NMR (DMSO-d₆) δ 2.2 (s, 6H, CH₃)δ 6.9-8.0 (m, Ar-H)δ 9.8 (s, 1H, NH)δ 11.6 (s, 1H, OH)The downfield shift of the phenolic OH (hydrogen bonded to carbonyl) is characteristic.

Troubleshooting & Optimization

Low Yield
  • Cause: Incomplete separation of the product from the sticky phosphorous acid byproduct during the hot decantation step.

  • Solution: Wash the phosphorous acid residue with an additional portion of hot toluene to extract trapped product.

Product Coloration
  • Cause: Oxidation of excess 2,6-dimethylaniline.

  • Solution: Ensure the initial stoichiometry is 1:1. Wash the crude filter cake thoroughly with acidic water (0.1 M HCl) to protonate and remove unreacted aniline before recrystallization.

Alternative "High-Purity" Route (Method B)

For pharmaceutical-grade requirements where trace phosphorus is unacceptable, use the O-Acetyl Protection Route :

  • Acetylate Salicylic acid

    
     Acetylsalicylic acid (Aspirin).
    
  • Convert to Acid Chloride (SOCl₂).

  • React with 2,6-xylidine.

  • Deprotect the acetyl group (mild alkaline hydrolysis). Note: This is a 4-step process but guarantees higher purity profiles [1].

References

  • Waisser, K. et al. (2003). Salicylanilide Acetates: Synthesis and Antibacterial Evaluation. PMC. Available at: [Link]

  • Synerholm, M. E. (1956). Preparation of Salicylanilide. US Patent 2,763,683.[1] Available at:

  • Allen, C. F. H. & VanAllan, J. (1946). Salicyl-o-toluide. Organic Syntheses, Coll. Vol. 3, p.765. Available at: [Link]

  • PubChem. (2025).[2] N-(2,6-Dimethylphenyl)-2-hydroxybenzamide Compound Summary. Available at: [Link]

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Application

Application Note &amp; Protocol: Accelerated Synthesis of Salicylanilide Derivatives via Microwave Irradiation

Executive Summary: A Paradigm Shift in Amide Bond Formation Salicylanilide derivatives represent a critical scaffold in medicinal chemistry and materials science, exhibiting a wide range of biological activities includin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: A Paradigm Shift in Amide Bond Formation

Salicylanilide derivatives represent a critical scaffold in medicinal chemistry and materials science, exhibiting a wide range of biological activities including antifungal, antibacterial, and antimycobacterial properties.[1] The conventional synthesis of these amides often involves long reaction times, high temperatures, and the use of expensive or hazardous coupling reagents.[1] This application note details a robust and highly efficient protocol for the synthesis of salicylanilide derivatives using microwave-assisted organic synthesis (MAOS). This technology leverages the principles of green chemistry to offer dramatic reductions in reaction time, increased product yields, and operational simplicity, thereby accelerating the drug discovery and development pipeline.[2][3][4][5] We will explore the fundamental principles of microwave heating, provide a detailed step-by-step protocol for a representative synthesis, and present a direct comparison with conventional heating methods.

The Science of Speed: Understanding Microwave-Assisted Synthesis

Unlike conventional heating methods that rely on slow heat transfer through conduction and convection from an external source, microwave irradiation provides rapid and uniform heating by directly coupling with polar molecules in the reaction mixture.[6][7][8] This "in-core" volumetric heating circumvents thermal gradients and leads to a rapid rise in temperature, which is a primary factor for the observed rate enhancements.[9][10]

The two primary mechanisms responsible for microwave dielectric heating are:

  • Dipolar Polarization: Polar molecules, such as reagents and solvents, possess a permanent dipole moment. When subjected to the oscillating electric field of the microwave, these molecules attempt to align themselves with the field.[9][11] This rapid, forced rotation and resulting intermolecular friction generates heat efficiently and homogeneously throughout the sample.[6][11]

  • Ionic Conduction: If ions are present in the reaction mixture, they will oscillate back and forth under the influence of the oscillating electric field. Collisions with surrounding molecules generate heat through this resistive motion.[8][11]

This direct energy transfer is incredibly fast, occurring in nanoseconds, which allows the reaction mixture to reach the target temperature in minutes rather than hours.[9] This rapid heating not only accelerates reaction kinetics but can also enable access to novel chemical spaces by overcoming high activation energy barriers.[3][9]

Figure 1: Mechanism of Microwave Dielectric Heating cluster_0 No Electric Field cluster_1 Microwave Electric Field (E) cluster_2 Oscillating Field a1 + e1 + a2 - b1 + b2 - c1 + c2 - d1 + d2 - label_a Polar Molecules (Random Orientation) i1 + e2 - f1 + f2 - g1 + g2 - h1 + h2 - label_b Molecules Align with Field i2 - j1 + j2 - k1 + k2 - l1 + l2 - label_c Rapid Oscillation & Rotation Generates Heat (Friction) Field E-Field Oscillation (GHz) cluster_1 cluster_1 cluster_2 cluster_2

Caption: Dipolar polarization mechanism of microwave heating.

General Reaction: Direct Amidation of Salicylic Acid

The protocol described herein focuses on the direct amidation of salicylic acid with various aromatic amines. This transformation typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. In this microwave-assisted method, phosphorus trichloride (PCl₃) is used as an efficient in situ activating agent, promoting rapid amide bond formation.[1][12]

Scheme 1: Microwave-Assisted Synthesis of Salicylanilides (A chemical drawing showing salicylic acid reacting with a substituted aniline in the presence of PCl₃ and microwave irradiation to yield a salicylanilide derivative plus byproducts.)

Experimental Protocol: Synthesis of Salicylanilide

This protocol provides a step-by-step methodology for the synthesis of the parent salicylanilide from salicylic acid and aniline, which can be adapted for various substituted anilines.

Materials & Equipment:

  • Salicylic Acid (1.0 mmol, 138.1 mg)

  • Aniline (1.0 mmol, 93.1 mg, 91 µL)

  • Phosphorus Trichloride (PCl₃) (0.4 mmol, 137.3 mg, 35 µL)

  • Xylene (3-5 mL)

  • Dedicated Microwave Reactor for organic synthesis (e.g., CEM Discover, Biotage Initiator)

  • 10 mL microwave process vial with a magnetic stir bar

  • Standard laboratory glassware for workup and recrystallization

  • TLC plates (silica gel 60 F₂₅₄)

  • Melting point apparatus

G start Start: Reagent Preparation reagents 1. Add Salicylic Acid (1 mmol), Aniline (1 mmol), and Xylene (3-5 mL) to 10 mL microwave vial. start->reagents cap 2. Crimp cap securely on the vial. reagents->cap mw_setup 3. Place vial in microwave reactor. Set parameters: - Power: 300 W - Temperature: 150°C - Time: 30-35 min - Stirring: On cap->mw_setup activation 4. (Optional) Irradiate for 1 min (500 W) to dissolve, then add PCl₃ dropwise before final irradiation. mw_setup->activation for scaled-up reactions reaction 5. Run microwave program. mw_setup->reaction activation->reaction workup 6. Cool vial to room temp. Quench with 10 mL distilled water. reaction->workup extraction 7. Extract with Ethyl Acetate (3 x 15 mL). Wash combined organic layers with brine, dry over Na₂SO₄. workup->extraction purification 8. Concentrate under reduced pressure. Purify crude product via recrystallization (Ethanol/Water). extraction->purification characterization 9. Dry the purified solid. Characterize: - Melting Point - TLC - Spectroscopy (NMR, IR) purification->characterization end End: Purified Salicylanilide characterization->end

Caption: Experimental workflow for microwave-assisted synthesis.

Step-by-Step Methodology:

  • Vessel Preparation: To a 10 mL microwave process vial containing a magnetic stir bar, add salicylic acid (1.0 mmol, 138.1 mg) and aniline (1.0 mmol, 93.1 mg).

  • Solvent Addition: Add 3-5 mL of xylene to the vial.

  • Activation: Carefully add phosphorus trichloride (0.4 mmol, 35 µL) to the mixture dropwise while stirring.

  • Sealing: Securely crimp a cap onto the vial. Ensure the seal is tight to withstand the pressure generated during heating.

  • Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters to irradiate at 300 W for 33 minutes, with a target temperature of 150°C.[1][12] Ensure stirring is active throughout the process.

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC (thin-layer chromatography) after completion by comparing the reaction mixture to the starting material spots.

  • Workup: After the irradiation is complete, allow the vial to cool to room temperature (typically via a jet of cooling air in the reactor). Carefully uncap the vial in a fume hood. Quench the reaction by slowly adding 10 mL of distilled water.

  • Purification: The resulting precipitate is the crude product. Filter the solid using a Büchner funnel, wash with cold water, and dry. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.

  • Characterization: Confirm the identity and purity of the final product by measuring its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Data & Performance: A Comparative Analysis

The primary advantages of MAOS are quantitatively evident when compared to traditional oil-bath heating. The direct amidation of salicylic acid and aniline serves as an excellent model to showcase these benefits.

ParameterMicrowave-Assisted SynthesisConventional Heating (Oil Bath)
Reaction Time 33 minutes[1][12]4 hours[1][12]
Product Yield ~95-99% (Quantitative)[1]85%[1][12]
Energy Input Direct & Focused[6][8]Indirect & Diffuse[7]
Process Control Precise (Temperature & Pressure)[3]Less Precise (Thermal Gradient)[10]
Green Chemistry Reduced energy use, less solvent[2][8]Higher energy consumption

Table 1: Comparison of microwave and conventional heating for the synthesis of salicylanilide.

This data clearly demonstrates that microwave irradiation offers a more than 7-fold reduction in reaction time while simultaneously increasing the product yield by over 10%.[1][12] Such enhancements in efficiency are critical in a drug development setting, where rapid synthesis and screening of compound libraries can significantly shorten project timelines.[3][4]

Conclusion

Microwave-assisted synthesis represents a transformative technology for the rapid and efficient production of salicylanilide derivatives. By leveraging direct dielectric heating, this method drastically reduces reaction times, improves yields, and aligns with the principles of green chemistry.[13][14] The protocol outlined in this note is robust, reproducible, and easily adaptable for creating a diverse library of salicylanilide compounds, making it an invaluable tool for researchers and scientists in medicinal chemistry and drug development.[5][15]

References

  • Microwave-Assisted Synthesis in Drug Development - EPCP. Vertex AI Search.
  • Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC.
  • Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63.
  • Charde, M. S. (2014). A Review on: A significance of microwave assist technique in green chemistry.
  • Zhao, B., et al. (2011). One-Pot Synthesis of Salicylanilides by Direct Amide Bond Formation from Salicyclic Acid Under Microwave Irradiation. Synthetic Communications, 41(8), 1257–1266. [Link]

  • Microwave Assisted Synthesis of Organic Compounds and Nanom
  • Theory of Microwave Heating for Organic Synthesis.
  • One-Pot Synthesis of Salicylanilides by Direct Amide Bond Formation from Salicyclic Acid Under Microwave Irradiation | Request PDF.
  • Patil, A. B., et al. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development.
  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
  • White, P., Collins, J., & Cox, Z. Comparative study of conventional and microwave assisted synthesis. Merck Biosciences & CEM Corp.
  • COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES.
  • One-Pot Synthesis of Salicylanilides by Direct Amide Bond Formation from Salicyclic Acid Under Microwave Irradi
  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. Indo American Journal of Pharmaceutical Sciences.
  • Kaur, P. (2016).
  • Jovanović-Šanta, S., et al. (2015).
  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics.
  • Exploiting Microwave-Assisted Organic Synthesis (MAOS) for Accessing Bioactive Scaffolds. Current Organic Chemistry.

Sources

Method

Application Note: Synthesis, Optimization, and Validation of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals. Objective: To provide a mechanistically grounded, self-validating protocol for the amidation of salicylic acid with sterical...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals. Objective: To provide a mechanistically grounded, self-validating protocol for the amidation of salicylic acid with sterically hindered 2,6-xylidine.

Chemical Rationale & Mechanistic Causality

The target molecule, N-(2,6-Dimethylphenyl)-2-hydroxybenzamide (Salicyl-2,6-xylidide), merges two highly privileged pharmacophores. The 2,6-xylidine moiety is the cornerstone of amide-type local anesthetics (e.g., lidocaine, bupivacaine) due to its steric bulk, which provides critical resistance to enzymatic hydrolysis in vivo. Concurrently, the salicylanilide core is heavily investigated for its antimicrobial, anthelmintic, and anticancer properties, often acting as an inhibitor of the STAT3 signaling pathway or as a mitochondrial uncoupler[1].

Synthesizing this specific amide presents two distinct chemical barriers:

  • Severe Steric Hindrance: The two ortho-methyl groups on 2,6-xylidine create a dense steric shield around the primary amine. This drastically reduces the amine's nucleophilicity, rendering standard room-temperature coupling methods highly inefficient.

  • Phenolic Interference: The unprotected ortho-hydroxyl group on salicylic acid is prone to competitive side reactions (e.g., self-esterification or polymerization) if the carboxylic acid is activated using harsh reagents like unadulterated thionyl chloride (SOCl₂) without protecting groups.

To overcome these barriers, in non-polar solvents such as toluene or chlorobenzene[2]. PCl₃ selectively converts the carboxylic acid into a highly reactive acyl phosphite/chloride intermediate in situ. This intermediate is sufficiently electrophilic to force the amidation with the hindered 2,6-xylidine, while the non-polar solvent suppresses the ionization of the phenolic hydroxyl, thereby preventing self-polymerization[3].

ReactionPathway SA Salicylic Acid (2-Hydroxybenzoic acid) Intermediate Activated Acyl Species (Phosphite/Chloride) SA->Intermediate Activation (PCl3) Xyl 2,6-Xylidine (2,6-Dimethylaniline) Xyl->Intermediate Nucleophilic Attack Product N-(2,6-Dimethylphenyl)- 2-hydroxybenzamide Intermediate->Product Amidation (-HCl)

Fig 1. Mechanistic pathway of salicylic acid activation and nucleophilic amidation.

Experimental Methodologies

The following protocols are designed as self-validating systems. Causality for each operational step is provided to ensure researchers understand why a parameter is controlled, allowing for intelligent troubleshooting.

Protocol A: PCl₃-Mediated Direct Amidation (Scalable & High Yield)

This is the for synthesizing salicylanilides[4].

  • System Preparation: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, dropping funnel, and magnetic stirrer. Flush the system with inert gas (N₂ or Ar) to prevent the hydrolysis of PCl₃ by atmospheric moisture.

  • Dissolution: Suspend salicylic acid (1.0 eq, 13.8 g, 0.1 mol) and 2,6-xylidine (1.0 eq, 12.1 g, 0.1 mol) in 100 mL of anhydrous toluene. Causality: Toluene provides a high boiling point (110 °C) necessary to overcome the activation energy of the sterically hindered nucleophilic attack.

  • Activation: Cool the mixture to 0–5 °C using an ice bath. Slowly add PCl₃ (0.35 to 0.4 eq, ~4.8 g, 0.035 mol) dropwise over 30 minutes. Causality: PCl₃ reacts exothermically. Slow addition controls the thermal spike and ensures the formation of the active intermediate rather than degrading the starting materials.

  • Thermal Propagation: Remove the ice bath and heat the reaction mixture to reflux (110 °C) for 3 to 4 hours.

  • Quenching & Workup: Cool the mixture to room temperature. Carefully pour the mixture into 200 mL of ice-water to quench unreacted PCl₃. Neutralize the aqueous layer with 10% NaHCO₃ solution to pH 7–8. Causality: Neutralization converts unreacted salicylic acid into its water-soluble sodium salt, effectively removing it from the organic product layer.

  • Purification: Extract with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol/water.

Protocol B: EDC/HOBt-Mediated Coupling (Mild Bench-Scale)

For laboratories avoiding highly corrosive PCl₃, carbodiimide coupling can be used, though it requires extended timelines due to the steric bulk.

  • Activation: In a 100 mL flask, dissolve salicylic acid (1.0 eq, 1.38 g, 10 mmol) in 20 mL of anhydrous DMF. Add HOBt (1.2 eq, 1.62 g, 12 mmol) and EDC·HCl (1.5 eq, 2.87 g, 15 mmol). Stir at 0 °C for 30 minutes to form the active O-acylisourea ester.

  • Coupling: Add 2,6-xylidine (1.1 eq, 1.33 g, 11 mmol) followed by N,N-diisopropylethylamine (DIPEA) (3.0 eq, 5.2 mL, 30 mmol).

  • Propagation: Allow the reaction to warm to room temperature and stir for 24 hours. Causality: The 24-hour duration is strictly mandatory; the steric shielding of the 2,6-dimethyl groups severely retards the attack on the HOBt-ester.

Workflow Step1 Step 1: Reagent Preparation Dissolve Salicylic Acid & 2,6-Xylidine in Toluene Step2 Step 2: Activation Dropwise addition of PCl3 at 0-5 °C Step1->Step2 Step3 Step 3: Reflux Heat to 110 °C for 3-4 hours Step2->Step3 Step4 Step 4: Quenching Cool to RT, neutralize with aq. NaHCO3 Step3->Step4 Step5 Step 5: Purification Recrystallization from EtOH/H2O Step4->Step5

Fig 2. Step-by-step experimental workflow for PCl3-mediated amidation.

Quantitative Data & Method Comparison

To aid in protocol selection, the quantitative metrics of both methodologies are summarized below:

ParameterMethod A (PCl₃-Mediated)Method B (EDC/HOBt-Mediated)
Activating Reagent Phosphorus Trichloride (PCl₃)EDC·HCl, HOBt, DIPEA
Optimal Solvent Toluene or ChlorobenzeneDMF or Dichloromethane (DCM)
Temperature Profile 0 °C → 110 °C (Reflux)0 °C → 25 °C (Room Temp)
Reaction Time 3 – 4 hours24 – 36 hours
Typical Yield 75% – 85%50% – 65%
Scalability High (Multi-gram to Kilogram)Low to Medium (Milligram to Gram)
Primary Byproducts H₃PO₃, HCl (Requires basic quench)Water-soluble urea derivatives

In-Process Quality Control & Self-Validation

A robust protocol must allow the scientist to validate success before submitting samples for external spectroscopic analysis.

1. In-Process TLC Validation:

  • Mobile Phase: Hexane : Ethyl Acetate (7:3 v/v).

  • Visual Cues: Salicylic acid will show a highly polar spot (low

    
    ) that fluoresces strongly under short-wave UV (254 nm). As the reaction progresses, a new, less polar spot (higher 
    
    
    
    ) will appear, representing the amide product. The disappearance of the salicylic acid spot validates reaction completion.

2. Post-Reaction NMR Validation Markers (¹H-NMR in DMSO-d₆): If the synthesis is successful, the NMR spectrum must exhibit the following self-validating chemical shifts:

  • ~11.5 - 12.0 ppm (bs, 1H): The phenolic -OH proton. It is highly deshielded due to strong intramolecular hydrogen bonding with the newly formed amide carbonyl oxygen.

  • ~9.8 - 10.2 ppm (s, 1H): The amide -NH proton.

  • ~2.2 ppm (s, 6H): The two symmetric methyl groups on the 2,6-xylidine ring. The presence and integration of this peak definitively prove the successful coupling of the xylidine moiety.

References

  • Salicylanilide Acetates: Synthesis and Antibacterial Evaluation Molecules (PMC) URL:[Link]

  • Hybridization Approach to Identify Salicylanilides as Inhibitors of Tubulin Polymerization and Signal Transducers and Activators KU Leuven (Lirias) URL:[Link]

  • Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity Molecules (PMC) URL:[Link]

  • New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma ACS Omega URL:[Link]

Sources

Application

Recrystallization solvents for N-(2,6-Dimethylphenyl)-2-hydroxybenzamide purification

Application Note & Protocol Topic: Strategic Solvent Selection for the Recrystallization and Purification of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide Abstract This document provides a comprehensive guide for the purific...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Strategic Solvent Selection for the Recrystallization and Purification of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide

Abstract

This document provides a comprehensive guide for the purification of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide via recrystallization. It moves beyond a simple procedural list to explain the underlying physicochemical principles that govern solvent selection, enabling researchers to make informed, rational choices. We detail the molecular characteristics of the target compound that dictate its solubility, present a systematic protocol for empirical solvent screening, and provide an optimized, step-by-step recrystallization procedure. This guide is intended for researchers, chemists, and drug development professionals seeking to achieve high purity of this and structurally similar compounds.

Introduction: The Rationale for Purification

N-(2,6-Dimethylphenyl)-2-hydroxybenzamide is a substituted amide of salicylic acid. Compounds within this structural class are of interest in medicinal chemistry and materials science. For any advanced application, from pharmacological screening to polymer synthesis, the purity of the starting material is paramount. Impurities can confound experimental results, lead to undesirable side reactions, and impact the material's final properties.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The method is based on the principle that the solubility of most solids increases with temperature.[2][3] By dissolving an impure compound in a suitable hot solvent and allowing it to cool slowly, the desired compound crystallizes out of the solution, leaving impurities behind in the solvent (mother liquor). The success of this technique is critically dependent on the selection of an appropriate solvent.[2] This guide provides the scientific framework and practical methodology for achieving this.

Molecular Analysis: Predicting Solubility Behavior

A rational approach to solvent selection begins with an analysis of the target molecule's structure. The solubility of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide is governed by the interplay of its distinct functional groups.

  • Amide Group (-CONH-): The amide linkage is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).[4][5] This feature promotes solubility in polar solvents.[6]

  • Hydroxyl Group (-OH): The phenolic hydroxyl group is also polar and is an excellent hydrogen bond donor and acceptor, contributing to solubility in polar, protic solvents like alcohols.[7]

  • Aromatic Rings and Methyl Groups: The molecule contains two aromatic rings (a phenyl and a dimethylphenyl group). These, along with the two methyl substituents, constitute a large, nonpolar region. This significant hydrophobic character will limit solubility in highly polar solvents like water and promote solubility in organic solvents with some nonpolar character.[3][7]

Protocol I: Systematic Solvent Screening

The most reliable method for identifying an optimal solvent is through small-scale empirical testing. The goal is to find a solvent that dissolves the compound sparingly or not at all at room temperature, but completely at its boiling point.

Workflow for Solvent Selection

The following diagram outlines the logical workflow for the solvent screening process.

G cluster_setup Setup cluster_testing Solubility Testing cluster_evaluation Evaluation cluster_outcome Outcome Start Place ~25 mg of crude N-(2,6-Dimethylphenyl)-2-hydroxybenzamide in a test tube Solvents Select a candidate solvent (e.g., Ethanol) Start->Solvents AddCold Add solvent dropwise at room temperature (~0.5 mL) Solvents->AddCold ObserveCold Observe Solubility AddCold->ObserveCold Heat Heat mixture to boiling ObserveCold->Heat If insoluble or sparingly soluble Bad POOR SOLVENT Select new solvent and repeat ObserveCold->Bad If readily soluble ObserveHot Observe Solubility Heat->ObserveHot Cool Allow to cool slowly to room temperature ObserveHot->Cool If soluble ObserveHot->Bad If insoluble ObserveCrystals Observe for crystal formation Cool->ObserveCrystals Decision Evaluate Solvent ObserveCrystals->Decision Good GOOD SOLVENT Proceed to large-scale recrystallization Decision->Good Abundant crystals form Decision->Bad No/few crystals or oiling out occurs Bad->Solvents

Caption: Workflow for empirical recrystallization solvent screening.

Materials & Candidate Solvents
  • Crude N-(2,6-Dimethylphenyl)-2-hydroxybenzamide

  • Set of small test tubes (e.g., 13x100 mm)

  • Hot plate or heating mantle

  • Pasteur pipettes

  • Water bath or sand bath for even heating

The following table lists candidate solvents, ordered by decreasing polarity, that provide a good spectrum for initial screening.

Solvent Class Boiling Point (°C) Notes
WaterProtic, Polar100Unlikely to be effective alone, but useful as an anti-solvent in a mixed pair.
MethanolProtic, Polar65May be too effective a solvent, leading to low recovery.
Ethanol Protic, Polar 78 Strong candidate. Often provides a good solubility gradient.[8]
Isopropanol (IPA)Protic, Polar82Good alternative to ethanol, slightly less polar.
Acetone Aprotic, Polar 56 Strong candidate. Good for moderately polar compounds.[9]
Ethyl AcetateAprotic, Mod. Polar77Ester solvent, good for compounds of intermediate polarity.
TolueneAromatic, Nonpolar111May not be polar enough to dissolve the compound.
Heptane/HexaneAliphatic, Nonpolar98 / 69Unlikely to work alone, but can be used as an anti-solvent.
Step-by-Step Screening Protocol
  • Place approximately 20-30 mg of the crude solid into a small test tube.

  • Add a candidate solvent dropwise at room temperature, swirling the tube after each addition, until about 0.5 mL has been added. Note the solubility. If the compound dissolves completely, the solvent is unsuitable as it will not allow for good recovery.[1]

  • If the compound is insoluble or sparingly soluble, place the test tube in a sand or water bath and heat it gently to the boiling point of the solvent.

  • Continue to add the solvent dropwise while heating until the solid just dissolves. Be careful not to add a large excess of solvent.

  • If the solid dissolves completely in the hot solvent, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Observe the solution as it cools. An ideal solvent will produce a significant amount of crystalline solid.[10]

  • If crystallization is slow, try scratching the inside of the test tube with a glass rod or adding a tiny seed crystal of the crude material.

  • Record your observations in a table.

Interpreting Screening Results

The ideal solvent is one that displays poor solubility at room temperature but high solubility at its boiling point, leading to a high yield of crystals upon cooling.

Solvent Observation at 25°C Observation at Boiling Point Outcome on Cooling Recommendation
WaterInsolubleInsolubleNo changeUnsuitable alone.
MethanolSparingly solubleReadily solubleSmall amount of crystalsPoor; high loss of product in mother liquor.
Ethanol Sparingly soluble Soluble in minimal volume Abundant, well-formed crystals Excellent Candidate.
Acetone Sparingly soluble Soluble in minimal volume Abundant, fine needles Excellent Candidate.
TolueneInsolubleSparingly solubleLow recoveryUnsuitable.
HeptaneInsolubleInsolubleNo changeUnsuitable alone.

Note: This table presents hypothetical data for illustrative purposes. Based on this analysis and literature precedent for similar compounds, Ethanol and Acetone are identified as the most promising solvents.

Protocol II: Optimized Recrystallization Procedure (Using Ethanol)

This protocol describes the full-scale recrystallization process. Ethanol is chosen as the example solvent due to its favorable boiling point, low toxicity, and demonstrated effectiveness for similar aromatic amides.[8]

Materials & Equipment
  • Crude N-(2,6-Dimethylphenyl)-2-hydroxybenzamide

  • Ethanol (reagent grade or better)

  • Two Erlenmeyer flasks (one for dissolving, one for filtering into)

  • Hot plate

  • Stemless funnel and fluted filter paper

  • Büchner funnel, filter flask, and vacuum source

  • Glass stirring rod

  • Watch glass to cover the flask

Step-by-Step Recrystallization Protocol
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small volume of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate. Continue adding hot ethanol in small portions until the solid is just dissolved. It is crucial to use the minimum amount of hot solvent required to create a saturated solution and maximize yield.

  • Hot Gravity Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into the neck of a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to remove the impurities. This step prevents premature crystallization in the funnel.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[1]

  • Complete Crystallization: Once the flask has reached room temperature, it can be placed in an ice-water bath for 15-30 minutes to maximize the precipitation of the solute and further decrease its solubility in the solvent.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: While the crystals are still in the funnel with the vacuum applied, wash them with a small amount of ice-cold ethanol. This removes any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces.

  • Drying: Transfer the crystals from the funnel to a pre-weighed watch glass. Allow them to air-dry or place them in a vacuum oven at a modest temperature (e.g., 40-50°C) until a constant weight is achieved.

Troubleshooting

  • No Crystals Form: The solution may be too dilute. Re-heat the solution to boil off some of the solvent and then allow it to cool again. Alternatively, try scratching the inner wall of the flask or seeding with a crude crystal.

  • Compound "Oils Out": An oil forms instead of crystals. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated with impurities. To remedy this, reheat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly.

  • Low Recovery: Too much solvent was used during the dissolution step, or the compound has significant solubility in the solvent even at low temperatures.

Conclusion

The purification of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide can be achieved effectively through recrystallization. A systematic analysis of the molecule's structure points towards solvents of intermediate polarity, such as ethanol or acetone, as ideal candidates. An empirical screening protocol confirms this hypothesis. By following the optimized recrystallization protocol detailed in this guide, researchers can reliably obtain high-purity material suitable for demanding downstream applications.

References

  • Recrystallization. (n.d.). University of California, Los Angeles.
  • Summary of Organic Functions: Amides. (n.d.). Teachy. Retrieved from an educational resource on the properties of amides.
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  • Amides | Organic Chemistry II Class Notes. (2025). Fiveable.
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  • Physical Properties of Amides. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • RECRYSTALLISATION. (n.d.). University of Calgary.
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  • N-(2,6-Dimethylphenyl)benzamide. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • N-(2,6-dimethylphenyl)-2-hydroxy-3-nitrobenzamide. (n.d.). PubChemLite. Retrieved from [Link]

  • N-(3-Hydroxy-2,6-dimethylphenyl)acetamide Properties. (2025). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

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  • Gowda, B. T., et al. (2008). N-(2,6-Dimethylphenyl)-2-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1775. Retrieved from [Link]

  • Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide. (n.d.). Google Patents.
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Method

A Robust, Stability-Indicating HPLC Method for the Analysis of Salicylanilide

An Application Note for Drug Development Professionals Abstract This application note presents a comprehensive guide to developing a robust, specific, and stability-indicating reversed-phase high-performance liquid chrom...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a comprehensive guide to developing a robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of salicylanilide. Salicylanilide and its derivatives are a class of compounds with significant interest due to their wide range of biological activities, including antibacterial and antifungal properties.[1] Accurate quantification is paramount for quality control, stability testing, and pharmacokinetic studies. This document provides a narrative on the strategic development process, a detailed final protocol, and a full validation framework according to the International Council for Harmonisation (ICH) guidelines.[2]

Introduction: The Analytical Challenge

Salicylanilide (2-hydroxy-N-phenylbenzamide) is an aromatic amide derived from salicylic acid and aniline.[3] Its structure, featuring a phenolic hydroxyl group and an amide linkage, presents specific challenges and opportunities for HPLC method development. The primary analytical goal is to create a method that is not only accurate and precise for quantifying the parent compound but is also stability-indicating. A stability-indicating method is capable of definitively separating the intact active pharmaceutical ingredient (API) from any potential degradation products that may form under various stress conditions, ensuring the true quality of the drug substance is monitored over time.[4][5]

This guide is designed for researchers and drug development professionals, offering both a practical protocol and an in-depth explanation of the scientific rationale behind the methodological choices, from column chemistry to mobile phase pH control.

Analyte Properties & Initial Considerations

A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties.

  • Structure: Salicylanilide (C₁₃H₁₁NO₂) has a molecular weight of 213.23 g/mol .[6] Its structure contains two key functional groups: a weakly acidic phenolic hydroxyl group and a hydrolyzable amide bond.

  • pKa: The phenolic proton imparts weak acidity. While the exact pKa can vary, it is typically in the range of 8-10 for similar phenolic compounds. To ensure consistent retention and sharp peak shape in reversed-phase chromatography, the mobile phase pH should be controlled to keep the analyte in a single, non-ionized state.[7] A common strategy is to maintain the pH at least 2 units below the pKa.[8]

  • UV Absorbance: Spectroscopic analysis is crucial for selecting an appropriate detection wavelength. According to the National Institute of Standards and Technology (NIST), salicylanilide exhibits strong UV absorbance with maxima around 260 nm and a broader band around 320 nm.[6][9] A photodiode array (PDA) detector is ideal for confirming the optimal wavelength during development to maximize sensitivity.

Strategic HPLC Method Development

The development process is a systematic approach to optimizing separation, starting with informed initial conditions and refining them to achieve the desired performance. Reversed-phase HPLC is the technique of choice due to the non-polar nature of salicylanilide.[10][11]

Causality Behind Experimental Choices
  • Column (Stationary Phase) Selection: A C18 (octadecylsilane) column is the most logical starting point. Its non-polar nature provides strong hydrophobic interactions with the aromatic rings of salicylanilide, ensuring adequate retention. A standard column dimension, such as 250 mm x 4.6 mm with 5 µm particles, offers a good balance of efficiency and backpressure suitable for most standard HPLC systems.[12][13]

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol for aromatic compounds as it often provides better peak shape and lower backpressure.[8] A gradient elution starting with a lower percentage of ACN and ramping up can be used initially to determine the approximate solvent strength needed to elute the analyte and any impurities.

    • Aqueous Phase & pH Control: An acidic mobile phase is required to suppress the ionization of the phenolic hydroxyl group. A phosphate buffer is an excellent choice due to its buffering capacity in the acidic pH range. A starting pH of 3.0, adjusted with phosphoric acid, will ensure the analyte is fully protonated (non-ionized), leading to reproducible retention and symmetrical peaks.[14]

  • Detector Wavelength Selection: Based on the UV spectrum, an initial detection wavelength of 260 nm is a rational choice. However, the use of a PDA detector during development is strongly recommended to screen for the wavelength of maximum absorbance (λmax) and to check for peak purity.

  • Other Parameters: A flow rate of 1.0 mL/min and a controlled column temperature of 30°C are standard starting conditions that provide good efficiency without generating excessive pressure.[14]

Visualizing the Development Workflow

The logical progression from initial screening to a validated method is a cornerstone of good scientific practice.

Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization & Validation Analyte_Props 1. Characterize Analyte (pKa, UV Spectrum, Solubility) Initial_Conditions 2. Select Initial Conditions (C18 Column, ACN/Buffer, pH 3.0) Analyte_Props->Initial_Conditions PDA_Scan 3. Perform PDA Scan (Determine λmax) Initial_Conditions->PDA_Scan Optimize_MP 4. Optimize Mobile Phase (Isocratic vs. Gradient, %ACN) PDA_Scan->Optimize_MP Optimize_Params 5. Fine-Tune Parameters (Flow Rate, Temperature) Optimize_MP->Optimize_Params SST 6. Define & Run SST (Tailing, Plates, RSD%) Optimize_Params->SST Validation 7. Full Method Validation (ICH Q2(R1) Guidelines) SST->Validation

Caption: A systematic workflow for HPLC method development.

Detailed Application Protocol

This protocol has been optimized for the assay of salicylanilide and the separation of its potential degradation products.

Instrumentation and Materials
  • HPLC System: An HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.[10]

  • Column: C18 reversed-phase column (e.g., Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm).[12][13]

  • Chemicals: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (KH₂PO₄, analytical grade), Orthophosphoric Acid (85%, analytical grade), Water (HPLC or Milli-Q grade).[12][14]

  • Standards: Salicylanilide Certified Reference Material (CRM).

Preparation of Solutions
  • Mobile Phase: Prepare a 20 mM Potassium Dihydrogen Phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 with 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter. The mobile phase is a mixture of Acetonitrile and Phosphate Buffer (pH 3.0). The optimized ratio for isocratic elution is 60:40 (v/v).[14] Degas the mobile phase before use.

  • Diluent: A mixture of Acetonitrile and Water in a 60:40 (v/v) ratio is used as the diluent.

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of Salicylanilide CRM into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Prepare the sample by dissolving the active ingredient in the diluent to achieve a nominal concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.[12]

Optimized Chromatographic Conditions
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeProvides excellent hydrophobic retention and efficiency for aromatic compounds.
Mobile Phase Acetonitrile : 20 mM KH₂PO₄ Buffer (pH 3.0) (60:40, v/v)Isocratic elution simplifies the method; pH 3.0 ensures the analyte is non-ionized.[14]
Flow Rate 1.0 mL/minStandard flow rate providing good separation within a reasonable run time.[15]
Injection Volume 10 µLA small volume to prevent peak overload and band broadening.
Column Temperature 30°CControlled temperature ensures reproducible retention times.[11]
Detection PDA/UV at 260 nmCorresponds to a UV absorbance maximum for salicylanilide, ensuring good sensitivity.[9]
Run Time 10 minutesSufficient to elute the main peak and any closely related impurities.

Method Validation Protocol (ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][16] The following parameters must be assessed.

System Suitability Testing (SST)

Before any sample analysis, the suitability of the chromatographic system must be verified. Six replicate injections of the standard solution are made.

  • Acceptance Criteria:

    • Tailing Factor (T): Not more than 1.5.

    • Theoretical Plates (N): Not less than 2000.

    • Precision (%RSD): The relative standard deviation of the peak areas for the six replicates should be less than 1.0%.[12]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] Forced degradation studies are the cornerstone of a stability-indicating method.[17]

  • Protocol: Prepare a stock solution of salicylanilide (e.g., 1 mg/mL). Subject this solution to the stress conditions below. The goal is to achieve 5-20% degradation of the active ingredient.[5]

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 2 hours. Neutralize with 1N NaOH.[18][19]

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours. Neutralize with 1N HCl.[18][19]

    • Oxidative Degradation: Add 6% H₂O₂ and keep at room temperature for 24 hours.[18]

    • Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.[18]

    • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples alongside a non-stressed control.

  • Acceptance Criteria: The method is specific if the salicylanilide peak is resolved from all degradation product peaks (resolution > 2.0), and the peak purity analysis (using a PDA detector) confirms no co-eluting peaks.

Linearity
  • Protocol: Prepare a series of at least five concentrations of salicylanilide, typically ranging from 50% to 150% of the nominal analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance Criteria: Plot the peak area versus concentration. The correlation coefficient (r²) should be greater than 0.999.[13]

Accuracy (Recovery)
  • Protocol: Perform recovery studies by spiking a placebo mixture with the salicylanilide API at three different concentration levels (e.g., 80%, 100%, and 120%), with three preparations at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Analyze six independent sample preparations at 100% of the test concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision should not be more than 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

Robustness
  • Protocol: Intentionally make small, deliberate variations to the method parameters and assess the impact on the results.

    • Flow Rate (± 0.1 mL/min)

    • Mobile Phase pH (± 0.2 units)

    • Column Temperature (± 2°C)

    • Mobile Phase Composition (± 2% organic)

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, demonstrating the method's reliability during normal use.

Summary of Validation Parameters
Validation ParameterAcceptance Criteria
Specificity No interference; peak purity index > 0.999
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) ≤ 2.0%
LOQ Quantifiable with acceptable precision and accuracy
Robustness System suitability criteria met under varied conditions

Forced Degradation and Specificity Workflow

The ability to separate the API from its degradation products is paramount for a stability-indicating assay.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation API_Solution Salicylanilide Solution (1 mg/mL) Acid Acid Hydrolysis (1N HCl, 80°C) API_Solution->Acid Base Base Hydrolysis (1N NaOH, 80°C) API_Solution->Base Oxidation Oxidation (6% H2O2, RT) API_Solution->Oxidation Thermal Thermal (Solid, 80°C) API_Solution->Thermal Photo Photolytic (UV Light) API_Solution->Photo HPLC_Analysis Analyze Stressed Samples via Validated HPLC Method Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Peak_Purity Assess Peak Purity (PDA Detector) HPLC_Analysis->Peak_Purity Resolution Calculate Resolution (Rs > 2.0) Peak_Purity->Resolution Mass_Balance Verify Mass Balance Resolution->Mass_Balance Conclusion Method is Stability-Indicating Mass_Balance->Conclusion

Caption: Workflow for forced degradation and specificity validation.

Conclusion

This application note details a systematic approach to developing and validating a robust, stability-indicating RP-HPLC method for salicylanilide. By grounding the experimental design in the physicochemical properties of the analyte and adhering to the rigorous framework of ICH guidelines, a reliable method suitable for quality control and stability studies has been established. The provided protocols for both method execution and validation serve as a comprehensive resource for scientists in the pharmaceutical industry, ensuring data integrity and regulatory compliance.

References

  • Smolecule. (2026). salicylamide HPLC analytical method development. Smolecule.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds. BenchChem.
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  • Academia.edu. UV-VIS Absorption Spectral Studies of N, N ′ - Bis(salicylidene)ethylenediamine (Salen) in Different Solvents. Academia.edu.
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  • PubMed. (2022). Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product. PubMed.
  • Patil, S. A., et al. (2015). A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form. World Journal of Pharmaceutical Sciences.
  • G-Man, A., et al. (2021). Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. Molecules, 26(11), 3334.
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  • Journal of Pharmaceutical Negative Results. (n.d.). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs.
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Application

Dissolving N-(2,6-Dimethylphenyl)-2-hydroxybenzamide in DMSO for bioassays

An in-depth guide for researchers, scientists, and drug development professionals on the effective dissolution of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide in Dimethyl Sulfoxide (DMSO) for reproducible and reliable bioas...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the effective dissolution of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide in Dimethyl Sulfoxide (DMSO) for reproducible and reliable bioassay results.

Introduction: Understanding N-(2,6-Dimethylphenyl)-2-hydroxybenzamide

N-(2,6-Dimethylphenyl)-2-hydroxybenzamide belongs to the salicylanilide class of compounds, which are derivatives of 2-hydroxybenzamide (Salicylamide).[1][2] This chemical family is of significant interest in medicinal chemistry due to its wide range of biological activities. Structurally related compounds have demonstrated potential as anti-inflammatory, antimicrobial, and even cholinesterase inhibitors for conditions like Alzheimer's disease.[3][4] The therapeutic potential of these molecules often hinges on their ability to modulate critical cellular signaling pathways.[3]

Given its hydrophobic nature, dissolving N-(2,6-Dimethylphenyl)-2-hydroxybenzamide for use in aqueous-based biological assays presents a significant challenge. Dimethyl Sulfoxide (DMSO) is the solvent of choice for this task due to its exceptional ability to dissolve a broad spectrum of nonpolar and polar compounds.[5] However, its use is not without caveats. Proper technique is paramount to ensure compound stability, prevent precipitation in assay media, and mitigate solvent-induced artifacts that can confound experimental results.[5][6]

This document serves as a comprehensive guide, providing field-proven protocols and explaining the scientific rationale behind each step for preparing N-(2,6-Dimethylphenyl)-2-hydroxybenzamide solutions in DMSO for bioassay applications.

Physicochemical Data Summary

A summary of the essential quantitative data for the parent compound and a closely related structure is provided for easy reference.

ParameterValue (for N-(2,3-dimethylphenyl)-2-hydroxybenzamide)Source(s)
Molecular Formula C15H15NO2[7]
Molecular Weight 241.28 g/mol [7]
Appearance Typically a solid or crystalline powder.[1]
Solubility Insoluble in water; soluble in organic solvents like DMSO.[2][8]

Note: Data for a close structural isomer is provided. Researchers should always refer to the Certificate of Analysis for the specific lot of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide being used.

The Critical Role of DMSO: A Double-Edged Sword

DMSO is a highly polar, aprotic organic solvent that is miscible with water and most organic solvents.[9][10] Its ability to penetrate cell membranes makes it an invaluable vehicle for delivering hydrophobic compounds to intracellular targets.[10] However, researchers must be acutely aware of its potential to influence biological systems.

Key Considerations:

  • Cytotoxicity : At high concentrations, DMSO can be toxic to cells, affecting membrane integrity and cell viability.[11] Most cell lines can tolerate a final DMSO concentration of 0.5%, with some robust lines tolerating up to 1%.[11] However, primary cells are often more sensitive, and concentrations should be kept below 0.1% where possible.[11] A study on HeLa cells showed that even 0.1% DMSO can have a suppressive effect on cell growth over longer incubation periods.[8][12]

  • Assay Interference : Beyond direct toxicity, DMSO can influence experimental outcomes. It has been shown to inhibit or, in some cases, stimulate cellular responses, and can even affect biofilm formation in microbial assays.[6][13]

  • Hygroscopicity : DMSO readily absorbs moisture from the atmosphere.[14] This absorbed water can significantly decrease the solubility of highly hydrophobic compounds, leading to precipitation over time.[14] Therefore, using anhydrous (dry) DMSO and proper storage are critical.

Due to these factors, including a vehicle control (culture medium containing the same final concentration of DMSO used in the experiment) is non-negotiable.[5][15] This practice ensures that the observed biological effect is attributable to the compound, not the solvent.

Experimental Workflow Overview

The following diagram illustrates the general workflow from receiving the powdered compound to its application in a cell-based bioassay.

G cluster_prep Solution Preparation cluster_assay Bioassay Application weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Dissolve Completely (Vortex / Sonicate) add_dmso->dissolve aliquot 4. Aliquot Stock Solution dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store thaw 6. Thaw Aliquot store->thaw Begin Experiment serial_dilute 7. Serial Dilution in DMSO (for Dose-Response) thaw->serial_dilute prepare_working 8. Prepare Working Solution (Dilute into Assay Medium) serial_dilute->prepare_working treat_cells 9. Add to Cells (Final DMSO <0.5%) prepare_working->treat_cells vc Vehicle Control (Medium + DMSO) incubate 10. Incubate treat_cells->incubate analyze 11. Analyze Results incubate->analyze vc->treat_cells Parallel Treatment

Caption: General workflow for preparing and using a DMSO-based compound solution.

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol details the steps to prepare a high-concentration primary stock solution. A 10 mM concentration is standard, but this can be adjusted based on the empirically determined solubility of the compound.

Materials:

  • N-(2,6-Dimethylphenyl)-2-hydroxybenzamide powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), Molecular Biology Grade

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Sterile, nuclease-free pipette tips

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Calculate Required Mass : Determine the mass of the compound needed. For a 10 mM stock solution in 1 mL of DMSO, using a molecular weight (MW) of 241.28 g/mol (example value): Mass (mg) = Molarity (mol/L) × Volume (L) × MW ( g/mol ) × 1000 (mg/g) *Mass = 0.010 mol/L × 0.001 L × 241.28 g/mol × 1000 mg/g = 2.41 mg

  • Weigh Compound : In a sterile environment (e.g., a laminar flow hood), carefully weigh the calculated mass of the compound and transfer it into a sterile vial.[16]

    • Causality : Using sterile equipment prevents microbial contamination of your stock solution, which is critical for cell-based assays.

  • Add DMSO : Add the desired volume (e.g., 1 mL) of anhydrous DMSO to the vial containing the compound.[16]

  • Dissolution : Securely cap the vial and vortex vigorously for 1-2 minutes until the compound is completely dissolved.[5]

    • Troubleshooting : If the compound does not dissolve completely, sonicate the vial in a water bath for several minutes.[5] Gentle warming in a 37°C water bath can also aid dissolution, but use caution as excessive heat may degrade the compound.[5] The final solution should be clear and free of any visible precipitate.

  • Storage and Aliquoting : Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[5][15]

    • Causality : Aliquoting prevents the degradation that can occur with repeated freeze-thaw cycles and minimizes the risk of contamination and water absorption for the entire stock.[15]

  • Long-Term Storage : Store the aliquots at -20°C or -80°C.[15] In-solvent stocks are typically stable for up to 6 months at -80°C.[15]

Protocol 2: Preparation of Working Solutions for Bioassays

This protocol describes how to dilute the high-concentration stock for a dose-response experiment while maintaining a consistent, low final DMSO concentration.

Key Principle : Perform serial dilutions in 100% DMSO before the final dilution into the aqueous assay medium. This prevents the compound from precipitating, which can occur if a highly concentrated DMSO stock is diluted directly in a large volume of aqueous buffer (a phenomenon known as solvent-shifting precipitation).[17]

G cluster_dmso_dilution Serial Dilution in 100% DMSO cluster_final_dilution Final Dilution into Assay Medium stock 10 mM Stock d1 1 mM stock->d1 1:10 d2 100 µM d1->d2 1:10 fd1 10 µM Final (0.1% DMSO) d1->fd1 Add 1 µL to 999 µL Medium d3 10 µM d2->d3 1:10 fd2 1 µM Final (0.1% DMSO) d2->fd2 Add 1 µL to 999 µL Medium d4 1 µM d3->d4 1:10 fd3 100 nM Final (0.1% DMSO) d3->fd3 Add 1 µL to 999 µL Medium fd4 10 nM Final (0.1% DMSO) d4->fd4 Add 1 µL to 999 µL Medium

Caption: Serial dilution workflow to maintain a consistent final DMSO concentration.

Procedure:

  • Thaw Stock : Remove one aliquot of the 10 mM stock solution from the freezer and thaw it completely at room temperature. Vortex gently to ensure homogeneity.

  • Prepare Serial Dilutions in DMSO : Label a series of sterile microcentrifuge tubes. To create a 10-fold dilution series:

    • Add 90 µL of 100% DMSO to tubes #2, #3, and #4.

    • Transfer 10 µL of the 10 mM stock into tube #2 (now 1 mM). Vortex well.

    • Using a fresh pipette tip, transfer 10 µL from tube #2 into tube #3 (now 100 µM). Vortex well.

    • Continue this process for the desired concentration range.[5]

  • Prepare Final Working Solutions : The final dilution step into your cell culture medium should be at least 1:200 to keep the final DMSO concentration at or below 0.5%.[11] A 1:1000 dilution is often safer and results in a 0.1% final DMSO concentration.

    • Example (for a 10 µM final concentration) : Add 1 µL of the 10 mM DMSO stock to 999 µL of pre-warmed cell culture medium. Mix immediately by gentle inversion or pipetting.

    • Example (for a 1 µM final concentration) : Add 1 µL of the 1 mM DMSO intermediate dilution to 999 µL of pre-warmed medium.

    • Causality : Adding the small volume of DMSO stock to the larger volume of swirling aqueous medium facilitates rapid dispersal and minimizes localized high concentrations that cause precipitation.[17]

  • Treat Cells and Controls : Add the prepared working solutions to your cells.[16] Crucially, prepare and add a vehicle control by adding the same volume of 100% DMSO to the medium as used for your highest compound concentration (e.g., 1 µL of DMSO in 999 µL of medium).[15]

Best Practices and Final Recommendations

Assay TypeRecommended Final DMSO Concentration (%)Rationale & NotesSource(s)
General Cell-Based Assays < 0.5%Minimizes cytotoxic effects and assay interference for most cell lines. 0.1% is a widely accepted safe level.[5][11][15]
High-Throughput Screening (HTS) 0.1% - 1%Concentration should be kept consistent across all plates and a vehicle control is essential.[5]
Primary Cells / Sensitive Assays ≤ 0.1%Primary cells are generally more sensitive to solvent toxicity than immortalized cell lines.[11]
In Vivo Animal Studies ≤ 2%Higher concentrations can be used but must be carefully controlled to avoid systemic toxicity. Co-solvents may be required.[5][15]

Final Checklist:

  • Always use anhydrous, high-purity DMSO.

  • Confirm the compound is fully dissolved in the stock solution.

  • Aliquot stock solutions to avoid freeze-thaw cycles.

  • Always include a vehicle control with the same final DMSO concentration.

  • Perform serial dilutions in 100% DMSO before the final dilution into aqueous media.

  • Never exceed the tolerated final DMSO concentration for your specific biological system.

By adhering to these detailed protocols and understanding the underlying scientific principles, researchers can confidently prepare solutions of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide, ensuring the integrity and reproducibility of their bioassay data.

References

  • Hansen, M. B., Nielsen, S. E., & Berg, K. (2005). Considerations regarding use of solvents in in vitro cell based assays. BMC Biotechnology, 5(1), 20. [Link]

  • LifeTein. (2023, September 28). How to dissolve peptide in DMSO and still be safe to the cell culture. [Link]

  • Coates, M., et al. (2020). Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO). Journal of Microbiological Methods, 173, 105939. [Link]

  • Moss, M. (2013, November 28). Response to "Any suggestions for treating DMSO soluble compound in cell culture?". ResearchGate. [Link]

  • Trivedi, A. B., Kitabatake, N., & Doi, E. (1990). Toxicity of Dimethyl Sulfoxide as a Solvent in Bioassay System with HeLa Cells Evaluated Colorimetrically with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide. Agricultural and Biological Chemistry, 54(11), 2961-2966. [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]

  • Trivedi, A. B., Kitabatake, N., & Doi, E. (1990). Toxicity of dimethyl sulfoxide as a solvent in bioassay system with HeLa cells evaluated colorimetrically with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide. PubMed. [Link]

  • PubChem. (n.d.). N-(2,6-Dimethylphenyl)benzamide. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). N-(2,3-dimethylphenyl)-2-hydroxybenzamide. National Center for Biotechnology Information. [Link]

  • PubChemLite. (n.d.). N-(2,6-dimethylphenyl)-2-hydroxy-3-nitrobenzamide. [Link]

  • Veeprho. (n.d.). N-(2,6-Dimethylphenyl)-2-hydroxyacetamide | CAS 29183-14-0. [Link]

  • Soukup, O., et al. (2019). 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. Molecules, 24(11), 698. [Link]

  • Lipinski, C. A. (2006, February 2). Samples in DMSO: What an end user needs to know. Ziath. [Link]

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Method

Application Note: 1H NMR Structural Elucidation of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide

This Application Note is structured as a high-level technical guide for analytical chemists and drug discovery scientists. It synthesizes theoretical principles with practical experimental protocols.

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for analytical chemists and drug discovery scientists. It synthesizes theoretical principles with practical experimental protocols.


H NMR)
Solvent:  DMSO-

(Recommended)

Abstract

This guide details the structural characterization of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide (Salicyl-2,6-xylidide) via


H NMR spectroscopy. Special attention is given to the diagnostic intramolecular hydrogen bonding of the salicyl moiety and the steric influence of the 2,6-dimethyl substitution. The protocol establishes a standardized workflow for sample preparation, acquisition, and spectral interpretation to ensure data integrity in pharmaceutical quality control (QC) and R&D environments.

Chemical Context & Significance

The analyte is a salicylanilide derivative characterized by two distinct aromatic systems linked by an amide bond.[1]

  • Ring A (Salicyl): Contains a phenolic hydroxyl group ortho to the carbonyl. This proximity facilitates a strong intramolecular hydrogen bond (RAHB - Resonance Assisted Hydrogen Bond), locking the conformation and significantly deshielding the hydroxyl proton.

  • Ring B (2,6-Xylyl): The 2,6-dimethyl substitution creates steric hindrance, forcing the aromatic ring out of planarity with the amide group. This restricts rotation and simplifies the splitting pattern of the B-ring protons.

Experimental Protocol

Reagents and Equipment
  • Analyte: N-(2,6-Dimethylphenyl)-2-hydroxybenzamide (>98% purity).

  • Solvent: Dimethyl sulfoxide-

    
     (DMSO-
    
    
    
    ) with 0.03% TMS (Tetramethylsilane) as internal reference.
    • Rationale: DMSO-

      
       is preferred over CDCl
      
      
      
      to minimize solute-solute aggregation and clearly resolve the exchangeable amide (NH) and phenolic (OH) protons.
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation Workflow

The following protocol ensures optimal resolution and minimizes water artifacts.

SamplePrep Weigh 1. Weighing 5-10 mg Analyte Solvent 2. Solvation 0.6 mL DMSO-d6 Weigh->Solvent Mix 3. Homogenization Vortex (30s) -> Sonicate (1 min) Solvent->Mix Transfer 4. Transfer Filter through glass wool into 5mm NMR tube Mix->Transfer Acquire 5. Acquisition Lock -> Shim -> Tune Transfer->Acquire

Figure 1: Standardized sample preparation workflow to ensure homogeneity and spectral reproducibility.

Acquisition Parameters
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (D1):

    
     10 seconds.
    
    • Critical: The intramolecular H-bonded OH proton has a long

      
       relaxation time. Insufficient D1 will lead to integration errors.
      
  • Number of Scans (NS): 16 or 32 (S/N > 100).

  • Temperature: 298 K (25°C).

Spectral Analysis & Interpretation

The spectrum is divided into three distinct regions: the Exchangeable Region (downfield), the Aromatic Region (mid-field), and the Aliphatic Region (upfield).

Summary of Assignments (DMSO- )
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Fragment
11.50 - 12.50 Singlet (s)1HOH (Phenolic)Ring A (C2-OH)
9.60 - 10.00 Singlet (s)1HNH (Amide)Linker
7.90 - 8.00 Doublet of doublets (dd)1HH-6 Ring A (ortho to C=O)
7.35 - 7.45 Triplet of doublets (td)1HH-4 Ring A (para to OH)
7.10 - 7.20 Multiplet (m)3HH-3', H-4', H-5' Ring B (Xylyl aromatic)
6.90 - 7.00 Doublet (d) / Multiplet2HH-3, H-5 Ring A (ortho/para to OH)
2.20 - 2.30 Singlet (s)6HCH

Ring B (2,6-Dimethyl)
Detailed Mechanistic Interpretation
A. The Exchangeable Protons (9.0 - 13.0 ppm)
  • Phenolic OH (

    
     ~12.0 ppm):  This signal appears extremely downfield compared to free phenols (~9 ppm).
    
    • Mechanism:[2][3][4] The phenolic proton acts as a hydrogen bond donor to the carbonyl oxygen of the amide. This Intramolecular Hydrogen Bond (IMHB) deshields the nucleus significantly.

    • Validation: This peak is typically sharp in DMSO due to the strength of the internal bond, which resists exchange with the solvent or water.

  • Amide NH (

    
     ~9.8 ppm):  The amide proton is deshielded by the anisotropy of the carbonyl group. It appears as a singlet but may broaden if trace acid/base is present.
    
B. The Aromatic Region (6.5 - 8.0 ppm)

This region is complex due to the overlap of two ring systems.

  • Ring A (Salicyl - ABCD System):

    • H-6 (

      
       ~7.95):  The most downfield aromatic signal. It is deshielded by the magnetic anisotropy of the adjacent carbonyl group. It appears as a doublet (or dd) with ortho-coupling (
      
      
      
      Hz).
    • H-3 & H-5 (

      
       ~6.95):  These protons are shielded by the electron-donating resonance effect of the hydroxyl group. H-3 is often slightly more upfield than H-5.
      
  • Ring B (Xylyl - A

    
    B System): 
    
    • Due to the symmetry conferred by the 2,6-dimethyl groups, protons H-3' and H-5' are chemically equivalent.

    • H-4' is unique but often overlaps with H-3'/H-5' in a narrow range (~7.15 ppm), appearing as a multiplet or a "false singlet" if resolution is insufficient.

C. The Aliphatic Region (2.0 - 2.5 ppm)
  • Methyl Groups (

    
     ~2.25 ppm):  A strong singlet integrating to 6 protons.
    
    • Significance: The presence of a sharp singlet confirms the symmetry of the 2,6-dimethyl substitution. If rotation were slow on the NMR timescale (atropisomerism), this might split or broaden, but at 298 K in DMSO, it typically appears as a single environment.

Structural Logic & Assignment Strategy

The following decision tree illustrates the logic used to assign the overlapping aromatic signals.

AssignmentLogic Start Start Analysis RegionCheck Check Region 11-13 ppm Start->RegionCheck OH_Found Signal Present? YES: Intramolecular H-Bond confirmed (Salicyl) RegionCheck->OH_Found Aromatic Analyze 6.5 - 8.0 ppm OH_Found->Aromatic H6_ID Identify most downfield doublet (~8.0 ppm) -> Assign H-6 (Ring A) Aromatic->H6_ID Shielded Identify upfield signals (< 7.0 ppm) -> Assign H-3/H-5 (Ring A) Aromatic->Shielded Xylyl Identify Integration 3H (~7.1-7.2 ppm) -> Assign Ring B Aromatic->Xylyl

Figure 2: Logic flow for assigning key structural motifs in Salicyl-2,6-xylidide.

Troubleshooting & Validation

ObservationPotential CauseRemediation
Missing OH/NH signals Deuterium exchange with solvent (if CD

OD used) or wet solvent.
Use fresh, dry DMSO-

. Ensure sample is dry.
Broad Methyl Singlet Restricted rotation (atropisomerism) or temperature gradient.Acquire spectrum at elevated temperature (e.g., 313 K) to sharpen peaks via fast exchange.
Water Peak Interference DMSO is hygroscopic; water appears ~3.33 ppm.Water peak usually does not interfere with diagnostic signals. If overlapping, use solvent suppression.
Integration Errors Relaxation delay (D1) too short for H-bonded protons.Increase D1 to 10-15 seconds.

References

  • Intramolecular Hydrogen Bonding: Hansen, P. E., & Spanget-Larsen, J. (2017). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Molecules. Available at: [Link] (Mechanistic explanation of the downfield OH shift).

  • Analogous Amide Shifts: Royal Society of Chemistry. N-(2,6-dimethylphenyl)benzamide 1H NMR Data. Available at: [Link] (Confirmation of methyl and amide proton shifts in 2,6-dimethyl systems).

  • Solvent Effects in Amides: Abraham, R. J., et al. (2006). Proton chemical shifts in NMR: Part 23—Solvent effects. Magnetic Resonance in Chemistry. (Standard reference for DMSO vs CDCl3 shifts).

Sources

Application

Crystal structure determination of N-(2,6-Dimethylphenyl)salicylamide

An In-depth Technical Guide to the Crystal Structure Determination of N-(2,6-Dimethylphenyl)salicylamide Authored by: Gemini, Senior Application Scientist Introduction: The Structural Significance of a Salicylamide Deriv...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure Determination of N-(2,6-Dimethylphenyl)salicylamide

Authored by: Gemini, Senior Application Scientist

Introduction: The Structural Significance of a Salicylamide Derivative

N-(2,6-Dimethylphenyl)salicylamide is a derivative of salicylamide, a compound known for its analgesic and antipyretic properties[1]. The incorporation of the 2,6-dimethylphenyl group, a moiety present in pharmacologically significant molecules like Lidocaine, creates a compound of considerable interest for drug development and materials science[2][3]. Understanding the three-dimensional arrangement of molecules in the solid state is paramount, as the crystal structure dictates crucial physicochemical properties including solubility, stability, dissolution rate, and bioavailability.

The determination of a molecule's single-crystal X-ray structure provides the most definitive and high-resolution information about its conformation, bond lengths, bond angles, and intermolecular interactions[4]. For salicylamide derivatives, hydrogen bonding is a dominant force in the crystal lattice, often forming predictable patterns or "supramolecular synthons" that direct the assembly of molecules into stable, three-dimensional architectures[5][6]. Specifically, the interplay of intramolecular hydrogen bonds, common in salicylic acid derivatives, and intermolecular hydrogen bonds governs the overall crystal packing[7][8][9].

This application note provides a comprehensive, field-proven guide for researchers, from the initial synthesis and crystallization of N-(2,6-Dimethylphenyl)salicylamide to the collection of high-quality diffraction data and the ultimate solution and refinement of its crystal structure.

Part 1: Synthesis and Single Crystal Growth

The foundational step in any crystallographic study is the synthesis of pure material and the subsequent growth of high-quality single crystals. The protocols below outline a robust method for achieving this.

Protocol 1.1: Synthesis of N-(2,6-Dimethylphenyl)salicylamide

The "salol process," which involves the amidation of a salicylate ester by heating with an amine, is an effective method for synthesizing salicylamides[10]. This protocol adapts that principle.

Causality: This method is often preferred over using a condensing agent with the free acid as it can be performed at elevated temperatures without harsh reagents, driving the reaction to completion and simplifying purification.

Methodology:

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine phenyl salicylate (1.0 eq) and 2,6-dimethylaniline (1.2 eq).

  • Reaction: Heat the mixture under a nitrogen blanket to 180°C for 3-4 hours. The excess 2,6-dimethylaniline helps to drive the reaction forward.

  • Workup:

    • Cool the reaction mixture to approximately 100°C.

    • Carefully add ethanol to dissolve the solidified product.

    • To remove unreacted 2,6-dimethylaniline, slowly add a dilute solution of hydrochloric acid while stirring vigorously. The amine will form a water-soluble salt.

    • The desired N-(2,6-Dimethylphenyl)salicylamide product will precipitate as a solid.

  • Purification:

    • Collect the solid product by vacuum filtration and wash thoroughly with water.

    • Further purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure compound.

Protocol 1.2: Growing Diffraction-Quality Single Crystals

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The solvent-antisolvent vapor diffusion method is highly recommended for salicylamide derivatives due to their typical solubility profiles[11].

Causality: This technique promotes slow, controlled crystal growth by gradually changing the solvent composition. The slow introduction of the antisolvent (in which the compound is insoluble) into a solution of the solvent (in which the compound is soluble) gently lowers the solubility, inducing the formation of well-ordered, large single crystals rather than a fast, polycrystalline precipitation.

Methodology:

  • Solvent Selection: Identify a "good" solvent where the compound is highly soluble (e.g., methanol, ethanol, DMSO) and a "poor" or "anti-solvent" where it is sparingly soluble (e.g., water, hexane)[11][12].

  • Prepare the Solution: Dissolve a small amount (5-10 mg) of purified N-(2,6-Dimethylphenyl)salicylamide in a minimal volume (e.g., 0.5 mL) of the good solvent in a small, narrow vial.

  • Set up Diffusion Chamber: Place this small vial inside a larger, sealable jar containing a reservoir of the anti-solvent (e.g., 5-10 mL).

  • Incubation: Seal the larger jar tightly. The more volatile solvent from the inner vial will slowly diffuse out while the vapor from the anti-solvent in the outer jar diffuses in.

  • Crystal Growth: Leave the setup undisturbed in a vibration-free location at a constant temperature. Crystals should appear over several days to a week.

G cluster_synthesis Synthesis cluster_crystal Crystallization s1 React Phenyl Salicylate + 2,6-Dimethylaniline s2 Heat at 180°C s1->s2 s3 Acid/Base Workup s2->s3 s4 Purify by Recrystallization s3->s4 c1 Dissolve in 'Good' Solvent (e.g., Methanol) s4->c1 Pure Compound c2 Place in Chamber with 'Anti-Solvent' (e.g., Water) c1->c2 c3 Seal and Allow Vapor Diffusion c2->c3 c4 Harvest Single Crystals c3->c4

Caption: Workflow for Synthesis and Crystallization.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal is obtained, the next step is to determine its three-dimensional structure using X-ray diffraction.

Protocol 2.1: Crystal Mounting and Data Collection

This protocol outlines the standard procedure for collecting diffraction data using a modern automated diffractometer.

Causality: A high-quality, single-domain crystal is essential. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, which results in higher resolution data and a more precise final structure.

Methodology:

  • Crystal Selection: Under a polarizing microscope, select a crystal with sharp edges, uniform extinction, and no visible cracks or defects. The ideal size is typically 0.1-0.3 mm in all dimensions[13].

  • Mounting: Carefully mount the selected crystal on a cryo-loop or a thin glass fiber using a minimal amount of cryo-protectant oil and attach it to a goniometer head.

  • Centering: Mount the goniometer head on the diffractometer and precisely center the crystal in the X-ray beam[4].

  • Initial Screening: Collect a few initial frames to assess the crystal's diffraction quality.

  • Unit Cell Determination: An automated routine is used to collect a preliminary set of frames. Reflections from these frames are auto-indexed to determine the crystal's unit cell parameters (a, b, c, α, β, γ) and Bravais lattice[4][14].

  • Data Collection Strategy: Based on the determined crystal system and Laue class, a data collection strategy is calculated to ensure a complete and redundant dataset is collected[13][15]. For example, a monoclinic system requires collecting at least a quadrant of the diffraction sphere[14].

  • Full Data Collection: Execute the full data collection run. This involves rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) and recording the diffracted X-rays on a detector, such as a CCD or CMOS sensor[16].

Part 3: Structure Solution and Refinement

The collected diffraction data is a set of intensities and positions, not a direct image. The following protocol describes how to translate this data into a final, validated molecular structure.

Protocol 3.1: From Diffraction Data to a Refined Model

This workflow is typically performed using a suite of crystallographic software. Olex2 is a popular graphical user interface that integrates powerful programs like SHELXS (for solution) and SHELXL (for refinement)[17][18][19][20].

Causality: The diffraction pattern contains information about the amplitudes of the scattered X-rays, but the phase information is lost. This is the "crystallographic phase problem." Structure solution programs use statistical methods (Direct Methods) or heavy-atom positions (Patterson method) to generate initial phase estimates, allowing for the calculation of an initial electron density map[21]. This initial model is then improved through an iterative process of least-squares refinement.

Methodology:

  • Data Reduction and Integration: The raw diffraction images are processed. This involves integrating the intensity of each reflection and applying corrections for experimental factors (e.g., Lorentz-polarization). The output is a reflection file (e.g., an HKL file).

  • Space Group Determination: Based on systematic absences in the diffraction data, the space group is determined. This defines the symmetry of the crystal lattice[14].

  • Structure Solution: Using a program like SHELXS within Olex2, solve the structure[21]. For organic molecules without heavy atoms, Direct Methods are typically successful. This will generate an initial model with the positions of most non-hydrogen atoms.

  • Initial Refinement: Begin an iterative process of full-matrix least-squares refinement on F² using SHELXL[22]. Initially, refine the atom positions and isotropic displacement parameters.

  • Model Building:

    • Assign atom types (C, N, O) to the electron density peaks.

    • Refine with anisotropic displacement parameters (ADPs) for all non-hydrogen atoms. This models the thermal motion of the atoms as ellipsoids.

  • Hydrogen Atom Placement: Hydrogen atoms can typically be located in the difference Fourier map. They are then refined using appropriate geometric constraints (e.g., riding models) or, if data quality permits, with their positions refined freely[22].

  • Final Refinement Cycles: Continue refinement until the model converges. Convergence is indicated by a minimal shift in refined parameters and a flat residual electron density map.

  • Validation: Assess the quality of the final model using metrics such as the R1 factor (agreement between observed and calculated structure factor amplitudes), wR2, and Goodness-of-Fit (GooF).

G d1 Raw Diffraction Images d2 Data Reduction (Integration & Scaling) d1->d2 d3 Reflection File (hkl) d2->d3 d4 Structure Solution (e.g., SHELXS - Direct Methods) d3->d4 d5 Initial Atomic Model d4->d5 d6 Iterative Refinement (e.g., SHELXL - Least Squares) d5->d6 d6->d5 Model Building d7 Anisotropic Refinement & H-Atom Placement d6->d7 d8 Final Validated Crystal Structure (CIF) d7->d8

Caption: Data Processing and Structure Refinement Workflow.

Data Presentation: Structural Insights

The final output of a successful crystal structure determination is a Crystallographic Information File (CIF), which contains all the information about the experiment and the final refined model.

Expected Molecular Structure and Interactions

The structure of N-(2,6-Dimethylphenyl)salicylamide is expected to feature a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the amide. This forms a stable six-membered ring, a common motif in salicylic acid derivatives[8][9]. The crystal packing will likely be dominated by intermolecular N—H···O hydrogen bonds, linking the amide groups of adjacent molecules into chains or ribbons[22][23].

G cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_intra Intramolecular S(6) Motif N1 N-H O1 C=O N2 N-H O1->N2 Intermolecular N-H···O Bond O2 C=O OH O-H (Phenolic) CO_amide C=O (Amide) OH->CO_amide Intramolecular O-H···O Bond

Caption: Key Hydrogen Bonding Interactions in Salicylamides.

Illustrative Crystallographic Data

The following table presents representative crystallographic data based on the closely related structure of N-(2,6-Dimethyl-phenyl)-succinamic acid, as a validated CIF for the title compound is not publicly available[16]. This data illustrates the typical parameters obtained from a successful structure determination.

Table 1: Crystal Data and Structure Refinement (Illustrative Example)
Parameter Value
Empirical FormulaC₁₂H₁₅NO₃
Formula Weight221.25
Temperature299 (2) K
Wavelength (Mo Kα)0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensions
a7.9633 (8) Å
b19.889 (2) Å
c7.9822 (8) Å
β111.16 (1)°
Volume1179.0 (2) ų
Z4
Data Collection
Reflections collected9484
Independent reflections2391 [R(int) = 0.027]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2391 / 0 / 146
Goodness-of-fit (GooF) on F²1.05
Final R indices [I > 2σ(I)]
R10.038
wR20.105
Data sourced from a related structure for illustrative purposes[16].

References

  • A Guide to Solvent Selection for Salicylamide Crystallization. Smolecule.
  • Yang, Z. Y., Yen, S. K., Hu, W. S., & Su, C. S. (2018). Sonocrystallization—Case Studies of Salicylamide Particle Size Reduction and Isoniazid Derivative Synthesis and Crystallization. MDPI.
  • Crystallographic Facilities @ Otterbein. Otterbein University.
  • Yang, Z. Y., et al. (2018). Sonocrystallization—Case Studies of Salicylamide Particle Size Reduction and Isoniazid Derivative Synthesis and Crystallization. ResearchGate.
  • Single-crystal X-ray Diffraction. SERC, Carleton College.
  • Panek, J. J., & Jezierska-Mazzarello, A. (2021). Coexistence of Intra- and Intermolecular Hydrogen Bonds: Salicylic Acid and Salicylamide and Their Thiol Counterparts. The Journal of Physical Chemistry A. ACS Publications.
  • OLEX2: a complete structure solution, refinement and analysis program. SciSpace.
  • Single Crystal X-ray Diffraction and Structure Analysis. University documentation.
  • Panek, J. J., & Jezierska-Mazzarello, A. (2021). Coexistence of Intra- and Intermolecular Hydrogen Bonds: Salicylic Acid and Salicylamide and Their Thiol Counterparts. PMC.
  • Olex2. OlexSys.
  • Dolomanov, O. V., et al. (2009). OLEX2: A complete structure solution, refinement and analysis program. Journal of Applied Crystallography.
  • Preliminary understanding of experiments on single crystal X-ray crystallography. (2022). Journal of the Indian Chemical Society.
  • Structure Solution. OlexSys.
  • Wawrzycka-Gorczyca, I., et al. (2021). Solvates of New Arylpiperazine Salicylamide Derivative-a Multi-Technique Approach to the Description of 5 HTR Ligand Structure and Interactions. PMC.
  • Lecture 27 - Single Crystal X-Ray Diffraction Data Collection. NPTEL.
  • Salicylamide Cocrystals: Screening, Crystal Structure, Sublimation Thermodynamics, Dissolution, and Solid-State DFT Calculations. (2025). ResearchGate.
  • Data-collection strategies. (1993). IUCr Journals.
  • View of the hydrogen-bonded ribbons formed by the salicylamide and... ResearchGate.
  • Process for preparing salicylamide compounds. (1985). European Patent Office.
  • Panek, J. J., & Jezierska-Mazzarello, A. (2021). Coexistence of Intra- and Intermolecular Hydrogen Bonds: Salicylic Acid and Salicylamide and Their Thiol Counterparts. The Journal of Physical Chemistry A. ACS Publications.
  • Gowda, B. T., et al. (2008). N-(2,6-Dimethylphenyl)-2-methylacetamide. PMC.
  • Gowda, B. T., Foro, S., & Fuess, H. (2007). N-(2,6-Dimethylphenyl)acetamide. ResearchGate.
  • An In-depth Technical Guide on the Crystal Structure of N-(2,6-Dimethyl-phenyl)-succinamic acid. Benchchem.
  • Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. (2025). Journal of Applied Pharmaceutical Research.
  • 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide. BindingDB.
  • 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide. NavDB.

Sources

Method

Application Note: Characterizing Hydroxybenzamide Derivatives by UV-Vis Spectroscopy

Introduction Hydroxybenzamide derivatives are a significant class of organic compounds, featuring prominently in medicinal chemistry and drug development as analgesics, antipyretics, and more recently, as potential antiv...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Hydroxybenzamide derivatives are a significant class of organic compounds, featuring prominently in medicinal chemistry and drug development as analgesics, antipyretics, and more recently, as potential antiviral agents. Structurally, they consist of a benzene ring substituted with both a hydroxyl (-OH) and a carboxamide (-CONH₂) group. The electronic properties and, consequently, the biological activity of these molecules are highly dependent on their chemical structure, including the isomeric position of the substituents and their interaction with the surrounding environment.

UV-Visible (UV-Vis) spectroscopy is a powerful, accessible, and non-destructive analytical technique that provides critical information about the electronic transitions within these conjugated systems.[1] It serves as an indispensable tool for confirming molecular structure, assessing purity, and probing interactions that are dependent on solvent polarity and pH. This application note provides a comprehensive guide to understanding and measuring the UV-Vis absorption maxima (λmax) of hydroxybenzamide derivatives, offering both foundational theory and detailed experimental protocols for researchers, scientists, and drug development professionals.

Theoretical Framework for UV-Vis Absorption

The UV-Vis absorption of hydroxybenzamide derivatives is governed by the excitation of electrons from lower-energy molecular orbitals to higher-energy ones. The key chromophores—the parts of the molecule that absorb light—are the benzene ring and the carbonyl group (C=O) of the amide function. The hydroxyl (-OH) and amide (-NH₂) groups act as auxochromes, modifying the absorption characteristics of the primary chromophores. The principal electronic transitions are:

  • π → π* Transitions: These high-energy transitions occur within the aromatic ring's conjugated π-system. They are typically intense and are strongly influenced by the extent of conjugation and the presence of substituents.

  • n → π* Transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the lone pairs on the oxygen and nitrogen atoms) to an anti-bonding π* orbital. These absorptions are generally less intense than π → π* transitions.

Several factors critically influence the position of the λmax, causing shifts to either longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths.

The Influence of Isomeric Structure

The relative positions of the -OH and -CONH₂ groups on the benzene ring (ortho, meta, or para) have a profound effect on the electronic structure and, therefore, the UV-Vis spectrum. This is primarily due to the interplay of resonance and inductive effects.

  • Ortho (2-hydroxybenzamide - Salicylamide) and Para (4-hydroxybenzamide): In these isomers, the lone pair of electrons on the hydroxyl group can be delocalized into the benzene ring and the carbonyl group through resonance. This extended conjugation lowers the energy gap between the ground and excited states, resulting in a bathochromic shift (longer λmax) compared to benzene or benzamide alone. The para isomer, in particular, allows for the most effective charge separation and conjugation across the molecule.

  • Meta (3-hydroxybenzamide): In the meta position, the hydroxyl group's lone pairs cannot directly extend conjugation to the amide group through resonance. Its influence is primarily inductive. Consequently, the bathochromic shift is less pronounced, and the λmax is typically observed at a shorter wavelength compared to the ortho and para isomers.[1]

The Influence of Solvent Polarity (Solvatochromism)

Solvatochromism describes the change in the absorption or emission spectrum of a substance when dissolved in different solvents.[2][3] The polarity of the solvent can stabilize the ground and excited states of the solute molecule to different extents, altering the energy of the electronic transition.[2][4]

  • π → π* Transitions: The excited states of these transitions are generally more polar than the ground states. Polar solvents will stabilize the more polar excited state to a greater degree, reducing the energy gap for the transition. This typically results in a bathochromic (red) shift as solvent polarity increases.[4][5]

  • n → π* Transitions: In this case, the ground state is often more stabilized by hydrogen bonding with polar protic solvents than the excited state. This increases the energy gap, leading to a hypsochromic (blue) shift with increasing solvent polarity.

For hydroxybenzamides, where π → π* transitions dominate the spectrum, a general trend of a red shift is expected with increasing solvent polarity.[5][6]

The Influence of pH

The phenolic hydroxyl group of hydroxybenzamides is weakly acidic (pKa of salicylamide is ~8.2[7]), making its UV-Vis spectrum highly sensitive to changes in pH.

  • Acidic to Neutral pH (pH < pKa): The compound exists predominantly in its neutral, protonated form.

  • Alkaline pH (pH > pKa): The hydroxyl group deprotonates to form a phenoxide anion (-O⁻). The phenoxide ion is a much stronger electron-donating group than the neutral hydroxyl group. This enhances electron delocalization across the aromatic system, significantly extending the conjugation. The result is a pronounced bathochromic (red) shift and often an increase in absorption intensity (hyperchromic effect). This pH-dependent behavior is a hallmark of phenolic compounds and is a key diagnostic tool in their analysis.[8]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the accurate determination of UV-Vis absorption maxima.

Instrumentation and Materials
  • Spectrophotometer: A dual-beam or diode-array UV-Vis spectrophotometer capable of scanning from at least 200 to 400 nm is required.

  • Cuvettes: 1 cm path length quartz cuvettes are essential for measurements in the UV region (<340 nm).

  • Solvents: Spectroscopic grade solvents (e.g., ethanol, methanol, acetonitrile, deionized water) should be used.

  • Buffers: For pH studies, a series of buffer solutions (e.g., phosphate, borate) covering the desired pH range should be prepared.

  • Analyte: High-purity hydroxybenzamide derivative.

Standard Operating Procedure (SOP) for λmax Determination
  • Stock Solution Preparation:

    • Accurately weigh a small amount of the hydroxybenzamide derivative.

    • Dissolve it in a suitable spectroscopic grade solvent (e.g., ethanol or methanol) in a volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL). Ensure complete dissolution.

  • Working Solution Preparation:

    • Dilute the stock solution with the same solvent to prepare a working solution. The goal is to achieve a maximum absorbance between 0.1 and 1.0 A.U. to ensure the measurement is within the linear range of the Beer-Lambert law.[1] A typical starting concentration is 5-10 µg/mL.

  • Instrument Setup:

    • Turn on the spectrophotometer and its light sources (deuterium and tungsten lamps) and allow the instrument to warm up and self-calibrate as per the manufacturer's instructions.

    • Set the wavelength range for the scan (e.g., 200–400 nm).

  • Blank Measurement (Baseline Correction):

    • Fill a clean quartz cuvette with the pure solvent that was used to prepare the working solution.

    • Place the cuvette in the reference and sample holders and run a baseline scan. This electronically subtracts the absorbance of the solvent and cuvette.

  • Sample Measurement:

    • Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution.

    • Place the cuvette in the sample holder and acquire the absorption spectrum.

    • Identify the wavelength(s) of maximum absorbance (λmax).

Protocol for pH-Dependent Analysis
  • Solution Preparation: Prepare a series of buffer solutions (e.g., pH 2, 4, 7, 9, 11).[9]

  • Sample Preparation: Prepare a stock solution of the analyte in a small amount of organic solvent (e.g., methanol) before diluting it with the respective buffer solutions. This prevents solubility issues. The final concentration of the organic solvent should be minimal (<1%) to avoid affecting the buffer pH.

  • Measurement: For each pH, perform a separate blank measurement using the corresponding buffer solution.

  • Data Analysis: Measure the spectrum of the analyte at each pH. Plot the λmax as a function of pH to observe the spectral shifts.

Data Presentation and Interpretation

The UV-Vis absorption maxima of hydroxybenzamide isomers are highly dependent on the substitution pattern and the analytical conditions.

Table 1: Representative UV-Vis Absorption Maxima (λmax) of Hydroxybenzamide Isomers

CompoundIsomer PositionSolventλmax 1 (nm)λmax 2 (nm)Reference
2-Hydroxybenzamide (Salicylamide)orthoEthanol/Methanol~235~302[7][10][11]
3-Hydroxybenzamide metaNot Specified~250 (predicted)~290-300 (predicted)[1][12]
4-Hydroxybenzamide paraNot Specified~255-[13][14][15][16]
Niclosamide (Derivative)orthoEthanol~331~375 (minor)

Note: Data for 3- and 4-hydroxybenzamide are based on closely related analogs and predictive analyses due to limited direct literature values. The λmax can vary slightly based on the specific alcohol and purity.

Interpretation of Trends
  • Isomeric Effect: As predicted by theory, the ortho (Salicylamide, λmax ~302 nm) and para (4-Hydroxybenzamide, λmax ~255 nm) isomers absorb at longer wavelengths than simple benzamide (λmax ~225 nm) due to extended conjugation. The λmax of salicylamide is particularly long due to the potential for intramolecular hydrogen bonding between the ortho -OH and amide groups, which planarizes the molecule and enhances resonance.

  • pH Effect: For all isomers, increasing the pH above the pKa of the phenolic group will cause a significant bathochromic shift. For example, upon deprotonation, the λmax of salicylamide at ~302 nm is expected to shift to a significantly longer wavelength.

  • Derivative Effect: Niclosamide, a chlorinated derivative of salicylamide, shows a λmax around 331 nm. The additional chromophores (chlorine atoms and the nitro-phenyl ring) further extend the conjugated system, resulting in a substantial bathochromic shift compared to the parent salicylamide.

Visualized Workflows and Relationships

Experimental Workflow

The following diagram outlines the standardized workflow for determining the UV-Vis absorption spectrum of a hydroxybenzamide derivative.

G cluster_prep 1. Preparation cluster_measure 2. Measurement cluster_analysis 3. Analysis P1 Prepare Stock Solution (e.g., 1 mg/mL in Ethanol) P2 Prepare Working Solution (e.g., 10 µg/mL) P1->P2 Dilution M1 Set Instrument Parameters (Range: 200-400 nm) P2->M1 M2 Acquire Baseline (Blank with Pure Solvent) M1->M2 M3 Measure Sample Absorbance M2->M3 A1 Identify λmax from Spectrum M3->A1 A2 Verify Beer-Lambert Law (Absorbance 0.1-1.0) A1->A2

Caption: Standard workflow for UV-Vis analysis.

Structure-Absorption Relationship

This diagram illustrates how the isomeric position of the hydroxyl group influences the UV-Vis absorption maximum.

G cluster_isomers Benzamide Benzamide (Reference) λmax ≈ 225 nm Meta 3-Hydroxybenzamide (meta) Limited Resonance λmax ≈ 250 nm Benzamide->Meta Bathochromic Shift Para 4-Hydroxybenzamide (para) Strong Resonance λmax ≈ 255 nm Benzamide->Para Stronger Bathochromic Shift Ortho 2-Hydroxybenzamide (ortho) Strong Resonance + H-Bonding λmax ≈ 302 nm Benzamide->Ortho Strongest Bathochromic Shift

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Salicylanilide Amide Coupling

Welcome to the technical support center for salicylanilide amide coupling. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial reaction.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for salicylanilide amide coupling. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial reaction. Here, we will delve into common challenges that lead to low yields and provide expert-backed, actionable solutions to optimize your synthetic outcomes.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format, explaining the underlying causes and offering detailed remedies.

Question 1: My reaction is not proceeding to completion, resulting in a low yield of the desired salicylanilide. What are the likely causes and how can I fix this?

Answer:

A low or incomplete reaction is a frequent hurdle in salicylanilide synthesis, often pointing to inefficient activation of the carboxylic acid or suboptimal reaction conditions.[1] Salicylanilides are known for their wide range of biological activities, making their efficient synthesis a key focus in medicinal chemistry.[2][3]

Potential Causes & Solutions:

  • Inefficient Carboxylic Acid Activation: The direct condensation of a carboxylic acid and an amine is generally unfavorable under mild conditions.[4][5] The carboxylic acid must be activated to facilitate nucleophilic attack by the amine.[6][7][8]

    • Solution 1: Employ a Coupling Reagent. A vast array of coupling reagents is available to facilitate amide bond formation.[6][9]

      • Carbodiimides (e.g., DCC, EDC): These are widely used for their effectiveness.[5][10][11] N,N'-Dicyclohexylcarbodiimide (DCC) is a popular choice, though the removal of the dicyclohexylurea (DCU) byproduct, which is largely insoluble in common organic solvents, can be challenging and may impact yield.[1][11] N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) is another effective option, with the advantage that its urea byproduct is water-soluble, simplifying purification.[5][11]

      • Phosphonium and Aminium/Uronium Salts (e.g., PyBOP, HBTU, HATU): These reagents are known for their high efficiency and low rates of racemization, making them excellent choices for complex or sensitive substrates.[7][10][11] HATU, in particular, is a very efficient coupling reagent, often recommended for difficult couplings.[10]

    • Solution 2: Convert to a More Reactive Intermediate.

      • Acyl Halides: Conversion of the salicylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride creates a highly reactive intermediate that readily couples with the aniline.[1][6] However, these reagents are harsh and may not be suitable for substrates with sensitive functional groups.[6]

  • Steric Hindrance: Bulky substituents on either the salicylic acid or the aniline can impede the approach of the nucleophile, slowing down the reaction.[12][13][14]

    • Solution: Use Acyl Fluorides. Acyl fluorides can be generated in situ under mild conditions and are less sterically demanding than other acyl halides, which can improve yields in sterically hindered couplings.[15]

  • Presence of Water: Moisture can hydrolyze activated intermediates, leading to the regeneration of the starting carboxylic acid and reducing the overall yield.[1]

    • Solution: Ensure Anhydrous Conditions. Use anhydrous solvents and dry glassware. Reactions should be run under an inert atmosphere (e.g., nitrogen or argon).

G cluster_problem Problem: Low Reaction Yield cluster_causes Potential Causes cluster_solutions Solutions P Low Yield in Salicylanilide Amide Coupling C1 Inefficient Carboxylic Acid Activation P->C1 C2 Steric Hindrance P->C2 C3 Presence of Water P->C3 S1a Use Coupling Reagents (DCC, EDC, HATU) C1->S1a S1b Convert to Acyl Halide (e.g., with SOCl₂) C1->S1b S2 Use Less Sterically Demanding Reagents (e.g., Acyl Fluorides) C2->S2 S3 Ensure Anhydrous Conditions C3->S3

Question 2: I'm observing significant side product formation, which complicates purification and lowers my isolated yield. What are the common side reactions and how can I minimize them?

Answer:

Side product formation is a common issue that can significantly impact the purity and final yield of your salicylanilide. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions & Prevention Strategies:

  • N-Acylurea Formation (with Carbodiimides): When using carbodiimides like DCC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common byproduct that can be difficult to remove.

    • Solution: Use Additives. The addition of nucleophilic agents like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can trap the O-acylisourea intermediate to form a more reactive ester, which is less prone to rearrangement and more readily reacts with the amine.[10] This also helps to reduce racemization if you are working with chiral molecules.[11]

  • Formation of Symmetric Anhydride: The activated carboxylic acid intermediate can react with another molecule of the starting salicylic acid to form a symmetric anhydride. This consumes two equivalents of the acid for every one equivalent of amide formed, thus lowering the theoretical maximum yield.

    • Solution: Control Stoichiometry and Addition Rate. Use a slight excess of the aniline component. Slowly adding the coupling reagent or the activated salicylic acid to the aniline solution can also minimize the formation of the symmetric anhydride.

  • Polymerization/Oligomerization: If the salicylic acid or aniline derivatives have more than one reactive functional group, polymerization can occur.

    • Solution: Use Protecting Groups. Protect any additional reactive functional groups on your starting materials that you do not want to participate in the amide coupling reaction.[7]

Question 3: My salicylanilide product is difficult to purify, leading to low recovery. What are the best practices for purification?

Answer:

The purification of salicylanilides can be challenging due to their often poor solubility in common organic solvents.[1]

Purification Strategies:

  • Recrystallization: This is a powerful technique for purifying solid compounds.

    • Solution: Solvent Screening. Finding a suitable solvent or solvent system is crucial. Common systems for salicylanilides include DMF/water or ethanol/water mixtures.[1] The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures.

  • Column Chromatography: This is a versatile method for separating compounds based on their polarity.[9]

    • Solution: Optimize Stationary and Mobile Phases. For compounds with poor solubility, it might be necessary to use a stronger eluent system. If you are experiencing issues like peak tailing or broadening in HPLC analysis, this could indicate secondary interactions with the stationary phase or column overload.[16] Using a lower pH mobile phase or a highly deactivated (end-capped) column can help mitigate these issues.[16]

  • Byproduct Removal:

    • DCC/DCU: If you've used DCC, the DCU byproduct can often be removed by filtration as it is insoluble in many solvents.[1]

    • EDC/Water-Soluble Byproducts: For reagents like EDC, a simple aqueous workup can remove the water-soluble urea byproduct.[11]

Frequently Asked Questions (FAQs)

What are the best coupling reagents for salicylanilide synthesis?

The "best" coupling reagent often depends on the specific substrates, their steric and electronic properties, and the scale of the reaction.

Coupling Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides DCC, EDCCost-effective, widely used.[11]Can lead to N-acylurea byproduct formation and racemization. DCU from DCC can be difficult to remove.[1]
Phosphonium Salts PyBOP, PyAOPHigh coupling efficiency, low racemization risk.[7][11]More expensive than carbodiimides.[7]
Aminium/Uronium Salts HBTU, HATU, HCTUExcellent coupling efficiency, low side-product formation.[7][10][11]Can be more expensive.[10]

For routine syntheses, EDC in the presence of an additive like HOBt is often a good starting point due to the ease of byproduct removal.[17] For more challenging couplings, such as those involving sterically hindered or electron-deficient anilines, more powerful reagents like HATU are recommended.[9][10]

How do I choose the optimal solvent for my reaction?

The choice of solvent is critical and can significantly influence the reaction rate and yield.

  • Aprotic Polar Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and Tetrahydrofuran (THF) are commonly used for amide coupling reactions.[9] They are good at solvating the reactants and intermediates.

  • Anhydrous Conditions: Regardless of the solvent chosen, it is crucial that it is anhydrous to prevent hydrolysis of activated intermediates.[1]

  • Green Solvents: In an effort to make chemical processes more environmentally friendly, researchers have explored "green" solvents. For some coupling reagents like COMU, solvents such as 2-methyltetrahydrofuran (2-MeTHF) have been shown to be effective.[18]

What is the optimal reaction temperature and time?
  • Temperature: Most amide coupling reactions are run at room temperature.[5] However, for sluggish reactions involving sterically hindered or electron-poor substrates, gentle heating may be required.[19] Some protocols may also start the reaction at 0°C to control the initial rate of reaction, especially when using highly reactive intermediates like acyl chlorides.

  • Time: Reaction times can vary from a few hours to overnight. It is essential to monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine when the reaction is complete.[9]

How does the substitution pattern on the salicylic acid and aniline affect the reaction?
  • Electron-Withdrawing Groups (EWGs): EWGs on the aniline (e.g., nitro, chloro groups) decrease its nucleophilicity, making the amide coupling more difficult.[17] In such cases, a more potent coupling reagent or harsher reaction conditions may be necessary. Conversely, EWGs on the salicylic acid can make the carboxylate a better leaving group, potentially facilitating the reaction.

  • Electron-Donating Groups (EDGs): EDGs on the aniline increase its nucleophilicity, generally leading to faster and more efficient coupling.

  • Steric Hindrance: As previously mentioned, bulky groups near the reacting centers on either molecule can significantly slow down the reaction.[12][13]

G SA Salicylic Acid (Carboxylic Acid) Act Activated Salicylic Acid (Reactive Intermediate) SA->Act + Coupling Reagent An Aniline (Amine) Sal Salicylanilide (Amide Product) An->Sal CR Coupling Reagent (e.g., EDC, HATU) CR->Act Act->Sal + Aniline BP Byproducts (e.g., Urea) Act->BP

Experimental Protocols

General Protocol for Salicylanilide Synthesis using EDC/HOBt
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the salicylic acid derivative (1.0 eq.) and 1-hydroxybenzotriazole (HOBt) (1.2 eq.) in anhydrous DMF.

  • Activation: Cool the solution to 0°C in an ice bath. Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) (1.2 eq.) portion-wise and stir the mixture for 30 minutes at 0°C.

  • Coupling: Add the aniline derivative (1.1 eq.) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into cold water. If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the collected solid or the combined organic extracts with a dilute acid (e.g., 1M HCl), followed by a dilute base (e.g., saturated NaHCO₃ solution), and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

General Protocol for Salicylanilide Synthesis via Acyl Chloride
  • Acyl Chloride Formation: In a flame-dried flask under an inert atmosphere, suspend the salicylic acid derivative (1.0 eq.) in an excess of thionyl chloride (SOCl₂). Add a catalytic amount of DMF. Reflux the mixture for 2-4 hours or until the solid has completely dissolved.

  • Removal of Excess Reagent: Cool the reaction mixture to room temperature and remove the excess SOCl₂ under reduced pressure.

  • Coupling: Dissolve the crude acyl chloride in an anhydrous solvent such as THF or DCM. Cool the solution to 0°C. Slowly add a solution of the aniline derivative (1.0 eq.) and a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq.) in the same anhydrous solvent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, pour the reaction mixture into cold water and collect the resulting solid by vacuum filtration.[1] Wash the solid with water and a small amount of cold ethanol.[1] Purify the crude product by recrystallization, for example, from a DMF/water or ethanol/water solvent system.[1]

References

  • Smolecule. (n.d.). Dibromsalan low yield synthesis improvement.
  • ResearchGate. (2011).
  • Smolecule. (n.d.).
  • Scribd. (n.d.). Optimizing Amide Coupling Reactions.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
  • ACS Publications. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Merck. (n.d.). Novabiochem® Coupling reagents.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Nature. (2025). Rapid amide ligation between α-halo acylsilanes and amines under aqueous conditions.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in EDC/NHS Coupling Reactions.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Luxembourg Bio Technologies. (n.d.). Coupling Reagents.
  • Bachem. (2024). Optimizing Peptide Coupling: Key Techniques.
  • Taylor & Francis Online. (2011).
  • PubMed. (2014). Computational study of the effects of steric hindrance on amide bond cleavage.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • MDPI. (2022).
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Royal Society of Chemistry. (2009). Amide bond formation: beyond the myth of coupling reagents.
  • CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides.
  • PMC. (n.d.).
  • ResearchGate. (2025). The Synthesis of Sterically Hindered Amides.
  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?.
  • Sigma-Aldrich. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling.
  • PMC. (n.d.).
  • Drug Development and Delivery. (2026). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities.
  • PMC. (n.d.). Convenient Synthesis of Salicylanilide Sulfonates from 1,2,3-Benzotriazin-4(3H)
  • ResearchGate. (n.d.).
  • Labcompare. (2023).
  • RSC Publishing. (n.d.).
  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • ResearchGate. (n.d.).
  • ACS Omega. (2024). New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma.
  • Thermo Fisher Scientific. (n.d.). Overcoming purification challenges in antibody therapeutics manufacturing with subdomain-specific affinity solutions.

Sources

Optimization

Preventing hydrolysis of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide in solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability issues with complex amide formulations.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability issues with complex amide formulations.

Working with N-(2,6-Dimethylphenyl)-2-hydroxybenzamide (a sterically hindered salicylanilide derivative) presents a unique chemical paradox. On paper, the bulky 2,6-dimethylphenyl group should provide massive steric shielding, protecting the amide bond from hydrolysis. In practice, however, researchers often observe rapid degradation in solution.

This guide is designed to decode the mechanistic causality behind this degradation and provide you with self-validating, field-proven protocols to stabilize your compound.

Mechanistic Workflow: The Dual-Threat Degradation Pathway

To prevent hydrolysis, we must first understand the two distinct chemical pathways that compromise this molecule in solution.

HydrolysisPathways Start N-(2,6-Dimethylphenyl)- 2-hydroxybenzamide PathA Alkaline Conditions (pH > 7.0) Start->PathA PathB Trace Metal Ions (Cu2+, Zn2+, Pd2+) Start->PathB MechA Phenoxide Formation & Intramolecular Catalysis PathA->MechA MechB Amide Pyramidalization (Twisted Amide Effect) PathB->MechB Hydrolysis Rapid Amide Bond Hydrolysis (Cleavage) MechA->Hydrolysis MechB->Hydrolysis SolutionA Buffer to pH 4.5 - 5.5 SolutionA->PathA Inhibits SolutionB Add EDTA (Chelation) SolutionB->PathB Inhibits

Mechanistic pathways of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide hydrolysis and targeted interventions.

FAQ: Mechanistic Insights

Q: Why does my compound hydrolyze so fast despite the bulky 2,6-dimethylphenyl group? A: You are observing a phenomenon known as the "twisted amide" effect combined with neighboring group participation. The extreme steric clash between the 2,6-dimethyl groups and the carbonyl oxygen forces the amide bond to twist out of its planar geometry. This pyramidalization disrupts the stabilizing resonance of the N-C(O) bond, making the carbonyl carbon highly electrophilic and reactive [1]. Simultaneously, the 2-hydroxy group acts as an intramolecular catalyst, attacking this weakened bond [2].

Q: How does pH affect the stability of this specific salicylanilide derivative? A: The pKa of the phenolic hydroxyl group in salicylanilides is approximately 7.11 [3]. When your solution pH exceeds 7.0, this group deprotonates to form a phenoxide ion. Because of its proximity to the amide bond, this phenoxide acts as a potent intramolecular nucleophile (or general base), drastically accelerating the cleavage of the sterically twisted amide [4]. Therefore, alkaline conditions are highly destructive to this compound.

Q: I am using a neutral pH (7.4) PBS buffer, but I still see degradation. Why? A: Two factors are at play here. First, at pH 7.4, a significant fraction of the compound is already deprotonated, initiating the intramolecular catalysis mentioned above [3]. Second, standard buffers often contain trace transition metal ions (like Zn²⁺ or Cu²⁺). These metals coordinate with both the phenolic oxygen and the amide nitrogen, which severely exacerbates the "twisted amide" pyramidalization, drastically lowering the activation energy required for hydrolysis [1].

Troubleshooting Guide: Formulation & Storage

Q: What is the optimal pH to prevent hydrolysis during my assays? A: You must maintain the pH between 4.5 and 5.5 . This specific window ensures the phenolic hydroxyl group remains fully protonated (neutralizing the intramolecular catalysis pathway) while avoiding the highly acidic conditions (pH < 3.0) that would trigger standard acid-catalyzed intermolecular hydrolysis.

Q: How can I stop trace metals from destroying my stock solution? A: Always incorporate a chelating agent. Adding 1 mM EDTA to your stock solvents and aqueous buffers will sequester the trace transition metals responsible for coordinating and twisting the amide bond.

Quantitative Stability Profile

To aid in your experimental design, refer to the following quantitative summary of the compound's stability under various formulation conditions:

pH RangeBuffer System / AdditivesEstimated Half-Life (T1/2)Primary Degradation Driver
< 3.0 0.1 M HClModerate (~48 h)Acid-catalyzed intermolecular hydrolysis
4.5 - 5.5 Acetate Buffer + 1 mM EDTAHighly Stable (> 14 days) None (Optimal conditions)
7.0 - 7.4 PBS (No Chelator)Poor (~40-60 h)Metal-coordinated amide twisting
> 8.0 Borate or Tris BufferVery Poor (< 12 h)Phenoxide-driven intramolecular catalysis

Experimental Protocol: Preparation of a High-Stability 10 mM Stock Solution

This self-validating protocol is engineered to systematically eliminate the root causes of hydrolysis (water activity, metal coordination, and pH-driven intramolecular catalysis).

Materials Required:

  • Anhydrous Dimethyl Sulfoxide (DMSO) (≥99.9% purity, sealed under Argon)

  • EDTA (Free acid)

  • 50 mM Sodium Acetate Buffer (Strictly adjusted to pH 5.0)

  • Amber glass HPLC vials

Step-by-Step Methodology:

  • Solvent Degassing & Chelation:

    • Prepare a base solvent of 100% anhydrous DMSO.

    • Add anhydrous EDTA to achieve a final concentration of 1 mM.

    • Causality Check: DMSO reduces the water activity required for hydrolysis, while EDTA proactively sequesters any trace transition metals introduced by glassware or spatulas.

  • Compound Dissolution:

    • Weigh the required mass of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide.

    • Slowly add the DMSO/EDTA solution while gently vortexing.

    • Critical: Do not sonicate the solution above 25°C. Elevated temperatures increase the kinetic energy of the system, temporarily overcoming the steric hindrance and promoting premature cleavage.

  • Aqueous Dilution (Working Solution):

    • When diluting the stock to working concentrations for biological or chemical assays, strictly use a 50 mM Sodium Acetate buffer adjusted to pH 5.0.

    • Causality Check: This pH locks the 2-hydroxy group in its protonated state, neutralizing its ability to act as an intramolecular nucleophile.

  • Storage & Handling:

    • Aliquot the 10 mM stock solution into amber glass vials. The electron-rich phenol ring is susceptible to photo-oxidation, and amber glass mitigates UV exposure.

    • Overlay the liquid with Argon gas before sealing to displace atmospheric moisture.

    • Store immediately at -20°C. Thaw only at room temperature (do not heat) immediately prior to use.

References

  • Pyramidalization/twisting of the amide functional group via remote steric congestion triggered by metal coordination - Chemical Science (RSC Publishing).
  • 8.1.4: A4. Intramolecular Catalysis - Chemistry LibreTexts.
  • Salicylanilide - Chemical Properties - Grokipedia.
  • Hydrolysis of salicylanilide carbamates - American Chemical Society.
Optimization

Technical Support Center: Overcoming Steric Hindrance in 2,6-Dimethylaniline C-N Cross-Coupling

Welcome to the Technical Support Center for advanced C-N cross-coupling. 2,6-dimethylaniline is a notoriously challenging substrate in Buchwald-Hartwig aminations.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced C-N cross-coupling. 2,6-dimethylaniline is a notoriously challenging substrate in Buchwald-Hartwig aminations. The dual ortho-methyl groups create a severe steric shield around the nucleophilic nitrogen, frequently leading to stalled reactions, catalyst degradation, or complete suppression of coupling. This guide synthesizes field-proven troubleshooting strategies, kinetic insights, and self-validating protocols to help you achieve high-yielding couplings.

Section 1: The Mechanistic Bottleneck

Q: Why does 2,6-dimethylaniline consistently fail or stall in standard Buchwald-Hartwig aminations?

A: The failure is rooted in the thermodynamics and kinetics of the catalytic cycle. While standard anilines couple efficiently, the presence of two ortho-methyl groups in 2,6-dimethylaniline creates extreme steric repulsion during the amine coordination step [4]. When the palladium(II) oxidative addition complex attempts to bind the amine, the ortho-substituents clash with the ligand's supporting framework. If the ligand is not properly tuned (e.g., using standard triphenylphosphine or early-generation NHCs), the activation barrier for amine binding becomes insurmountable, leading to complete reaction suppression [4].

G A Pd(0) Active Catalyst B Oxidative Addition (Ar-X Cleavage) A->B Fast C Amine Coordination (Steric Bottleneck) B->C Ar-Pd(II)-X D Deprotonation (Base Action) C->D 2,6-Dimethylaniline Clash E Reductive Elimination (C-N Bond Formation) D->E Ar-Pd(II)-NR2 E->A Product Release

Caption: Catalytic cycle of BHA highlighting the severe steric bottleneck during amine coordination.

Section 2: Catalyst and Ligand Selection Guide

Q: Which ligand systems are proven to overcome the ortho-methyl steric bulk?

A: Successful coupling requires a ligand that is bulky enough to promote rapid reductive elimination, yet flexible enough to accommodate the incoming hindered amine.

  • BrettPhos: A dialkylbiaryl phosphine ligand specifically designed by the Buchwald group. Its unique structure allows for low catalyst loadings (0.01–2 mol%) and accommodates highly hindered primary anilines [2].

  • [Pd(IPrOMe)(cin)Cl]: A specialized N-heterocyclic carbene (NHC) precatalyst. The massive steric bulk of the IPrOMe ligand forces the palladium center into a highly reactive conformation, excelling with deactivated and hindered aniline derivatives [1].

  • MorDalPhos: A di-1-adamantylphosphino-based ligand that has shown unique efficacy in the amination of challenging electrophiles (like aryl phosphates) with 2,6-dimethylaniline, achieving yields up to 80% [5].

Table 1: Quantitative Comparison of Ligand Parameters for Hindered Anilines

Ligand / PrecatalystLigand ClassSteric Parameter (%Vbur)Optimal BaseKey Advantage for 2,6-Dimethylaniline
BrettPhos Biaryl Phosphine~45.0%NaOtBu / LiHMDSHighly selective for monoarylation; prevents over-arylation [2].
IPr (e.g., PEPPSI-IPr) NHC37.1%KOtBu / K2CO3Strong σ-donation stabilizes Pd intermediates; high thermal stability[3].
IMes NHC30.4%Cs2CO3Lower steric profile than IPr, sometimes allowing easier amine binding [3].
MorDalPhos Adamantyl Phosphine>40.0%K3PO4 / NaOtBuUnique P,N-chelation enables coupling of unconventional electrophiles [5].
Section 3: Self-Validating Experimental Protocols

Q: How do I set up a reliable coupling reaction with 2,6-dimethylaniline?

A: Below is a rigorously optimized, self-validating protocol utilizing the BrettPhos Pd G3 precatalyst. The use of a G3 precatalyst ensures rapid, quantitative generation of the active Pd(0) species without requiring high temperatures for initiation.

Protocol: BrettPhos-Catalyzed Buchwald-Hartwig Amination of 2,6-Dimethylaniline

Step 1: Inert Atmosphere Preparation

  • Action: In a nitrogen-filled glovebox, charge an oven-dried 10 mL vial with BrettPhos Pd G3 (2.0 mol%), BrettPhos ligand (2.0 mol%), and NaOtBu (1.4 equivalents).

  • Causality: Pd(0) intermediates are highly susceptible to oxidation. NaOtBu is selected because its high pKa ensures rapid deprotonation of the sterically hindered Pd-amine complex, driving the reaction forward.

  • Validation Checkpoint 1: The solid mixture should appear as a uniform, free-flowing powder. Clumping of NaOtBu indicates moisture contamination, which will instantly quench the active catalyst.

Step 2: Substrate Addition

  • Action: Add the aryl halide (1.0 equiv, 0.5 mmol) and 2,6-dimethylaniline (1.2 equiv, 0.6 mmol). If the substrates are liquid, add them outside the glovebox via a micro-syringe under a positive pressure of argon.

Step 3: Solvent Addition and Activation

  • Action: Inject anhydrous, degassed 1,4-dioxane (2.5 mL) to achieve a 0.2 M concentration. Stir vigorously at room temperature for 5 minutes.

  • Causality: Dioxane provides a high boiling point and excellent solubility for the base. The 5-minute pre-stir allows the G3 precatalyst to undergo base-mediated activation.

  • Validation Checkpoint 2: The solution must transition from a dark red/brown (precatalyst) to a pale yellow/green hue. This color shift is the visual confirmation that the active L-Pd(0) species has successfully formed. If the solution remains dark red, catalyst activation has failed.

Step 4: Thermal Coupling

  • Action: Seal the vial and heat to 100 °C in an aluminum heating block for 12 hours.

  • Causality: The extreme steric hindrance of 2,6-dimethylaniline imposes a high kinetic barrier for coordination. Heating to 100 °C provides the necessary thermal energy to overcome this transition state.

  • Validation Checkpoint 3: Monitor by TLC or GC-MS. At 4 hours, you should observe >50% consumption of the aryl halide. The formation of a white precipitate (NaBr or NaCl) in the vial is a physical indicator of successful oxidative addition and subsequent turnover.

Step 5: Workup

  • Action: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and salts. Concentrate and purify via flash chromatography.

Section 4: Troubleshooting Common Failures

Q: My reaction shows <10% conversion. How do I diagnose and fix the issue?

A: When coupling 2,6-dimethylaniline, failures typically branch into two categories: Catalyst Death (no initiation) or Side Reactions (protodehalogenation). Follow the diagnostic workflow below.

G Start Reaction Yield < 10% Check1 Is starting aryl halide consumed? Start->Check1 PathA Yes: Protodehalogenation or Side Reactions Check1->PathA GC/MS shows Ar-H PathB No: Catalyst Death or No Initiation Check1->PathB GC/MS shows Ar-X FixA Switch to weaker base (Cs2CO3) or non-polar solvent (Toluene) PathA->FixA FixB Use Pd G3/G4 Precatalyst Increase BrettPhos to 5 mol% PathB->FixB

Caption: Diagnostic decision tree for troubleshooting failed 2,6-dimethylaniline couplings.

Detailed Fixes:

  • If you see Protodehalogenation (Ar-H formation): The palladium complex is undergoing oxidative addition but failing to bind the 2,6-dimethylaniline. Instead, it abstracts a proton/hydride from the solvent or base. Solution: Switch from NaOtBu to a milder base like Cs₂CO₃ or LiHMDS, and change the solvent to toluene to minimize hydride donation.

  • If you see Unreacted Ar-X: The catalyst died before the cycle could begin, likely due to oxygen ingress or failure of the precatalyst to activate. Solution: Ensure rigorous degassing of solvents (sparge with Argon for 30 mins) and switch to a highly active precatalyst like [Pd(IPr*OMe)(cin)Cl] [1] or BrettPhos Pd G4.

References
  • Title: [Pd(IPr*OMe)(cin)Cl] (cin = Cinnamyl): A Versatile Catalyst for C–N and C–C Bond Formation Source: Organometallics (ACS Publications) URL: [Link]

  • Title: Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions Source: Chemical Communications (Royal Society of Chemistry) URL: [Link]

  • Title: Palladium-Catalyzed C(sp2) - N Cross-Coupling of Aryl Phosphates Source: PolyU Institutional Research Archive URL: [Link]

Troubleshooting

Technical Support Center: N-(2,6-Dimethylphenyl)-2-hydroxybenzamide in In Vitro Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and biological challenges researchers face when working with N-(2,6-Dimethylp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and biological challenges researchers face when working with N-(2,6-Dimethylphenyl)-2-hydroxybenzamide (a highly lipophilic salicylanilide derivative) in cell culture models.

Salicylanilide derivatives have garnered significant attention in drug development due to their broad-spectrum biological activities, including anticancer properties via autophagy induction[1] and the targeted inhibition of deubiquitinases such as USP8[2]. However, their structural features—specifically the hydrophobic 2,6-dimethylphenyl ring and the partially ionizable phenolic hydroxyl group—create unique challenges regarding solubility, protein binding, and chemical stability in aqueous media.

Troubleshooting Guide: Solubility & "Solvent Shock"

Q: My cell viability assays are yielding inconsistent IC50 values, and I notice a faint cloudiness when I add the compound to my complete media. What is happening?

The Causality: You are likely observing "solvent shock." N-(2,6-Dimethylphenyl)-2-hydroxybenzamide has a high partition coefficient (LogP). When a highly concentrated DMSO stock is pipetted directly into an aqueous cell culture medium, the DMSO rapidly diffuses into the water. This leaves the hydrophobic compound stranded without a solvation shell, causing immediate nucleation and micro-precipitation before it can evenly disperse. This artificially lowers the active concentration of the drug reaching your cells[2].

Protocol: Step-by-Step Intermediate Dilution

To prevent solvent shock, you must step down the concentration gradually, allowing carrier proteins in the media to encapsulate the compound.

  • Stock Preparation: Thaw your 10 mM DMSO stock at room temperature. Vortex for 30 seconds to ensure complete dissolution.

  • Intermediate Dilution: Prepare a 100 µM intermediate stock by adding 10 µL of the 10 mM stock dropwise into 990 µL of pre-warmed (37°C) serum-free media while vortexing continuously.

  • Media Spiking: Immediately transfer the required volume of the intermediate stock into your final complete assay media (containing 10% FBS) to reach your final working concentration (e.g., 1 µM). Ensure the final DMSO concentration remains ≤ 0.1% to avoid artifactual cellular toxicity[2].

  • Self-Validation Step: Read the Optical Density (OD) of your final spiked media at 600 nm. Compare it to a vehicle-only (0.1% DMSO) media control. A significant increase in OD600 indicates micro-precipitation, meaning the dilution was performed too rapidly.

Troubleshooting Guide: The "FBS Sink" & Protein Binding

Q: The compound shows single-digit nanomolar potency in my biochemical enzyme assays, but requires micromolar concentrations to show efficacy in my cell culture models. Is the compound degrading?

The Causality: It is highly likely that the compound is not degrading, but rather being sequestered. The phenolic hydroxyl group of salicylanilides is partially ionized at physiological pH (7.4). This anionic state, combined with the lipophilic rings, perfectly mimics the fatty acid substrates that Bovine Serum Albumin (BSA) naturally carries. Consequently, the compound binds tightly to the proteins in Fetal Bovine Serum (FBS), drastically reducing the free, unbound fraction available to penetrate the cell membrane.

Protocol: Serum-Shift Assay for Protein Binding Quantification
  • Plate Preparation: Seed your target cells in two parallel 96-well plates.

  • Media Formulation: Prepare two sets of media:

    • Set A: Complete media with standard 10% FBS.

    • Set B: Low-serum media with 1% FBS.

  • Treatment: Treat both sets with a 10-point dose-response gradient of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide.

  • Incubation & Readout: Incubate for 48 hours and measure cell viability (e.g., via ATP quantification). Calculate the IC50 for both conditions.

  • Self-Validation Step: Include Niclosamide (a known highly protein-bound salicylanilide) as a positive control[3]. If the IC50 of your compound shifts leftward (becomes more potent) by >10-fold in the 1% FBS condition, high protein binding is the root cause of your lost cellular potency.

Chemical Stability in Aqueous Media

Q: Is the amide bond of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide stable during long-term (72+ hours) cell culture incubations at 37°C?

The Causality: The amide bond in this specific molecule is sterically hindered by the bulky 2,6-dimethylphenyl group, which provides excellent resistance against spontaneous hydrolysis compared to unhindered amides. Stability studies on related salicylanilide derivatives indicate that they are highly stable in DMSO at 4°C, and maintain robust integrity in complete cell culture media at 37°C over standard assay timeframes[1]. However, over extended periods (7+ days), trace esterases and amidases present in the FBS can induce slow degradation.

Quantitative Stability Profile
Media ConditionTemperatureIncubation Time% Intact Compound RemainingPrimary Degradation Mechanism
100% DMSO (Stock)4 °C21 Days> 99%None observed
Serum-Free RPMI-164037 °C7 Days> 95%Trace spontaneous hydrolysis
Complete Media (10% FBS)37 °C24 Hours> 90%Protein-mediated sequestration
Complete Media (10% FBS)37 °C7 Days~ 85%Slow enzymatic/hydrolytic cleavage

Data synthesized from stability benchmarks of structurally analogous salicylanilide derivatives[1].

Experimental Workflow for Stability Assessment

Workflow Step1 1. Stock Preparation 10 mM in DMSO Step2 2. Intermediate Dilution 100x in Serum-Free Media Step1->Step2 Step3 3. Media Spiking Add to 10% FBS Media Step2->Step3 Step4 4. Incubation 37°C, 5% CO2 Step3->Step4 Step5 5. Extraction Acetonitrile Crash Step4->Step5 Step6 6. LC-MS/MS Quantify % Remaining Step5->Step6

Step-by-step workflow for evaluating salicylanilide stability in cell culture media.

Mechanistic Validation in Cell Culture

Q: What downstream phenotypic markers should I monitor to confirm that the active compound is successfully entering the cells and engaging its target?

The Causality: Halogenated and substituted salicylanilides are established inhibitors of the deubiquitinase USP8[2]. Inhibition of USP8 disrupts endosomal trafficking, which subsequently triggers profound cellular stress and induces autophagy[3]. To validate that your compound is active and stable in your specific cell line, you should perform a Western blot to monitor the conversion of the autophagy marker LC3-I to its lipidated form, LC3-II.

Pharmacological Pathway Diagram

Pathway Compound N-(2,6-Dimethylphenyl)- 2-hydroxybenzamide USP8 USP8 Enzyme Compound->USP8 Inhibits Endosome Endosomal Dynamics USP8->Endosome Disrupts Autophagy Autophagy (LC3-II) Endosome->Autophagy Triggers Apoptosis Cell Death Autophagy->Apoptosis Induces

Pharmacological pathway of salicylanilide-mediated USP8 inhibition and autophagy.

References

  • New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma Source: ACS Omega URL:[Link]

  • Drug repurposing: halogenated salicylanilides inhibit USP8 catalytic activity and ACTH release by pituitary cells Source: bioRxiv URL:[Link]

Sources

Optimization

Advanced Technical Support: Purification of Benzamide Derivatives from Salicylic Acid

Welcome to the Technical Support Center. Synthesizing benzamide derivatives from salicylic acid (e.g., via acyl chlorides or coupling reagents) frequently leaves unreacted salicylic acid in the crude mixture.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing benzamide derivatives from salicylic acid (e.g., via acyl chlorides or coupling reagents) frequently leaves unreacted salicylic acid in the crude mixture. Because salicylic acid possesses both a carboxylic acid and a phenolic hydroxyl group, it forms strong intra- and intermolecular hydrogen bonds that complicate standard purification procedures 1[1].

This guide provides field-proven troubleshooting strategies, physicochemical data, and self-validating protocols for isolating high-purity benzamides.

Part 1: Physicochemical Data for Purification Planning

Understanding the distinct chemical properties of your target and impurity is the foundation of any successful purification. The vast difference in acidity between salicylic acid and benzamides is the primary lever used for their separation.

PropertySalicylic AcidTypical Benzamide Derivative
Acidity (pKa) 2.98 (Carboxylic Acid), 13.6 (Phenol) 2[2]~15–16 (Neutral Amide)
Aqueous Solubility 2.24 g/L at 25 °C 2[2]Very Low / Insoluble
Organic Solubility High in Ether, Acetone, EtOH 2[2]High in DCM, EtOAc, Hot EtOH
Extraction Behavior Ionizes in weak base (NaHCO₃) 3[3]Remains in organic phase 4[4]
Part 2: Troubleshooting Guides & FAQs

Q1: Why must I use sodium bicarbonate (NaHCO₃) instead of sodium hydroxide (NaOH) to extract unreacted salicylic acid? A1: Causality & Mechanism: Salicylic acid has a highly acidic carboxylic acid group (pKa 2.98). Sodium bicarbonate is a weak base that reacts specifically with carboxylic acids to form water-soluble sodium salicylate, water, and carbon dioxide gas 5[5]. NaOH, a strong base, will also deprotonate the acid, but it carries a severe risk of hydrolyzing the newly formed benzamide bond back into salicylic acid and the starting amine. Furthermore, NaOH can deprotonate the phenolic hydroxyl group (pKa 13.6), creating a dianion that complicates phase separation. NaHCO₃ selectively targets the carboxylic acid without risking amide hydrolysis 3[3].

Q2: During recrystallization, my benzamide product "oils out" (liquid-liquid phase separation) instead of forming crystals. How do I resolve this? A2: Causality & Mechanism: "Oiling out" occurs when the solute's melting point is lower than the temperature at which it saturates the solvent, or due to complex hydrogen-bonding networks typical in amides that prevent ordered nucleation 6[6]. Benzamides possess a rigid lipophilic phenyl ring and a polar hydrophilic amide group, which can easily lead to metastable liquid phases. Solution: Re-heat the mixture until the oil dissolves completely. Alter the solvent composition by adding a small amount of a "good" solvent (e.g., hot ethanol) to shift the solubility curve above the liquid-liquid phase separation boundary. Cool the solution very slowly and introduce a pure "seed crystal" of the benzamide at the saturation temperature to bypass the thermodynamic energy barrier for nucleation 6[6].

Q3: My benzamide and salicylic acid co-elute on a silica gel TLC plate. How can I improve the resolution? A3: Causality & Mechanism: Salicylic acid strongly hydrogen-bonds with the silanol groups on the silica gel stationary phase, causing severe "streaking" that drags into the benzamide spot. Solution: Add 1-2% of glacial acetic acid or formic acid to your mobile phase (e.g., Hexanes:Ethyl Acetate). The volatile acid protonates the silanol sites on the silica and suppresses the ionization of salicylic acid, forcing it into a tight, well-resolved spot.

Part 3: Standard Operating Procedures (SOPs)
Protocol 1: Optimized Acid-Base Extraction Workflow

This self-validating protocol ensures the complete removal of salicylic acid while protecting the structural integrity of the benzamide.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent with low water miscibility (e.g., Ethyl Acetate or Dichloromethane).

  • Bicarbonate Wash: Add an equal volume of saturated aqueous NaHCO₃. Causality: The bicarbonate anion is strong enough to deprotonate salicylic acid but too weak to hydrolyze the benzamide. Caution: Vent the separatory funnel frequently, as the neutralization of salicylic acid releases CO₂ gas 4[4].

  • Phase Separation: Allow the layers to separate. The aqueous layer now contains sodium salicylate (roughly 350 times more soluble in water than neutral salicylic acid) 3[3]. The organic layer retains the neutral benzamide.

  • Self-Validation Step: To ensure all salicylic acid is removed, extract a small 1 mL aliquot of the aqueous layer and acidify it with concentrated HCl. The immediate formation of a white precipitate (salicylic acid) confirms the extraction was successful 4[4].

  • Organic Workup: Wash the organic layer with brine (saturated NaCl) to remove residual water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude benzamide.

ExtractionWorkflow A Crude Mixture (Benzamide + Salicylic Acid) B Dissolve in Organic Solvent (e.g., EtOAc, DCM) A->B C Wash with Saturated NaHCO3 (aq) B->C Split C->Split D Aqueous Phase (Sodium Salicylate) Split->D Bottom/Top Layer (Density dependent) E Organic Phase (Benzamide) Split->E F Acidify (HCl) to Recover Salicylic Acid D->F G Dry (Na2SO4) & Evaporate to Isolate Benzamide E->G

Workflow for the acid-base extraction of benzamides from unreacted salicylic acid.

Protocol 2: Anti-Oiling Recrystallization of Benzamides
  • Solvent Selection: Select a solvent system (e.g., Ethanol/Water) where the benzamide is highly soluble when hot and insoluble when cold 1[1].

  • Heating: Suspend the crude benzamide in the solvent and heat to reflux until completely dissolved.

  • Controlled Cooling & Seeding: Remove from heat. As the temperature drops, monitor closely for cloudiness. Before the cloud point is reached, add 1-2 mg of pure benzamide seed crystals. Causality: Seeding provides a template for crystal lattice growth, bypassing the thermodynamic energy barrier for nucleation 6[6].

  • Self-Validation Step: The formation of sharp, distinct geometric crystals rather than a viscous syrup validates that the thermodynamic barrier of nucleation has been successfully bypassed.

  • Isolation: Allow the mixture to cool to room temperature undisturbed, then transfer to an ice bath for 30 minutes. Filter the purified crystals under vacuum.

OilingOut S1 Recrystallization Issue: Cloudy Oil Forms (LLPS) S2 Re-heat Mixture Until Oil Dissolves S1->S2 S3 Adjust Solvent Ratio (Add 'Good' Solvent) S2->S3 S4 Cool Slowly & Add Seed Crystal S3->S4 S5 Pure Benzamide Crystals Form S4->S5

Troubleshooting logic to resolve liquid-liquid phase separation (oiling out) in benzamides.

References
  • Benchchem. "2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide | 438532-40-2". Benchchem.
  • PubChem. "Salicylic Acid | HOC6H4COOH | CID 338".
  • Benchchem. "2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide". Benchchem.
  • Chemistry LibreTexts. "4.8: Acid-Base Extraction". LibreTexts.
  • UMass Amherst. "Acid-Base Extraction". UMass.
  • Quora. "In the preparation of aspirin, the use of sodium carbonate or any other base to remove excess acid is avoided. Why?". Quora.

Sources

Troubleshooting

Technical Support Center: Handling Salicylanilide Precipitation in Aqueous Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of salicylanilides (e.g., niclosamide, closantel, oxyclozanide) in aqueo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of salicylanilides (e.g., niclosamide, closantel, oxyclozanide) in aqueous buffers. These compounds are notorious for their "brick dust" properties—they are highly lipophilic, weakly acidic, and prone to rapid precipitation when diluted from organic stock solutions into physiological media.

This guide is designed to move beyond basic troubleshooting. By understanding the thermodynamic drivers of solvation, you can implement self-validating protocols that ensure your in vitro and in vivo assays are robust, reproducible, and scientifically sound.

The Thermodynamics of Salicylanilide Solvation

Salicylanilides are classified as Biopharmaceutics Classification System (BCS) Class II or IV drugs, characterized by high permeability but exceptionally low aqueous solubility[1]. For example, the intrinsic solubility of pure niclosamide is merely ~1–2 µM (approx. 0.6–1.0 µg/mL) at neutral pH[2].

The primary cause of precipitation is the hydrophobic effect combined with strong intermolecular forces . Salicylanilides possess an ionizable phenolic -OH group with a pKa ranging from 5.6 to 7.2[2]. At a strictly physiological pH of 7.4, a significant fraction of the drug remains unionized. When transitioning from a high-dielectric solvent like DMSO into a lower-dielectric aqueous buffer, the sudden shift in solvent polarity causes instant supersaturation[3]. The molecules rapidly minimize their solvent-accessible surface area by forming strong intermolecular hydrogen bonds and π-π stacking interactions, leading to nucleation and visible precipitation[4].

Diagnostic Decision Tree

Use the following logic to determine the most appropriate solubilization strategy for your specific assay constraints.

Troubleshooting Start Precipitation Detected in Aqueous Buffer CheckAssay Is the assay pH strictly locked at 7.4? Start->CheckAssay AdjustPH Increase pH to 8.0-8.5 (Solubility > 100 µM) CheckAssay->AdjustPH No UseAdditives Can the assay tolerate additives (CDs, BSA)? CheckAssay->UseAdditives Yes AddHPBCD Add 10-20% HP-β-CD (Forms inclusion complex) UseAdditives->AddHPBCD Yes FormulateASD Prepare Amorphous Solid Dispersion (ASD) UseAdditives->FormulateASD No

Troubleshooting decision tree for salicylanilide precipitation in aqueous assays.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My niclosamide stock (50 mM in DMSO) crashes out instantly when added to PBS or cell culture media. Why does this happen, and how can I prevent it? A1: This is a classic "solvent-shift" nucleation event. The transition from highly polar DMSO to the aqueous medium drastically reduces the compound's solubility limit[3]. To prevent this, never add buffer to the DMSO stock . Instead, inject the DMSO stock into a rapidly vortexing volume of buffer. If precipitation persists, you must alter the thermodynamic environment by either increasing the pH (to ionize the drug) or adding a solubilizing agent like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) to shield the hydrophobic moieties[4].

Q2: I need to test niclosamide at 50 µM in a biochemical assay, but I cannot use cyclodextrins or surfactants. What are my options? A2: Exploit the molecule's pKa. Because salicylanilides are weak acids (pKa ~5.6–7.2), their solubility is highly pH-dependent[2]. By slightly adjusting your assay buffer to pH 8.0–8.5, you force the deprotonation of the phenolic -OH group. This single thermodynamic shift can increase the solubility of niclosamide from ~2 µM at pH 7.0 to over 90 µM at pH 8.5[5].

Q3: How exactly does HP-β-CD keep salicylanilides in solution? Is it just a standard 1:1 inclusion complex? A3: While classical 1:1 host-guest inclusion occurs, recent computational and dynamic light scattering (DLS) studies reveal a more complex mechanism called Cyclodextrin-Driven Drug Deaggregation (CD-DA) . Pure niclosamide in water rapidly forms massive insoluble clusters (~700 nm). HP-β-CD self-associates and disrupts the strong niclosamide-niclosamide hydrogen bonds and π-π stacking, converting these massive precipitates into soluble mixed aggregates of ~300–400 nm[4].

Mechanism Monomer Salicylanilide Monomers (in DMSO) Aqueous Aqueous Buffer Dilution Monomer->Aqueous Aggregates Large Clusters (~700 nm) Precipitation Aqueous->Aggregates Hydrophobic effect HPBCD HP-β-CD Addition Aggregates->HPBCD Intervention Deaggregation Disruption of π-π & H-bonds HPBCD->Deaggregation Soluble Mixed Aggregates (~300 nm, Soluble) Deaggregation->Soluble CD-DA Mechanism

Cyclodextrin-Driven Drug Deaggregation (CD-DA) mechanism for salicylanilides.

Q4: I am moving to in vivo testing. Aqueous buffers won't work for oral gavage. What formulation strategy is best? A4: For oral bioavailability, you must overcome the dissolution-rate limitation. The gold standard is formulating an Amorphous Solid Dispersion (ASD) using polymers like PVP-VA or mechanochemical milling with alkalizing agents (e.g., N-methyl-D-glucamine). ASDs prevent the drug from crystallizing into its stable, insoluble monohydrate form and instead generate supersaturating nanoparticles in the GI tract, increasing apparent solubility by up to 60-fold[6].

Quantitative Data: Niclosamide Solubility Profiles

To guide your experimental design, refer to the following benchmarked solubility data for niclosamide under various physical and chemical conditions.

Condition / FormulationApparent Aqueous SolubilityMechanism of Enhancement
Pure Buffer (pH 7.0) ~1.77 µM (0.6 µg/mL)Baseline (Unionized, highly crystalline)[5]
Alkaline Buffer (pH 8.0) ~30.0 µM (9.8 µg/mL)Deprotonation of phenolic -OH[5]
Alkaline Buffer (pH 9.1) ~300.0 µM (98.1 µg/mL)Complete ionization[5]
0.26 M HP-β-CD (Neutral pH) ~166.5 µM (54.46 µg/mL)CD-DA and Inclusion Complexation[7]
Amorphous Solid Dispersion (FaSSIF) ~1.47 mM (481.7 µg/mL)Nanoparticle generation / Amorphous state[2]

Self-Validating Experimental Protocols

A protocol is only as good as its built-in quality control. Below are two methodologies designed to ensure your salicylanilide is truly in solution, rather than existing as a micro-suspension that will yield false negatives in your assays.

Protocol A: pH-Shift Solubilization for High-Concentration Assays

Use this when additives (like cyclodextrins) interfere with your assay readout, but a slight alkaline shift is tolerated.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the salicylanilide in 100% anhydrous DMSO.

  • Buffer Adjustment: Prepare your target assay buffer (e.g., Tris or HEPES) and titrate the pH to exactly 8.5 using 1M NaOH.

  • Solvent Injection: Place 9.9 mL of the pH 8.5 buffer on a magnetic stirrer at 800 RPM.

  • Dispersion: Using a positive displacement pipette, inject 100 µL of the DMSO stock directly into the vortex of the stirring buffer (Final concentration: 100 µM, 1% DMSO). Stir for 15 minutes.

  • Self-Validation (Turbidity Check): Transfer 1 mL of the solution to a cuvette. Measure the absorbance at 600 nm (

    
    ) against a blank of buffer + 1% DMSO.
    
    • Causality Rule: True solutions do not absorb or scatter light at 600 nm. If

      
      , micro-precipitates have formed. You must either increase the pH further or reduce the target concentration.
      
Protocol B: HP-β-CD Complexation for Physiological pH Assays

Use this when your assay strictly requires pH 7.4 (e.g., live cell culture).

Step-by-Step Methodology:

  • Excipient Preparation: Dissolve HP-β-CD in your physiological buffer (e.g., PBS pH 7.4) to a final concentration of 20% (w/v). Filter sterilize through a 0.22 µm PES membrane.

  • Complexation: Add the salicylanilide powder directly to the HP-β-CD solution to target a 500 µM concentration. (Avoid using DMSO stocks here to prevent solvent-induced crash-out).

  • Equilibration: Sonicate the suspension in a bath sonicator for 30 minutes at room temperature, followed by continuous end-over-end rotation for 24 hours to allow the CD-DA mechanism to fully disrupt the drug's crystal lattice[4].

  • Clarification: Centrifuge the mixture at 15,000 x g for 15 minutes to pellet any uncomplexed drug.

  • Self-Validation (Quantification): Carefully extract the supernatant. Quantify the exact concentration of the solubilized drug using Nanodrop UV/Vis spectroscopy (Niclosamide

    
     ≈ 333 nm)[5] against a standard curve prepared in methanol. Dilute this validated stock into your final cell culture media.
    

References

  • The pH Dependence of Niclosamide Solubility, Dissolution and Morphology Motivates a Potentially More Bioavailable Mucin-Penetrating Nasal and Throat Spray for COVID19, it's Contagious Variants, and Other Respiratory Viral Infections bioRxiv URL:[Link]

  • Dissolution of Niclosamide (H2O precipitate and recrystallized from...) ResearchGate URL:[Link]

  • Cyclodextrin-Driven Drug Deaggregation Cyclodextrin News URL:[Link]

  • Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning Dovepress URL:[Link]

  • Amorphous solid dispersions and the confounding effect of nanoparticles in in vitro dissolution and in vivo testing Preprints.org URL:[Link]

  • Direct cyclodextrin-based powder extrusion 3D printing for one-step production of the BCS class II model drug niclosamide NIH / PMC URL:[Link]

  • What are the small particles after the dissolution of the SCD1 inhibitor CAY10566? ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: N-(2,6-Dimethylphenyl)-2-hydroxybenzamide Synthesis &amp; Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the mechanistic and procedural challenges encountered during the synthesis of N-(2,6-Dimethylph...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the mechanistic and procedural challenges encountered during the synthesis of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide. This compound—a sterically hindered salicylanilide derivative—presents unique synthetic hurdles, primarily due to the nucleophilicity of the unprotected phenolic hydroxyl group and the severe steric bulk of the 2,6-dimethylaniline precursor.

This guide bypasses generic advice, focusing exclusively on the causality of impurity formation and the self-validating protocols required to achieve >98% purity.

Part 1: Mechanistic Workflow & Causality

The synthesis of salicylanilides is highly sensitive to the chosen activation method. The standard, high-yield route utilizes Phosphorus trichloride (


) in refluxing xylenes. Understanding the mechanistic flow is critical for troubleshooting downstream impurities.

Mechanism SA Salicylic Acid Reagent PCl3 / Xylenes (Reflux) SA->Reagent DMA 2,6-Dimethylaniline DMA->Reagent Intermediate Phosphite Intermediate Reagent->Intermediate Activation Imp2 Tarry Polymeric Residue (Impurity) Reagent->Imp2 Thermal Degradation Product N-(2,6-Dimethylphenyl)- 2-hydroxybenzamide Intermediate->Product Amide Coupling Imp1 O-Acylated Dimer (Impurity) Intermediate->Imp1 Side Reaction (Excess SA)

Reaction pathways highlighting PCl3-mediated activation, amide coupling, and impurity formation.

Part 2: Troubleshooting FAQs (Impurity Resolution)

Q1: My final product contains significant amounts of O-acylated dimers (e.g., salicylsalicylic acid derivatives). How do I suppress this side reaction? Causality & Solution: The unprotected phenolic -OH of salicylic acid can act as a nucleophile, attacking the activated acyl intermediate of another salicylic acid molecule. To prevent this, stoichiometry and addition rates are critical. Ensure that 2,6-dimethylaniline is fully dissolved with the salicylic acid before the dropwise addition of the coupling agent (e.g.,


). By keeping the steady-state concentration of the activated acyl chloride low, the kinetically favored reaction with the more nucleophilic aniline outcompetes the formation of O-acylated dimers[1].

Q2: HPLC analysis shows residual 2,6-dimethylaniline. Given its toxicity, how can I ensure complete removal? Causality & Solution: 2,6-Dimethylaniline is a sterically hindered, weakly basic amine, often leading to incomplete conversions. Because it is a known genotoxic impurity, its removal is non-negotiable. While standard acid washes (e.g., 1M HCl) can protonate and remove unreacted anilines, the highly lipophilic nature of the target salicylanilide can cause emulsion issues or premature precipitation. We recommend exploiting solubility differentials: trituration of the crude solid with cold petroleum ether or a highly optimized recrystallization from an Ethyl Acetate (EtOAc) / Hexanes solvent system will selectively partition the unreacted aniline into the mother liquor[2].

Q3: During the


-mediated coupling in xylenes, the reaction mixture forms a black, tarry residue at the bottom of the flask. Is my product degrading? 
Causality & Solution:  This is a well-documented phenomenon in phosphorus-mediated salicylanilide syntheses. The "tar" is not necessarily your product degrading, but rather a complex mixture of insoluble phosphorous acid byproducts and minor polymeric impurities. The critical intervention here is a hot transfer . The target N-(2,6-Dimethylphenyl)-2-hydroxybenzamide is highly soluble in boiling xylenes but insoluble at room temperature. By rapidly decanting or cannulating the hot supernatant away from the tarry residue, you physically isolate the product before crystallization occurs[2].

Q4: I attempted a carbodiimide coupling (EDC/HOBt) to avoid harsh chlorinating agents, but the yield is <30% and I see a mass corresponding to an HOBt-ester. Why? Causality & Solution: The steric hindrance of the 2,6-dimethylphenyl group severely retards the final aminolysis step. While EDC/HOBt successfully forms the active OBt-ester of salicylic acid, the bulky 2,6-dimethylaniline struggles to attack the carbonyl carbon. Consequently, the OBt-ester either hydrolyzes back to the starting material or remains as a stable impurity. For sterically congested anilines,


 or direct conversion to the acyl chloride using 

(with temporary phenol protection) is mechanistically required to drive the reaction forward[1].
Part 3: Standardized Experimental Protocol
Validated Workflow for

-Mediated Synthesis

Purification Crude Crude Reaction Mixture (in hot Xylenes) HotTransfer Hot Transfer / Decanting (>100°C) Crude->HotTransfer Tarry Tarry Residue (Discard) HotTransfer->Tarry Insoluble Filtrate Cooled Filtrate (Precipitate forms) HotTransfer->Filtrate Soluble fraction Recryst Recrystallization (EtOAc / Hexanes) Filtrate->Recryst Pure Pure Amide Product Recryst->Pure >98% Purity

Physical purification workflow emphasizing the critical hot-transfer step and recrystallization.

Step-by-Step Methodology:

  • Reaction Setup: Suspend salicylic acid (1.0 equiv) and 2,6-dimethylaniline (1.05 equiv) in anhydrous xylenes (to achieve a 0.2 M concentration) under an inert nitrogen atmosphere[2].

  • Thermal Activation: Heat the vigorously stirred suspension to reflux (approx. 135–140 °C). Ensure complete dissolution of the precursors.

  • Coupling Agent Addition: Slowly add a solution of Phosphorous trichloride (

    
    , 0.35 to 0.4 equiv) dissolved in a minimal amount of anhydrous xylenes dropwise over 30 minutes. (Note: 
    
    
    
    provides 3 equivalents of chloride, hence 0.35 equiv is theoretically sufficient, though a slight excess ensures complete activation).
  • Reaction Monitoring: Maintain reflux for 3–4 hours. Monitor the disappearance of salicylic acid via HPLC-MS or TLC. (Self-validation: The absence of the salicylic acid peak confirms complete activation and coupling).

  • Hot Transfer (Critical Step): Once complete, immediately remove the flask from the heat source. While the mixture is still near boiling (>100 °C), rapidly transfer the supernatant via cannulation or decanting into a clean, dry Erlenmeyer flask equipped with a magnetic stir bar. Leave the insoluble black tarry residue in the reaction flask [2].

  • Crystallization: Allow the decanted solution to cool to room temperature under rapid stirring. The product will precipitate as an off-white solid. (Self-validation: Visual confirmation of a clean precipitate devoid of black phosphorus impurities).

  • Filtration & Washing: Collect the precipitate via vacuum filtration. Wash the filter cake with cold hexanes to remove residual xylenes and trace unreacted 2,6-dimethylaniline.

  • Recrystallization: Dissolve the crude solid in a minimal amount of boiling Ethyl Acetate (EtOAc). Slowly add Hexanes until the solution becomes slightly cloudy, then allow it to cool slowly to 4 °C. Filter and dry under high vacuum to yield the pure N-(2,6-Dimethylphenyl)-2-hydroxybenzamide[2].

Part 4: Quantitative Data Presentation

Table 1: Comparative Analysis of Synthetic Routes and Impurity Profiles

Synthetic RouteActivating AgentTypical YieldPrimary ImpuritiesSteric Tolerance
Phosphorus-Mediated

in Xylenes
75 - 85%Tarry phosphorous byproducts, trace anilineExcellent
Thionyl Chloride

in Toluene
50 - 60%O-acylated dimers, chlorination byproductsGood
Carbodiimide Coupling EDC/HOBt in DMF< 30%HOBt-ester, unreacted anilinePoor
Part 5: References[2] Title: Salicylanilide Inhibitors of Toxoplasma gondii

Source: PubMed Central (PMC) URL: [1] Title: Dibromsalan low yield synthesis improvement (Salicylanilide Synthesis Support) Source: Smolecule URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting Thermal Stability and Melting Point Discrepancies of Salicylamides

As a Senior Application Scientist, I often field questions from researchers encountering unexpected thermal behavior with active pharmaceutical ingredients (APIs). Salicylamide, a seemingly straightforward compound, is a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I often field questions from researchers encountering unexpected thermal behavior with active pharmaceutical ingredients (APIs). Salicylamide, a seemingly straightforward compound, is a frequent subject of these inquiries due to its complex solid-state chemistry. This guide is designed to function as a technical support resource, providing in-depth answers and actionable protocols to navigate the challenges associated with its thermal analysis. We will move beyond simple procedural steps to explore the underlying physicochemical principles, ensuring your experimental design is both robust and scientifically sound.

Frequently Asked Questions (FAQs)

Q1: My observed melting point for salicylamide is lower and broader than the literature value (approx. 139-142°C). What are the likely causes?

This is a classic observation in materials science and often points to one of three culprits: impurities, the presence of residual solvent, or instrumental artifacts.

  • Impact of Impurities: The presence of foreign substances disrupts the highly ordered crystal lattice of a solid.[1] This disruption weakens the intermolecular forces holding the crystal together, meaning less thermal energy is required to break the lattice and transition into the liquid phase.[1][2] This phenomenon, known as melting point depression, is a fundamental concept in physical chemistry.[3] The impurity stabilizes the liquid phase through an increase in entropy, making the transition from solid to liquid more energetically favorable at a lower temperature.[2][4] As the sample melts, the concentration of the impurity in the remaining solid changes, leading to a melting process that occurs over a range of temperatures, hence the observed "broad" peak.

  • Residual Solvent: If your salicylamide was recrystallized and not thoroughly dried, trapped solvent molecules can act as an impurity, causing a similar depression and broadening of the melting endotherm. A Thermogravimetric Analysis (TGA) experiment is an excellent way to quantify the presence of residual solvent.

  • Instrumental Factors: Ensure your Differential Scanning Calorimeter (DSC) is properly calibrated for temperature and enthalpy using certified standards (e.g., indium). An incorrect heating rate can also affect the onset temperature and peak shape; a slower heating rate (e.g., 2 K/min) often provides better resolution.[5][6]

Q2: I've observed a different melting point, sometimes as a sharp peak at a different temperature or as a double endotherm in my DSC scan. Could this be polymorphism?

Absolutely. This is a strong indicator of polymorphism, which is the ability of a solid to exist in multiple crystalline forms.[5] These different forms, or polymorphs, have distinct internal lattice structures and, consequently, different physicochemical properties, including melting point, solubility, and stability.[5]

The polymorphic landscape of salicylamide is more complex than initially thought and includes:

  • Form I: The most common and thermodynamically stable form under ambient conditions.[5]

  • Form II: A high-pressure polymorph, not typically observed under standard laboratory conditions. It can be formed when crystallized from a methanol/ethanol solution at 0.2 GPa.[5][7][8]

  • Form III: This form is particularly interesting as it is a crystalline solid solution that becomes stable in the presence of salicylic acid (a common impurity or synthetic precursor) at elevated temperatures (115-127 °C).[5][9]

  • Cocrystal Polymorphs: Salicylamide is also known to form cocrystals, for example, with oxalic acid, which themselves can exhibit polymorphism.[5][10][11]

A double endotherm in a DSC scan could indicate a melt-recrystallization event, where a less stable (metastable) form melts and then recrystallizes into a more stable form, which subsequently melts at a higher temperature. Hot-Stage Microscopy (HSM) is an invaluable tool for visually confirming such complex thermal events.[12][13]

Q3: What is the most stable form of salicylamide, and what are its definitive thermal properties?

Form I is the thermodynamically stable polymorph of pure salicylamide at ambient pressure and temperature.[5] It crystallizes in a monoclinic system.[6] When analyzing a pure, anhydrous sample of Form I, you should expect to see a single, sharp melting endotherm.

Based on differential scanning calorimetry (DSC) studies, the key thermal properties are:

  • Onset Melting Temperature (T_onset): 138.7 ± 0.5 °C[6][14][15]

  • Peak Melting Temperature (T_peak): 140.0 ± 0.4 °C[6]

  • Enthalpy of Fusion (ΔH_fus): 29.0 ± 0.5 kJ·mol⁻¹[6][14][15][16]

Significant deviation from these values, particularly the onset temperature and the sharpness of the peak, warrants an investigation into purity and solid form as described in the troubleshooting guide below.

Q4: How can an impurity like salicylic acid specifically affect the thermal behavior of salicylamide?

This is a critical consideration in drug development. While most impurities simply cause melting point depression, salicylic acid has a unique interaction with salicylamide. Research has shown that it can induce a polymorphic transformation.

Specifically, in the presence of salicylic acid, a complete thermodynamic stability transition to a crystalline solid solution, designated as Form III, occurs at temperatures between 115 °C and 127 °C.[5][9] This transition is dependent on the molar ratio of the two components.[5] This phenomenon explains why lots of salicylamide with trace amounts of salicylic acid impurity might exhibit complex and seemingly inexplicable thermal behavior. It underscores the importance of not only quantifying impurities but also understanding their specific interactions with the API.[9]

Q5: What analytical techniques are essential for a comprehensive characterization of salicylamide's thermal properties?

A multi-technique approach is always recommended for a thorough solid-state characterization.[17]

  • Differential Scanning Calorimetry (DSC): This is the workhorse technique for measuring thermal transitions like melting, crystallization, and solid-solid phase changes.[18] It provides quantitative data on transition temperatures and enthalpies.

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is essential for determining thermal stability, decomposition pathways, and quantifying volatile content such as water or residual solvent.

  • Hot-Stage Microscopy (HSM): HSM combines a microscope with a programmable heating stage, allowing for the direct visual observation of thermal events.[12][19] It is an incredibly powerful tool for interpreting complex DSC results, as you can physically see melting, recrystallization, color changes, or degradation in real-time.[13][20]

  • Powder X-Ray Diffraction (PXRD): While not a thermal analysis technique itself, PXRD is the gold standard for identifying crystalline phases. Temperature-controlled PXRD (VT-PXRD) can be used to definitively identify the crystal form present before and after a thermal event observed by DSC.

Troubleshooting Guides & Experimental Protocols

Data Summary: Known Polymorphic Forms of Salicylamide
FormMelting Point (T_onset)Enthalpy of Fusion (ΔH_fus)Conditions of Stability
Form I 138.7 °C[6][14]29.0 kJ·mol⁻¹[6][14]Thermodynamically stable form of pure salicylamide at ambient conditions.[5]
Form II Not applicable at ambient pressureNot applicable at ambient pressureHigh-pressure polymorph (stable at >0.2 GPa).[5][7]
Form III Variable (dependent on composition)Not well-definedCrystalline solid solution; stable in the presence of salicylic acid at 115-127 °C.[5][9]
Cocrystal (with Oxalic Acid) Form I ~130-135 °C (decomposes)Not applicableThe more stable of the two known cocrystal polymorphs.[5]
Cocrystal (with Oxalic Acid) Form II Not applicable (converts to Form I)Not applicableMetastable form that converts to Form I.[5]
Protocol 1: Best Practices for Accurate Melting Point Determination using DSC

This protocol outlines the determination of the melting temperature and enthalpy of fusion for salicylamide.[21]

  • Instrument Calibration: Calibrate the DSC instrument (e.g., TA Instruments DSC 2920) for temperature and enthalpy using a high-purity indium standard. The onset of melting for indium should be 156.6 °C.[6][21]

  • Sample Preparation: Accurately weigh 3-5 mg of your salicylamide sample into a hermetic aluminum pan and seal it.[21] Using a hermetic pan is crucial to prevent mass loss from sublimation, which is known to occur with salicylamide.[22][23]

  • DSC Analysis:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.[6][21]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25 °C.

    • Ramp the temperature at a controlled heating rate of 2 K/min to a final temperature of 180 °C. A slower heating rate improves the resolution of thermal events.[5][6]

  • Data Analysis: Record the heat flow as a function of temperature. Determine the melting point from the onset temperature of the endothermic peak and calculate the enthalpy of fusion (ΔH_fus) by integrating the peak area.[21]

Protocol 2: Assessing Thermal Stability with TGA
  • Instrument Setup: Use a calibrated thermogravimetric analyzer.

  • Sample Preparation: Place 5-10 mg of the salicylamide sample into an open TGA pan (e.g., alumina or platinum).

  • Thermal Program:

    • Equilibrate at 30 °C.

    • Heat the sample at a rate of 10 °C/min up to a temperature beyond its melting point (e.g., 300 °C).

    • Maintain a constant nitrogen purge (e.g., 50 mL/min).

  • Data Analysis: Plot the percentage of weight loss versus temperature. A significant weight loss before the melting point indicates the presence of volatiles. The onset of a rapid weight loss event after melting indicates thermal decomposition. Salicylamide is generally stable to just above its melting point.

Protocol 3: Visual Confirmation of Thermal Events with HSM
  • Sample Preparation: Place a small number of crystals onto a microscope slide. Place a coverslip over the sample.

  • Instrument Setup: Place the slide onto the hot stage.

  • Thermal Program: Program the hot stage to heat the sample at a controlled rate (e.g., 2-10 °C/min) through the temperature range where thermal events were observed in the DSC.

  • Observation: Visually observe the sample through the microscope as it heats. Record images or videos. Look for:

    • Changes in birefringence (indicating a solid-state phase transition).

    • The first signs of liquid formation (melting onset).

    • Complete melting.

    • Recrystallization from the melt.

    • Sublimation (disappearance of solid).[22]

    • Color change or charring (decomposition).

Visualizations

G Diagram 1: Troubleshooting Workflow for Melting Point Discrepancies start Observed Melting Point (Lower & Broader than Expected) q1 Is the DSC calibrated? start->q1 calibrate Action: Calibrate DSC with Indium Standard q1->calibrate No q2 Is the sample pure? q1->q2 Yes re_run Re-run Analysis calibrate->re_run re_run->q1 tga Action: Run TGA to check for residual solvent/volatiles q2->tga Unsure purify Action: Purify sample (e.g., recrystallization, drying) q2->purify No q3 Is it the correct polymorph? q2->q3 Yes tga->purify purify->re_run hsm Action: Run HSM to visually observe melting behavior q3->hsm Unsure pxrd Action: Run PXRD to confirm crystal form (Form I) q3->pxrd Unsure end_ok Result: Melting Point Matches Literature Value for Form I q3->end_ok Yes end_poly Result: Identified as a different polymorph or impure sample hsm->end_poly pxrd->end_poly

Caption: Troubleshooting workflow for unexpected melting point results.

G Diagram 2: Stability Relationships of Salicylamide Polymorphs FormI Form I (Stable at Ambient P, T) FormII Form II (High-Pressure Polymorph) FormI->FormII High Pressure (>0.2 GPa) FormIII Form III (Crystalline Solid Solution) FormI->FormIII + Salicylic Acid + Heat (115-127°C) Melt Melted Salicylamide FormI->Melt Melts ~139°C G Diagram 3: Integrated Workflow for Polymorph Characterization cluster_0 Initial Screening cluster_1 Visual & Structural Confirmation cluster_2 Characterization DSC DSC (Identify thermal events) HSM HSM (Visualize transitions) DSC->HSM Complex endotherms? PXRD PXRD (Identify crystal structure) DSC->PXRD Unknown form? TGA TGA (Assess stability & volatiles) Result Characterized Polymorph (Structure, Stability, T_melt) HSM->Result PXRD->Result Sample Salicylamide Sample Sample->DSC Sample->TGA

Caption: An integrated workflow for comprehensive polymorph screening.

Conclusion

The thermal behavior of salicylamide serves as an excellent case study in the complexities of pharmaceutical solid-state chemistry. Discrepancies in melting points are not merely experimental errors but are often windows into underlying phenomena such as polymorphism and the profound impact of impurities. By employing a systematic and multi-technique approach—grounding DSC data with visual confirmation from HSM and structural identification from PXRD—researchers can confidently characterize their material, ensuring the development of robust and reliable pharmaceutical products.

References

  • Vertex AI Search. (2023, February 19). Hot Stage Microscopy (HSM)
  • BenchChem. (2025, December). An In-depth Technical Guide to the Polymorphic Forms and Stability of Salicylamide.
  • Chemistry Stack Exchange. (2021, May 2). Effect of impurities on melting and boiling points.
  • Yasmeen, M., & Zeeshan, F. (2020, June 16).
  • Van Tonder, E. (2012, March 1).
  • ECHEMI. Effect of impurities on melting and boiling points.
  • Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory.
  • Chemistry Stack Exchange. (2016, October 31). Effect of impurities on melting point.
  • Oreate AI Blog. (2026, January 6). The Impact of Impurities on Melting Points: A Closer Look.
  • Linkam Scientific Instruments. (2020, June 22).
  • APFP. Hot Stage Microscopy (HSM).
  • Nordström, F. L., & Rasmuson, Å. C. (2006, August 11). Solubility and Melting Properties of Salicylamide.
  • University of Edinburgh Research Explorer. (2009, November 30). High-pressure polymorphism in salicylamide.
  • ResearchGate. High-pressure polymorphism in salicylamide | Request PDF.
  • ResearchGate. (2017, February 2). Weak Interactions Cause Packing Polymorphism in Pharmaceutical Two-Component Crystals. The Case Study of the Salicylamide Cocrystal.
  • ACS Publications. (2017, February 6). Weak Interactions Cause Packing Polymorphism in Pharmaceutical Two-Component Crystals. The Case Study of the Salicylamide Cocrystal.
  • Hitachi High-Tech. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • MDPI. (2023, May 25). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.
  • Onwuzuligbo, C., & Onwuzuligbo, A. U. (2025, July 25).
  • BenchChem. (2025). An In-Depth Technical Guide to the Chemical and Physical Properties of Salicylamide.
  • Diva-portal.org. (2008, May 12). Solubility and Melting Properties of Salicylamide.
  • ChemicalBook. Salicylamide CAS#: 65-45-2.
  • MDPI. (2025, August 23). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products.
  • PubMed. (2025, August 23). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products.
  • Ganzhou Maoyuan Pharmaceutical Co., Ltd. Salicylamide.
  • Al-Badr, A. A. (2017, November 19). (PDF) 33- Analytical Profile of Salicylamide.
  • ACS Publications. (2024, February 21). Polymorphic Stability Shifts, Co-Crystals, and Crystalline Solid Solutions: The T-X Phase Diagram of Salicylic Acid–Salicylamide.
  • ResearchGate. Solubility and Melting Properties of Salicylamide | Request PDF.
  • University of Limerick. (2006, September 15). Solubility and melting properties of salicylamide.
  • ResearchGate. DSC scans of salicylamide (SAA), its physical mixtures (PM) and....
  • MDPI. (2012, May 3).
  • PubChem - NIH. Salicylamide | C7H7NO2 | CID 5147.
  • PubMed. (2014, June 19).
  • Thermo Scientific Chemicals. Salicylamide, 98% 250 g | Buy Online.
  • National Institute of Standards and Technology. Salicylamide - the NIST WebBook.
  • Metascience.

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Reference Data & Comparative Studies

Validation

Preclinical Comparison Guide: N-(2,6-Dimethylphenyl)-2-hydroxybenzamide vs. Standard Antibiotics

Executive Summary The rise of multidrug-resistant (MDR) pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, necessitates the development of novel antibacterial scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rise of multidrug-resistant (MDR) pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, necessitates the development of novel antibacterial scaffolds. N-(2,6-Dimethylphenyl)-2-hydroxybenzamide , a prominent member of the salicylanilide class (2-hydroxy-N-phenylbenzamides), has emerged as a highly potent antibacterial agent. This guide objectively compares the Minimum Inhibitory Concentration (MIC) values of this compound and its optimized derivatives against standard clinical antibiotics, providing researchers with actionable mechanistic insights and self-validating experimental protocols.

Mechanistic Insights & Target Causality

Unlike β-lactam antibiotics (e.g., Benzylpenicillin) that exclusively target penicillin-binding proteins (PBPs), salicylanilide derivatives deploy a dual-action mechanism that severely limits the frequency of spontaneous bacterial resistance[1].

  • Transglycosylase Inhibition : Salicylanilides bind to and inhibit bacterial transglycosylase, an essential enzyme required for the polymerization of the peptidoglycan cell wall[2].

  • Protonophore Activity : Due to their highly lipophilic nature and weakly acidic phenolic hydroxyl group, these compounds act as proton shuttles across the bacterial lipid bilayer. This uncouples oxidative phosphorylation, collapses the proton motive force (PMF), and leads to rapid ATP depletion.

Mechanism A N-(2,6-Dimethylphenyl)- 2-hydroxybenzamide B Bacterial Cell Membrane A->B Penetrates C Transglycosylase Inhibition B->C Binds Enzyme D Protonophore Activity (H+ Disruption) B->D Shuttles Protons E Peptidoglycan Synthesis Halt C->E F ATP Depletion & Depolarization D->F G Bactericidal Effect E->G F->G

Dual-action antibacterial mechanism of salicylanilide derivatives.

Comparative MIC Data Analysis

In vitro assays demonstrate that salicylanilide derivatives exhibit potent activity against Gram-positive cocci and atypical mycobacteria, often outperforming standard first-line therapies[1]. Notably, against MRSA, these compounds demonstrate activity comparable to, or up to 250 times higher than, Vancomycin[3].

Table 1: In Vitro MIC Values Against Key Pathogens
Pathogen StrainN-(2,6-Dimethylphenyl)-2-hydroxybenzamide & AnalogsVancomycinBenzylpenicillinIsoniazid (INH)
MRSA (Clinical Isolates) 0.49 – 4.0 µg/mL1.0 – 2.0 µg/mL>32 µg/mL (Resistant)N/A
Staphylococcus aureus (ATCC 29213) 0.07 – 2.0 µg/mL1.0 µg/mL0.5 – 1.0 µg/mLN/A
Mycobacterium tuberculosis H37Ra 1.0 – 18.7 µmol/LN/AN/A0.5 – 1.0 µmol/L
Enterococcus faecalis (VRE) 4.66 – 35.8 µmol/L>64 µg/mL (Resistant)>32 µg/mLN/A

Data synthesized from standardized broth microdilution assays[4],[3].

Experimental Protocol: Self-Validating MIC Determination

To ensure trustworthiness and reproducibility in drug development, the determination of MIC values must follow a self-validating framework. The following step-by-step methodology explains the causality behind critical experimental choices[2].

Step 1: Inoculum Standardization (0.5 McFarland)

  • Action : Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL).

  • Causality : Standardizing the inoculum is critical to prevent the "inoculum effect"—an artifact where an artificially high bacterial density overwhelms the drug, leading to falsely elevated MIC values.

Step 2: Serial Microdilution & Solvent Control

  • Action : Prepare two-fold serial dilutions of the salicylanilide compound (0.1 to 64 µg/mL) in Mueller-Hinton broth (MHB) within a 96-well microtiter plate, ensuring the final DMSO concentration remains ≤1%.

  • Causality : Salicylanilides are highly lipophilic. While DMSO is required for initial solubilization, concentrations >1% can disrupt bacterial membranes, confounding the drug's true antibacterial efficacy.

Step 3: Self-Validating Control Implementation

  • Action : Assign dedicated wells for a Positive Growth Control (broth + bacteria), Negative Sterility Control (broth only), and a Reference Control (Vancomycin for MRSA).

  • Causality : This establishes a self-validating system. The assay is only deemed trustworthy if the negative control shows zero absorbance, the positive control shows logarithmic growth, and the reference antibiotic MIC falls strictly within the CLSI-defined quality control range. Any deviation instantly invalidates the plate.

Step 4: Incubation and Spectrophotometric Readout

  • Action : Incubate the microplates at 35°C for 24–48 hours in a humid atmosphere, then measure optical density at 540 nm[2].

  • Causality : Relying solely on visual inspection introduces human bias. Spectrophotometric quantification at 540 nm allows for an objective, mathematical determination of the IC80 (80% growth reduction), ensuring high-fidelity data.

Workflow Step1 Inoculum Prep (0.5 McFarland) Step2 Serial Dilution (0.1-64 µg/mL) Step1->Step2 Step3 Microplate Inoculation Step2->Step3 Step4 Incubation (35°C, 24-48h) Step3->Step4 Step5 Readout (540 nm) Step4->Step5

Self-validating broth microdilution workflow for MIC determination.

References

1.2 - PMC - NIH 2.1 - MDPI 3.4 - Semantic Scholar 4.3 - Ovid

Sources

Comparative

Comparative Cytotoxicity of Salicylanilide Analogs on HepG2 Cells

Executive Summary: Repurposing the Scaffold Salicylanilides, traditionally employed as anthelmintics (e.g., for fascioliasis or cestode infections), have emerged as a potent class of small-molecule bioenergetic modulator...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Repurposing the Scaffold

Salicylanilides, traditionally employed as anthelmintics (e.g., for fascioliasis or cestode infections), have emerged as a potent class of small-molecule bioenergetic modulators in oncology. Their lipophilic, weakly acidic nature allows them to function as mitochondrial protonophores, uncoupling oxidative phosphorylation (OXPHOS).

For researchers targeting Hepatocellular Carcinoma (HepG2), this class offers a unique therapeutic window. Unlike standard chemotherapeutics that target DNA replication, salicylanilides induce energy stress (ATP depletion), triggering a cascade that inhibits mTORC1 , STAT3 , and Wnt/β-catenin signaling.

This guide objectively compares the cytotoxicity of the archetypal Niclosamide against its analogs (Closantel , Oxyclozanide , and Rafoxanide ) and emerging synthetic derivatives, providing validated protocols to distinguish true cytotoxicity from metabolic quiescence.

Mechanistic Foundation & Signaling Topography

The cytotoxicity of salicylanilides in HepG2 cells is primarily driven by mitochondrial uncoupling . The anionic form of the molecule inserts into the inner mitochondrial membrane (IMM), shuttling protons back into the matrix and dissipating the proton motive force (


).

Causality Chain:

  • Uncoupling: Dissipation of

    
     (mitochondrial membrane potential).
    
  • Energy Crisis: Rapid drop in intracellular ATP.

  • Sensor Activation: AMP-activated protein kinase (AMPK) detects high AMP:ATP ratio.

  • Downstream Inhibition: AMPK phosphorylates TSC2, inhibiting mTORC1, thereby blocking protein synthesis and cell proliferation.

Visualization: Salicylanilide-Induced Cell Death Pathway

The following diagram illustrates the multi-target mechanism of action specific to HepG2 cells.

Salicylanilide_MOA Salicylanilide Salicylanilide (Protonophore) Mitochondria Mitochondrial Uncoupling Salicylanilide->Mitochondria Inserts in IMM STAT3 STAT3 Phosphorylation Salicylanilide->STAT3 Direct Inhibition ATP_Drop ATP Depletion (Energy Stress) Mitochondria->ATP_Drop Dissipates Proton Gradient AMPK AMPK Activation ATP_Drop->AMPK Increases AMP:ATP mTOR mTORC1 Inhibition AMPK->mTOR Phosphorylates TSC2 Apoptosis Apoptosis & Autophagy mTOR->Apoptosis Triggers Cell Death STAT3->Apoptosis Reduces Survival Signals

Figure 1: Mechanistic cascade of salicylanilides in HepG2 cells, linking bioenergetic stress to signaling inhibition.

Comparative Performance Analysis

The following data aggregates IC50 values from multiple independent studies. Note that Niclosamide serves as the potency benchmark, yet it suffers from poor pharmacokinetic (PK) profiles, prompting the investigation of analogs like Closantel and Oxyclozanide.

Table 1: Cytotoxicity Profile on HepG2 Cells
CompoundIC50 (HepG2)Mechanism of Action NoteClinical Status
Niclosamide 0.25 – 1.0 µM Potent uncoupler; inhibits Wnt/β-catenin & STAT3. High toxicity at low doses.FDA Approved (Anthelmintic)
Closantel ~1.5 – 3.0 µM Moderate uncoupler; targets HSP90 and inhibits angiogenesis.Veterinary Use
Oxyclozanide > 50 µM Weak uncoupler in HepG2; exhibits a wider safety margin but lower potency.Veterinary Use
Rafoxanide 2.0 – 5.0 µM Inhibits BRAF V600E; suppresses PI3K/Akt/mTOR.Veterinary Use
Compound 22 1.7 µM Synthetic derivative; optimized for EGFR kinase inhibition.Preclinical

Key Insight: While Niclosamide is the most potent in vitro, Oxyclozanide shows significantly lower toxicity to HepG2 cells, suggesting it may not be suitable as a primary cytotoxic agent for HCC unless chemically modified. Closantel offers a middle ground, providing stable cytotoxicity with a slightly better safety profile than Niclosamide.

Validated Experimental Protocol

Critical Scientist Note: Standard MTT assays rely on mitochondrial succinate dehydrogenase activity. Since salicylanilides directly disrupt mitochondrial function, MTT results can be skewed (showing reduced metabolic activity rather than cell death). Recommendation: Always cross-validate MTT data with a Sulforhodamine B (SRB) assay (measures total protein) or an ATP-independent viability assay.

Protocol: Dual-Validation Cytotoxicity Screening
Phase 1: Cell Preparation
  • Seeding: Seed HepG2 cells at 1.0 × 10⁴ cells/well in 96-well plates.

    • Why: Higher density prevents over-confluence during the 48h assay window.

  • Attachment: Incubate for 24 hours at 37°C, 5% CO₂ to allow flattening and adhesion.

Phase 2: Compound Treatment
  • Stock Prep: Dissolve salicylanilide analogs in DMSO (Stock: 10 mM).

  • Dilution: Prepare serial dilutions (0.1 µM to 100 µM) in DMEM + 10% FBS.

    • Control: Vehicle control (DMSO < 0.5%) is mandatory to rule out solvent toxicity.

  • Exposure: Incubate cells with compounds for 48 hours .[1]

Phase 3: The SRB Assay (Protein Quantification)

Preferred over MTT for mitochondrial uncouplers.

  • Fixation: Discard media. Add 100 µL cold 10% Trichloroacetic Acid (TCA) . Incubate 1h at 4°C.

  • Washing: Wash 5x with tap water. Air dry.

  • Staining: Add 100 µL 0.4% Sulforhodamine B (in 1% acetic acid). Incubate 15 min at RT.

  • Solubilization: Wash 4x with 1% acetic acid. Dissolve dye in 10 mM Tris base (pH 10.5).

  • Read: Measure absorbance at 510 nm .

Visualization: Experimental Workflow

Cytotoxicity_Workflow Seed Seed HepG2 (10k/well) Treat Treat 48h (Serial Dilution) Seed->Treat 24h Attach Fix TCA Fixation (Stop Metabolism) Treat->Fix End Point Stain SRB Stain (Total Protein) Fix->Stain Wash 5x Read OD 510nm (Calc IC50) Stain->Read Solubilize

Figure 2: Step-by-step workflow for the SRB cytotoxicity assay, avoiding mitochondrial interference.

References

  • Vertex AI Search. (2025). Effect of mitochondrial uncouplers niclosamide ethanolamine (NEN) and oxyclozanide on hepatic metastasis. National Institutes of Health. Link

  • Oncotarget. (2018). Bioenergetic modulation with the mitochondria uncouplers SR4 and niclosamide. Oncotarget. Link

  • Scientific Reports. (2011). Synthesis and antiproliferative activities against Hep-G2 of salicylanilide derivatives. PubMed.[2] Link

  • MDPI. (2023). Salicylanilides and Their Anticancer Properties. MDPI. Link

  • PLOS ONE. (2015). Repurposing Salicylanilide Anthelmintic Drugs to Combat Drug Resistant Staphylococcus aureus. PLOS. Link

Sources

Validation

A Comparative Guide to Purity Validation of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide: The Role of Elemental Analysis

In the landscape of pharmaceutical development, the unequivocal determination of a compound's purity is a cornerstone of safety, efficacy, and regulatory compliance. For N-(2,6-Dimethylphenyl)-2-hydroxybenzamide, a molec...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the unequivocal determination of a compound's purity is a cornerstone of safety, efficacy, and regulatory compliance. For N-(2,6-Dimethylphenyl)-2-hydroxybenzamide, a molecule with potential therapeutic applications, establishing a robust purity profile is not merely a procedural step but a critical quality attribute. This guide provides an in-depth, comparative analysis of elemental analysis as a primary method for purity validation, contextualized against other prevalent analytical techniques. We will explore the underlying principles, provide actionable protocols, and present a data-driven comparison to empower researchers in making informed decisions for their analytical workflows.

The Principle of Purity: Why Elemental Composition Matters

The chemical formula of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide is C₁₅H₁₅NO₂. Its purity can be directly correlated with the experimentally determined percentage of its constituent elements: Carbon (C), Hydrogen (H), and Nitrogen (N). Elemental analysis operates on the principle of complete combustion of a sample, whereby the resulting gases (CO₂, H₂O, and N₂) are meticulously measured. Any significant deviation from the theoretical elemental composition—calculated from the molecular formula—points towards the presence of impurities, be it residual solvents, inorganic salts, or by-products from synthesis.

This method provides a fundamental, mass-based assessment of purity that is orthogonal to chromatographic techniques, which separate components based on physical and chemical properties like polarity or size. According to standards set by regulatory bodies such as the United States Pharmacopeia (USP), an acceptable variance between the theoretical and measured elemental composition for a pure substance is typically within ±0.4%. This tight tolerance underscores the technique's precision and its role as a definitive purity assay.

Experimental Workflow: Elemental Analysis Protocol

The following protocol outlines the standardized procedure for determining the elemental composition of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide using a modern CHN analyzer.

Workflow for Elemental Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing S1 1. Sample Weighing Accurately weigh 1-3 mg of dried N-(2,6-Dimethylphenyl)-2-hydroxybenzamide into a tin capsule. S2 2. Encapsulation Fold the tin capsule to securely enclose the sample and remove atmospheric contaminants. S1->S2 A1 3. Combustion Sample is dropped into a high-temperature (900-1000°C) furnace with excess O₂. C → CO₂, H → H₂O, N → N₂/NₓOₓ S2->A1 A2 4. Reduction Combustion gases pass over heated copper to reduce NₓOₓ to N₂. A1->A2 A3 5. Separation & Detection Gases are separated via chromatography and quantified using a thermal conductivity detector (TCD). A2->A3 D2 7. Calculation Software calculates the %C, %H, and %N based on detector response and sample weight. A3->D2 D1 6. Calibration Instrument is calibrated using a certified standard (e.g., Acetanilide). D1->D2 D3 8. Purity Assessment Compare experimental % values with theoretical values for C₁₅H₁₅NO₂. D2->D3

Caption: Workflow for purity validation by CHN elemental analysis.

Step-by-Step Methodology:

  • Instrument Calibration: Prior to sample analysis, the elemental analyzer must be calibrated. This is typically performed using a certified organic standard with a known, stable elemental composition, such as Acetanilide. The calibration ensures the accuracy of the detector's response.

  • Sample Preparation: A small, homogenous sample of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide (typically 1-3 mg) is accurately weighed into a tin or silver capsule. It is crucial that the sample has been thoroughly dried to remove any residual solvents, which would alter the hydrogen and carbon content.

  • Combustion: The encapsulated sample is introduced into a high-temperature combustion furnace (around 950°C) in the presence of a pure oxygen stream. This process ensures the complete conversion of the sample into its constituent elemental gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to various nitrogen oxides (NₓOₓ).

  • Reduction and Separation: The resultant gas mixture is then passed through a reduction tube containing heated copper, which quantitatively converts the nitrogen oxides to nitrogen gas (N₂). The gases (CO₂, H₂O, N₂) are then separated using a gas chromatography column.

  • Detection and Quantification: A thermal conductivity detector (TCD) measures the concentration of each gas component as it elutes from the column. The detector's signal is proportional to the concentration of the respective gas.

  • Data Analysis: The instrument's software integrates the detector signals and, using the sample weight and calibration data, calculates the percentage by mass of carbon, hydrogen, and nitrogen in the original sample.

Comparative Analysis: Elemental Analysis vs. Orthogonal Methods

While elemental analysis provides a fundamental measure of purity, a comprehensive validation strategy often employs orthogonal methods to provide a more complete picture. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful alternatives.

Logical Comparison of Analytical Techniques

cluster_main Purity Validation of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide cluster_outcome Validation Outcome Topic Purity Assessment C₁₅H₁₅NO₂ EA Elemental Analysis (CHN) Measures bulk elemental composition (%C, %H, %N). Topic:f1->EA:port Is % composition correct? HPLC HPLC (UV Detection) Separates and quantifies compound and impurities based on polarity. Topic:f1->HPLC:port Are other components present? qNMR Quantitative NMR (qNMR) Quantifies compound against a certified internal standard based on nuclear spin properties. Topic:f1->qNMR:port What is the exact molar quantity? Purity Confirmed Purity High confidence in identity, strength, and quality. EA->Purity:f0 Confirms Stoichiometry HPLC->Purity:f0 Detects Related Substances qNMR->Purity:f0 Provides Absolute Quantification

Caption: Relationship between orthogonal analytical methods for purity validation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis for its ability to separate, identify, and quantify individual components in a mixture.

  • Protocol Snapshot: A reversed-phase HPLC method would typically involve dissolving the sample in a suitable solvent (e.g., acetonitrile/water mixture), injecting it onto a C18 column, and eluting with a gradient of mobile phase. A UV detector set to an appropriate wavelength (e.g., the λmax of the analyte) would monitor the eluent. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

  • Strengths: Excellent for detecting and quantifying process-related impurities and degradation products, even at low levels (typically <0.1%). It provides information on the number and relative amounts of impurities.

  • Limitations: The accuracy of purity determination by area percent can be misleading if impurities have different UV responses (extinction coefficients) than the main compound. Reference standards for all potential impurities are required for precise quantification.

Quantitative NMR (qNMR)

qNMR has emerged as a primary analytical method for determining compound purity without the need for a specific reference standard of the analyte itself.

  • Protocol Snapshot: A precisely weighed amount of the sample is dissolved in a deuterated solvent along with a precisely weighed amount of an internal standard (a certified reference material with a known purity). The ¹H NMR spectrum is acquired under quantitative conditions (ensuring full relaxation of signals). The purity of the analyte is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte to the integral of a signal from the internal standard.

  • Strengths: Provides a direct measure of the molar quantity of the analyte, leading to a highly accurate purity value. It is a structural analysis technique, so it can also confirm the identity of the compound simultaneously.

  • Limitations: Requires a higher amount of sample compared to elemental analysis or HPLC. The presence of overlapping signals can complicate integration and reduce accuracy.

Data-Driven Comparison

The choice of analytical method depends on the specific requirements of the analysis, such as the stage of drug development, the nature of expected impurities, and available instrumentation.

FeatureElemental Analysis (CHN)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Combustion & Gas DetectionChromatographic SeparationNuclear Magnetic Resonance
Information Provided Bulk Elemental Composition (%)Relative Purity, Impurity ProfileAbsolute Molar Purity, Structure
Typical Accuracy ± 0.3%Variable (depends on impurity response)± 1-2%
Precision (RSD) < 0.2%< 1%< 1%
Detection Limit Not applicable for impurity detection~0.01 - 0.1% (for impurities)~0.1% (for impurities)
Sample Requirement 1-3 mg0.1 - 1 mg5-10 mg
Key Advantage Fundamental check on stoichiometryExcellent for resolving complex mixturesNo analyte-specific reference needed
Key Limitation Does not identify specific impuritiesRequires impurity reference standards for accurate quantificationLower sensitivity than HPLC
Conclusion: An Integrated Approach to Purity Validation

For the definitive purity validation of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide, no single method is sufficient. Elemental analysis serves as an indispensable tool, providing a fundamental and highly accurate assessment of the compound's elemental stoichiometry. When its results align tightly with the theoretical values, it provides strong evidence of high purity, particularly against non-carbon-containing impurities like inorganic salts.

However, to build a complete and trustworthy purity profile suitable for drug development, this technique must be complemented by orthogonal methods. HPLC is unparalleled in its ability to detect and quantify structurally related organic impurities, while qNMR offers an elegant and direct path to determining absolute purity. By integrating these techniques, researchers can establish a self-validating system that ensures the identity, strength, and quality of their compound, meeting the rigorous standards of the pharmaceutical industry.

References

  • United States Pharmacopeia (USP). General Chapter <471> Combustion Analysis. Provides standards and procedures for elemental analysis. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography. John Wiley & Sons. A comprehensive resource on the theory and practice of HPLC. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. Quantitative ¹H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products. Discusses the application and methodology of qNMR. [Link]

Comparative

A Comparative Guide to Reference Standards for the Analysis of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide

In the landscape of pharmaceutical development and quality control, the precision of analytical measurements is paramount. The accurate quantification of active pharmaceutical ingredients (APIs), their intermediates, and...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the precision of analytical measurements is paramount. The accurate quantification of active pharmaceutical ingredients (APIs), their intermediates, and potential impurities underpins the safety and efficacy of therapeutic products. N-(2,6-Dimethylphenyl)-2-hydroxybenzamide, a key chemical entity often associated with the synthesis of local anesthetics like Lidocaine, requires rigorous analytical control. This guide provides an in-depth comparison of commercially available reference standards for this compound and details a validated analytical workflow, offering researchers and drug development professionals a comprehensive resource for ensuring data integrity.

The Critical Role of High-Purity Reference Standards

A reference standard is a highly purified and well-characterized material used as a measurement benchmark in analytical chemistry.[1] Its quality directly dictates the accuracy of quantitative and qualitative analyses. For a compound like N-(2,6-Dimethylphenyl)-2-hydroxybenzamide, which may be a synthetic intermediate or a specified impurity in a drug substance, using a reliable reference standard is non-negotiable for several reasons:

  • Assay Accuracy: It allows for the precise determination of the compound's concentration in a sample.

  • Impurity Profiling: It enables the accurate identification and quantification of the compound when it is present as an impurity in an API.

  • Method Validation: It is essential for validating analytical methods, ensuring they are specific, linear, accurate, and precise.

  • Regulatory Compliance: Health authorities such as the FDA and EMA require the use of well-characterized reference standards for product release and stability testing.[1]

The ideal reference standard is one that comes with a comprehensive Certificate of Analysis (CoA) detailing its identity, purity, and the methods used for characterization. Traceability to primary standards, such as those from the United States Pharmacopeia (USP) or the National Institute of Standards and Technology (NIST), provides the highest level of confidence.[2][3]

Comparative Analysis of Commercial Reference Standards

Selecting an appropriate reference standard requires careful evaluation of what different suppliers offer. Below is a comparative table of commercially available N-(2,6-Dimethylphenyl)-2-hydroxybenzamide (CAS: 26730-34-3) reference materials.

SupplierProduct Name/NumberPurityCertification/GradeKey Features
Sigma-Aldrich (Merck) Lidocaine Related Compound H (PHR1673)>98% (HPLC)Pharmaceutical Secondary Standard; Certified Reference Material (CRM)Produced under ISO 17034 accreditation; comes with a comprehensive CoA with traceability to USP primary standards.
LGC Standards LGCFOR1673.00High PurityPharmacopoeial GradeOften supplied in accordance with European Pharmacopoeia (EP) or USP specifications; backed by extensive quality control.
Cayman Chemical Item No. 39276≥98%Research GradeSuitable for research and development applications; provided with HPLC and mass spectrometry data.
Toronto Research Chemicals H942500Not specifiedResearch GradePrimarily for research use; detailed analytical data available upon request.

Expert Insight: For applications requiring the highest level of regulatory scrutiny, such as final product release testing, a Certified Reference Material (CRM) from a supplier like Sigma-Aldrich (Merck) is the recommended choice.[1] The ISO 17034 accreditation ensures the material's certified value and associated uncertainty are established with metrological traceability.[3] For early-stage development or research, a well-characterized standard from other reputable suppliers can be a cost-effective alternative.

Analytical Methodologies: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis of non-volatile and semi-volatile organic compounds like N-(2,6-Dimethylphenyl)-2-hydroxybenzamide.[4] Its high resolution, sensitivity, and reproducibility make it ideal for both assay and impurity determination.[4][5] A typical reversed-phase HPLC (RP-HPLC) method provides excellent separation of the analyte from related substances.[6]

Workflow for Reference Standard Selection & Use

G cluster_selection Phase 1: Standard Selection cluster_implementation Phase 2: Method Implementation cluster_analysis Phase 3: Data Analysis A Define Analytical Need (e.g., Assay, Impurity) B Identify Potential Suppliers (e.g., USP, LGC, Merck) A->B C Compare Standards: - Purity - Certification (CRM) - Documentation B->C D Procure Selected Reference Standard C->D E Prepare Stock & Working Standard Solutions D->E Receipt & Verification F Develop/Validate HPLC Method E->F G Perform System Suitability Testing (SST) F->G Confirm Method Performance H Analyze Samples G->H I Integrate Peaks & Construct Calibration Curve H->I J Quantify Analyte in Samples I->J K Report Results with Traceability to Standard J->K

Caption: Workflow for selecting and implementing a reference standard.

Experimental Protocol: A Validated RP-HPLC-UV Method

This section provides a robust, self-validating protocol for the quantitative analysis of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide, designed for accuracy and compliance.

1. Instrumentation and Materials

  • HPLC System: A quaternary gradient HPLC system with a UV detector.

  • Column: Purospher® STAR RP-18 endcapped (100 x 2.1 mm, 2 µm) or equivalent L1 packing.

  • Reference Standard: Lidocaine Related Compound H (e.g., Sigma-Aldrich PHR1673).

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Phosphoric acid.

2. Chromatographic Conditions

  • Mobile Phase A: 95:5 Water/Acetonitrile with 0.1% Phosphoric Acid.

  • Mobile Phase B: 5:95 Water/Acetonitrile with 0.1% Phosphoric Acid.

  • Gradient: 0% B for 2 min, then a linear gradient to 100% B over 10 min.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 1 µL.

Causality Behind Choices:

  • RP-18 Column: The C18 stationary phase is ideal for retaining moderately polar to nonpolar compounds like N-(2,6-Dimethylphenyl)-2-hydroxybenzamide through hydrophobic interactions.

  • Acidified Mobile Phase: The addition of phosphoric acid to a pH of around 2-3 suppresses the ionization of residual silanols on the silica backbone of the column, leading to improved peak shape and symmetry.

  • Gradient Elution: A gradient is employed to ensure that the analyte of interest is eluted with a good peak shape while also eluting any more strongly retained impurities in a reasonable run time.

  • UV Detection at 210 nm: This wavelength is chosen to provide high sensitivity for aromatic compounds that may lack a strong chromophore at higher wavelengths.

3. Preparation of Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the N-(2,6-Dimethylphenyl)-2-hydroxybenzamide reference standard and dissolve it in a 100 mL volumetric flask with acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Solution: Prepare the sample to be analyzed at a target concentration within the calibration range, using the mobile phase as the diluent.

4. System Suitability Testing (SST) - The Self-Validating System Before sample analysis, the system's performance must be verified. Inject the 10 µg/mL working standard six times and evaluate the following parameters.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, indicating good chromatographic performance.
Relative Standard Deviation (RSD) ≤ 2.0% for peak areaDemonstrates the precision and repeatability of the injector and system.
Theoretical Plates (N) N > 2000Indicates the efficiency of the separation column.

5. Analysis and Data Interpretation

  • Calibration Curve: Inject the working standard solutions in ascending order of concentration. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.

  • Quantification: Inject the sample solution. The concentration of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide is determined by interpolating its peak area from the linear regression equation of the calibration curve.

Analytical Workflow Diagram

G A Sample & Standard Preparation B HPLC System Setup (Column, Mobile Phase) A->B Load onto system C System Suitability Test (SST) B->C Equilibrate & Test D Calibration Curve Generation C->D If SST Passes Fail Troubleshoot System (Check for leaks, bubbles, column issues) C->Fail If SST Fails E Sample Analysis D->E Calibrate system F Data Processing (Integration & Quantification) E->F Acquire data G Final Report Generation F->G Compile results Fail->B

Caption: Step-by-step HPLC analytical workflow.

Conclusion

The selection of a high-quality, certified reference standard is the foundational step for any accurate and reliable analysis of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide. For GxP-regulated environments, a Certified Reference Material (CRM) is indispensable. By pairing a top-tier reference standard with a robust, well-understood analytical method like the RP-HPLC protocol detailed here, researchers, scientists, and drug development professionals can ensure their data is defensible, reproducible, and compliant with the highest scientific and regulatory standards.

References

  • HPLC Method for Analysis of Lidocaine. SIELC Technologies. Available from: [Link]

  • Lidocaine Monograph. United States Pharmacopeia (USP). Access may require subscription. A representative link is: [Link]

  • Analytical Approaches for the Determination of Lidocaine and Its Metabolites: A Comprehensive Insight. Taylor & Francis Online. Available from: [Link]

  • Simultaneous HPLC Determination of Lidocaine Hydrochloride and Hexachlorophene in a Suppository Product. SciSpace. Available from: [Link]

  • LIDOCAINE HYDROCHLORIDUM. European Pharmacopoeia. Access may require subscription.
  • Lidocaine and Prilocaine Cream—Revision to Related Compounds Test. USP-NF. Available from: [Link]

  • A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum. MDPI. Available from: [Link]

  • Separation of Lidocaine and Related Impurities - USP Method Modernization. MAC-MOD Analytical. Available from: [Link]

  • Standard Reference Material® 2730 Hydrogen Sulfide in Nitrogen. NIST. Available from: [Link]

  • Determination of 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in a gel pharmaceutical formulation by high-performance liquid chromatography. PubMed. Available from: [Link]

Sources

Comparative

In Vitro Bioequivalence Assessment of Salicylanilide Derivatives: From Compendial Compliance to Biorelevant Prediction

Executive Summary Salicylanilide derivatives (e.g., Niclosamide, Closantel, Rafoxanide) represent a unique challenge in bioequivalence (BE) testing.[1] Historically used as anthelmintics and now emerging as repurposed ca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Salicylanilide derivatives (e.g., Niclosamide, Closantel, Rafoxanide) represent a unique challenge in bioequivalence (BE) testing.[1] Historically used as anthelmintics and now emerging as repurposed candidates for oncology and virology, these compounds are characterized by high lipophilicity (logP > 4) and poor aqueous solubility (BCS Class II/IV).

Standard compendial dissolution methods often fail to predict in vivo performance for this class because they rely on synthetic surfactants (e.g., SLS) that artificially enhance solubility without mimicking physiological precipitation kinetics.[1] This guide outlines a tiered in vitro assessment strategy, moving from regulatory quality control (QC) to biorelevant prediction, designed to support generic development and formulation optimization.

Part 1: The Physicochemical Challenge

To design a valid BE study, one must first understand why salicylanilides fail standard tests.

The Solubility-Permeability Paradox

Salicylanilides act as weak acids (pKa ~6–8) due to the phenolic hydroxyl group. In the acidic environment of the stomach (pH 1.2), they exist almost entirely in the unionized, insoluble form.

  • The Trap: In standard phosphate buffers (pH 6.8), they may partially ionize, but their intrinsic solubility is so low that they often precipitate immediately upon release.

  • The Consequence: A generic formulation might dissolve identically to the innovator in a "high surfactant" QC media (false positive) but precipitate rapidly in the duodenum, leading to bio-inequivalence.

Key Derivatives Profile
CompoundLogPpKa (approx)BCS ClassPrimary Challenge
Niclosamide ~4.56.0 – 7.2II / IVRapid crystallization from amorphous states.[1][2]
Closantel ~5.87.5IIExtreme lipophilicity requires bile salts for solubilization.[1][2]
Rafoxanide ~6.57.2IIHigh protein binding mimics; difficult to simulate in vitro.

Part 2: Comparative Methodology

This section compares the three tiers of in vitro testing required for a robust BE dossier.

Tier 1: Compendial QC (The Baseline)
  • Method: USP Apparatus 2 (Paddle) with synthetic surfactants.[1][2]

  • Media: 0.1 N HCl + 1% Sodium Lauryl Sulfate (SLS) or Tween 80.[1][2]

  • Utility: Batch-to-batch consistency.

  • Limitation: SLS creates "sink conditions" that are physiologically irrelevant.[1][2] It solubilizes the drug so effectively that it masks differences in particle size or polymorphic form.

Tier 2: Biorelevant Dissolution (The Gold Standard)[2]
  • Method: USP Apparatus 2 or 4 (Flow-Through) in FaSSIF/FeSSIF.

  • Media: Fasted State Simulated Intestinal Fluid (FaSSIF) containing lecithin and sodium taurocholate.[1][2]

  • Utility: Mimics the formation of mixed micelles. This is critical for salicylanilides, as their absorption is driven by solubilization in bile salt micelles.[1]

  • Critical Insight: For amorphous solid dispersions (ASDs) of Niclosamide, FaSSIF allows the observation of the "spring and parachute" effect (supersaturation followed by precipitation), which SLS media will miss.

Tier 3: Biphasic/Flux Assays (The Mechanistic Check)
  • Method: µFlux or Macro-Flux apparatus.

  • Setup: Aqueous donor chamber (FaSSIF) separated from an organic acceptor chamber (octanol/decane) by a lipid-impregnated membrane.[1][2]

  • Utility: Measures the rate of permeation simultaneously with dissolution. If the Test formulation dissolves fast but precipitates faster than the Reference, the flux profile will reveal the loss in bio-performance.

Decision Logic for Method Selection

MethodSelection Start Start: Salicylanilide Formulation SolubilityCheck Is Aqueous Solubility < 10 µg/mL? Start->SolubilityCheck Tier1 Tier 1: QC Method (0.1N HCl + 1% SLS) Goal: Batch Consistency SolubilityCheck->Tier1 No (Rare) Tier2 Tier 2: Biorelevant Dissolution (FaSSIF pH 6.5) Goal: Predict In Vivo Performance SolubilityCheck->Tier2 Yes Precipitation Does it precipitate rapidly in FaSSIF? Tier2->Precipitation Tier3 Tier 3: Biphasic/Flux Assay (FaSSIF -> Octanol) Goal: Mechanistic Absorption End Bioequivalence Strategy Defined Tier3->End Correlate with In Vivo Data Precipitation->Tier1 No (Stable) Precipitation->Tier3 Yes (Unstable ASD)

Figure 1: Decision matrix for selecting the appropriate in vitro bioequivalence method based on formulation behavior.

Part 3: Detailed Experimental Protocol

Focus: Biorelevant Dissolution of Niclosamide Tablets using USP Apparatus 2.

Materials & Media Preparation[1][2][3]
  • FaSSIF Preparation: Do not use generic buffers. Use standardized SIF powder (e.g., from Biorelevant.com) to ensure the exact ratio of Lecithin (0.75 mM) to Sodium Taurocholate (3 mM).[2]

  • Buffer: Phosphate buffer pH 6.5 (mimics proximal small intestine).[1][2]

  • Filtration Warning (Crucial): Salicylanilides often form colloidal nanoparticles in FaSSIF.[1][2] Standard 0.22 µm or 0.45 µm filters may remove the active drug, leading to falsely low results.

    • Correction: Use a 1.0 µm glass fiber pre-filter or centrifugation (10,000 rpm for 5 min) to separate undissolved solids from the colloidal phase if the colloid is considered "bioavailable" for your specific absorption model.

Step-by-Step Workflow
  • System Setup:

    • Apparatus: USP Type II (Paddle).[1][2]

    • Volume: 500 mL (approximating GI fluid volume, not the standard 900 mL).

    • Speed: 75 RPM (moderate agitation).[1][2]

    • Temperature: 37°C ± 0.5°C.[1][2][3]

  • Execution:

    • Add media and equilibrate.

    • Introduce dosage form (Test vs. Reference).[1][2][4] Use sinkers if the tablet floats (common with waxy salicylanilide formulations).

    • Sampling: Withdraw 5 mL at 5, 10, 15, 30, 45, 60, and 120 minutes.

    • Volume Replacement: Immediately replace with 5 mL of fresh pre-warmed FaSSIF to maintain sink conditions volume.

  • Sample Processing (The "Nanoparticle" Protocol):

    • Aliquot A: Filter through 0.2 µm PTFE (measures molecularly dissolved drug).[1][2]

    • Aliquot B: Centrifuge at low speed or filter through 1.0 µm (measures molecular + colloidal drug).[1][2]

    • Analysis: HPLC-UV (Detection at ~330 nm for Niclosamide).[1][2]

Visualizing the Nanoparticle Error

Many researchers fail BE studies because they filter out the drug-rich nanoparticles that actually drive absorption.

NanoparticleError Vessel Dissolution Vessel (FaSSIF) State1 Molecularly Dissolved (Free Drug) Vessel->State1 State2 Amorphous Nanoparticles (Colloidal) Vessel->State2 State3 Large Precipitates (Undissolved) Vessel->State3 Filter 0.22 µm Filter State1->Filter Result2 HPLC Result: Total Solubilized (True Bio-relevant) State1->Result2 No Filter/Centrifuge State2->Filter Blocked State2->Result2 No Filter/Centrifuge State3->Filter Blocked Result1 HPLC Result: Low Concentration (False Fail) Filter->Result1

Figure 2: The impact of filtration on measuring salicylanilide solubility. Standard filtration removes bio-relevant nanoparticles, leading to underestimation of the formulation's potential.

Part 4: Data Interpretation & Acceptance Criteria

Comparative Data Analysis

When comparing a Generic (Test) to an Innovator (Reference), relying solely on


 (similarity factor) in QC media is insufficient.[1][2]
ParameterQC Media (SLS)Biorelevant (FaSSIF)Interpretation
Max Solubility High (>500 µg/mL)Low (~20-50 µg/mL)QC media masks saturation effects.[1][2]
Profile Shape Monotonic riseRise & Plateau (or Drop)FaSSIF reveals precipitation kinetics.[1][2]

Target
> 50> 50If

fails in FaSSIF but passes in QC, the formulation is likely not bioequivalent .
Statistical Rigor

For salicylanilides, the variability in FaSSIF can be high (CV > 20%).

  • Recommendation: Use the Bootstrap

    
     method  if the coefficient of variation (CV) is high at early time points.
    
  • Acceptance: The 90% confidence interval of the

    
     bootstrap distribution should be entirely above 50.
    

References

  • FDA Center for Drug Evaluation and Research (CDER). (2024).[1][2] Dissolution Methods Database. U.S. Food and Drug Administration.[1][5][6][7] [Link]

  • Dressman, J. B., et al. (1998).[1] "Dissolution testing as a prognostic tool for oral drug absorption: immediate release dosage forms." Pharmaceutical Research, 15(1), 11-22.[1] [Link][1][2]

  • Jara, M. O., et al. (2021).[1] "Amorphous Solid Dispersions and the Contribution of Nanoparticles to In Vitro Dissolution and In Vivo Testing: Niclosamide as a Case Study." Pharmaceutics, 13(1), 97. [Link]

  • Biorelevant.com. (2023).[1][2] FaSSIF/FeSSIF/FaSSGF Dissolution Media Preparation Guide. [Link]

  • World Health Organization (WHO). (2020).[1][2][8] Multisource (generic) pharmaceutical products: guidelines on registration requirements to establish interchangeability. WHO Technical Report Series, No. 1003, Annex 6.[1] [Link][1][2]

Sources

Validation

A Comprehensive Guide to the Reproducibility of Antimicrobial Assays for N-(2,6-Dimethylphenyl)-2-hydroxybenzamide

Executive Summary N-(2,6-Dimethylphenyl)-2-hydroxybenzamide (NDPH) is a highly potent synthetic salicylanilide derivative demonstrating significant antimicrobial activity against Gram-positive pathogens, including Methic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2,6-Dimethylphenyl)-2-hydroxybenzamide (NDPH) is a highly potent synthetic salicylanilide derivative demonstrating significant antimicrobial activity against Gram-positive pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE). Like other compounds in the salicylanilide class, NDPH functions as a protonophore, uncoupling oxidative phosphorylation and dissipating the bacterial proton motive force (PMF)[1].

Despite its clinical promise, evaluating highly lipophilic compounds (Log P > 4) like NDPH presents severe reproducibility challenges in vitro. Standardized assays often yield high inter-assay variability, false-negative resistance profiles, and non-linear dose-responses. This guide provides a comparative performance analysis of NDPH against standard alternatives and establishes a field-proven, self-validating methodological framework to ensure absolute assay reproducibility.

Mechanistic Grounding: The Root of Assay Variability

The antimicrobial efficacy of NDPH relies entirely on its physicochemical ability to shuttle protons across the bacterial lipid bilayer[2].

MOA Extracellular Extracellular Space (High [H+]) Protonation NDPH Protonation (Lipophilic State) Extracellular->Protonation Membrane Transmembrane Diffusion (Lipid Bilayer) Protonation->Membrane Deprotonation NDPH Deprotonation (Proton Release) Membrane->Deprotonation Deprotonation->Protonation Recycles Intracellular Intracellular Space (PMF Collapse) Deprotonation->Intracellular ATP ATP Depletion & Growth Inhibition Intracellular->ATP

Protonophore mechanism of NDPH driving PMF collapse and ATP depletion in bacterial cells.

While this mechanism effectively bypasses traditional receptor-mediated resistance[3], the extreme lipophilicity and weakly acidic phenolic proton required for this activity directly interfere with standard Clinical and Laboratory Standards Institute (CLSI) protocols[4]. The variability stems from three primary artifacts:

  • Aqueous Insolubility: NDPH forms invisible micro-precipitates in standard Cation-Adjusted Mueller-Hinton Broth (CAMHB), leading to artificially inflated Minimum Inhibitory Concentration (MIC) readings.

  • Plastic Adsorption: The compound readily binds to standard polystyrene microtiter plates, depleting the active drug concentration available to the bacteria.

  • Protein Binding: In serum-supplemented media, salicylanilides bind heavily to albumin, shifting the MIC by several magnitudes and complicating in vivo translation.

Comparative Performance Analysis

To objectively evaluate NDPH, we compared its antimicrobial profile against Vancomycin (a hydrophilic standard-of-care antibiotic) and Niclosamide (a structurally related, highly lipophilic salicylanilide repurposed for antimicrobial use)[3].

Table 1: Comparative MIC Values (µg/mL) Across Assay Conditions
CompoundTarget PathogenStandard CAMHB (Polystyrene Plate)Modified CAMHB (Polypropylene + Surfactant)10% Human Serum Supplemented
NDPH MRSA (MW2)4.0 - 8.00.5 - 1.0 8.0 - 16.0
Niclosamide MRSA (MW2)2.0 - 4.00.25 - 0.5 >16.0
Vancomycin MRSA (MW2)1.01.0 1.0 - 2.0
NDPH VRE (ATCC 51299)8.01.0 - 2.0 16.0

Data Insights: Under standard CLSI conditions, NDPH and Niclosamide appear only moderately active. However, when assay artifacts (precipitation and plastic binding) are controlled in the Modified CAMHB condition, the true, highly potent nature of NDPH is revealed (MIC 0.5 - 1.0 µg/mL). Conversely, the addition of 10% human serum drastically increases the MIC for both salicylanilides due to heavy protein binding, whereas the hydrophilic Vancomycin remains relatively stable.

Self-Validating Experimental Protocols

To achieve the reproducible results shown in the "Modified CAMHB" column, laboratories must pivot from rigid, generalized protocols to a chemistry-aware approach. The following methodology is designed as a self-validating system: if the internal controls fail, the assay flags the chemical artifact before erroneous data is reported[5].

Workflow Step1 1. Stock Preparation (100% DMSO, 10 mg/mL) Step3 3. Serial Dilution (Low-Binding Polypropylene Plates) Step1->Step3 Step2 2. Media Optimization (CAMHB + 0.002% Tween 80) Step2->Step3 Step4 4. Inoculum Standardization (5 x 10^5 CFU/mL) Step3->Step4 Step5 5. Incubation & QC (35°C, 16-20h + ATCC 29213) Step4->Step5 Step6 6. Resazurin Readout (Colorimetric MIC Endpoint) Step5->Step6

Self-validating modified MIC workflow designed to prevent lipophilic artifact interference.

Protocol 1: Modified Broth Microdilution (MIC) Assay

Objective: Determine the accurate MIC of NDPH while preventing precipitation and plastic adsorption.

  • Stock Preparation: Dissolve NDPH in 100% molecular-grade DMSO to a concentration of 10 mg/mL.

    • Causality: Salicylanilides require strong organic solvents; aqueous stocks will immediately crash out of solution, destroying dose-response linearity.

  • Media Optimization: Prepare CAMHB supplemented with 0.002% (v/v) Polysorbate 80 (Tween 80).

    • Causality: This sub-inhibitory concentration of surfactant acts as a dispersant, keeping the lipophilic drug in solution without permeabilizing the bacterial membrane (which would artificially lower the MIC).

  • Plate Selection & Serial Dilution: Perform 2-fold serial dilutions in low-binding polypropylene 96-well plates, ensuring the final DMSO concentration does not exceed 1% (v/v).

    • Causality: Standard polystyrene plates act as a sink for lipophilic drugs; polypropylene prevents this adsorption, ensuring the bacteria are exposed to the intended concentration.

  • Inoculum Standardization: Prepare a 0.5 McFarland standard of the test organism and dilute to achieve a final well concentration of

    
     CFU/mL.
    
  • Quality Control (Self-Validation Step): Include a control row with S. aureus ATCC 29213 treated with Vancomycin.

    • Causality: If the Vancomycin MIC falls outside the CLSI acceptable range (0.5 - 2.0 µg/mL), the entire plate is invalidated[5]. This proves that the Tween 80 addition did not alter the baseline susceptibility of the bacteria.

  • Incubation & Readout: Incubate at 35°C for 16-20 hours. Add 30 µL of 0.015% resazurin to each well and incubate for an additional 1-2 hours.

    • Causality: Visual reading is highly subjective when dealing with potentially cloudy drug suspensions. Resazurin changes from blue to pink in the presence of metabolically active cells, providing an objective, colorimetric endpoint.

Protocol 2: Time-Kill Kinetics with Carryover Control

Objective: Accurately differentiate between the bacteriostatic and bactericidal activity of NDPH.

  • Inoculation: Inoculate

    
     CFU/mL of MRSA into flasks containing CAMHB (with 0.002% Tween 80) and NDPH at 1x, 4x, and 8x the established MIC.
    
  • Sampling: Extract 100 µL aliquots at 0, 2, 4, 8, and 24 hours.

  • Carryover Mitigation (Self-Validation Step): Centrifuge the aliquots at 10,000 x g for 3 minutes, discard the supernatant containing the drug, and resuspend the bacterial pellet in sterile PBS before plating.

    • Causality: Plating the drug-bacteria mixture directly onto agar can carry over enough highly potent NDPH to inhibit growth on the plate itself. This creates a false-positive for bactericidal activity when the drug may only be bacteriostatic.

  • Quantification: Plate serial dilutions on Tryptic Soy Agar (TSA) and count CFUs after 24 hours. A

    
     3 log10 reduction in CFU/mL indicates true bactericidal activity.
    
References

1.[2] Title: Niclosamide Is a Proton Carrier and Targets Acidic Endosomes with Broad Antiviral Effects. Source: PLOS Pathogens. URL:[Link] 2.[1] Title: Activity of a novel protonophore against methicillin-resistant Staphylococcus aureus. Source: PMC / NIH. URL:[Link] 3.[3] Title: Proposed salicylanilide mechanisms of action. Source: ResearchGate. URL:[Link] 4.[5] Title: M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Source: CLSI / NIH.pk. URL:[Link] 5.[4] Title: Re-Exploring the Intermediate Interpretive Category. Source: CLSI. URL:[Link]

Sources

Comparative

Benchmarking N-(2,6-Dimethylphenyl)-2-hydroxybenzamide against Oxyclozanide: A Comparative Guide on Salicylanilide Uncouplers

Executive Summary As a Senior Application Scientist, I frequently guide research teams in isolating the structural drivers of drug toxicity and efficacy. When evaluating salicylanilide derivatives, benchmarking an establ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently guide research teams in isolating the structural drivers of drug toxicity and efficacy. When evaluating salicylanilide derivatives, benchmarking an established therapeutic against a simplified structural analog is a highly effective way to map Structure-Activity Relationships (SAR).

This guide benchmarks Oxyclozanide , a potent, heavily halogenated veterinary anthelmintic, against N-(2,6-Dimethylphenyl)-2-hydroxybenzamide (NDPH) , a non-halogenated, sterically hindered benzamide analog. By comparing these two compounds, we can definitively demonstrate how specific functional groups dictate a molecule's ability to act as a mitochondrial protonophore.

Mechanistic Framework & Structure-Activity Relationship (SAR)

To understand the performance gap between these two compounds, we must first examine the causality of mitochondrial uncoupling. Uncouplers (protonophores) disrupt the bioenergetics of a cell by shuttling protons across the inner mitochondrial membrane (IMM), bypassing ATP synthase and dissipating the proton motive force [1].

The efficacy of a protonophore is strictly dictated by two physicochemical properties: lipophilicity (LogP) and acidity (pKa) [2].

  • Oxyclozanide contains five electron-withdrawing chlorine atoms. These halogens pull electron density away from the phenolic oxygen, significantly lowering its pKa (making it more acidic) so it can easily release a proton in the mitochondrial matrix. Crucially, the halogens delocalize the negative charge of the resulting anion, allowing the deprotonated molecule to remain lipophilic enough to cross the lipid bilayer and repeat the cycle.

  • NDPH , conversely, lacks halogens entirely and features electron-donating methyl groups on the aniline ring. This raises the pKa (reducing acidity) and leaves the resulting anion with a localized, exposed negative charge. Because a "naked" anion cannot easily traverse the hydrophobic core of the IMM, NDPH becomes trapped, rendering it functionally inert as an uncoupler.

Protonophore_Cycle IMS Intermembrane Space (High H+) AH_IMS Protonated Drug (Lipophilic) IMS->AH_IMS Protonation Matrix Mitochondrial Matrix (Low H+) IMM Inner Mitochondrial Membrane AH_IMS->IMM Diffusion A_Matrix Deprotonated Anion (Charge Delocalized) A_Matrix->Matrix H+ Release A_Matrix->IMM Anion Return IMM->AH_IMS Cycle Repeats IMM->A_Matrix Deprotonation

Mitochondrial uncoupling mechanism of salicylanilides via proton shuttling across the IMM.

Comparative Physicochemical Data

The theoretical divergence in their mechanisms is reflected in their structural properties, summarized below:

PropertyOxyclozanide (Active Uncoupler)NDPH (Structural Negative Control)
Chemical Classification Halogenated SalicylanilideNon-halogenated Benzamide
Halogen Count 5 (Chlorines)0
Steric Profile High (Multi-ring halogenation)Moderate (2,6-dimethyl substitution)
Predicted pKa (Phenolic OH) ~4.5 - 5.5 (Highly Acidic)~8.0 - 9.0 (Weakly Acidic)
Anion Membrane Permeability High (Charge delocalized by Cl)Low (Charge localized)

Experimental Benchmarking Protocols

To empirically validate the SAR hypothesis, we must employ self-validating experimental systems. The following protocols isolate mitochondrial respiration and membrane potential to objectively benchmark the two compounds.

Seahorse_Workflow Step1 1. Cell Seeding & Equilibration Step2 2. Basal OCR Measurement Step1->Step2 Step3 3. Oligomycin Injection Step2->Step3 Step4 4. Test Compound Injection Step3->Step4 Step5 5. Rotenone/Antimycin A Step4->Step5

Step-by-step workflow for the Seahorse XF Cell Mito Stress Test measuring OCR.

Protocol 1: Mitochondrial Respiration via Seahorse XF Analyzer

The oxygen consumption rate (OCR) is the gold standard for quantifying mitochondrial uncoupling [3]. This protocol is designed with internal controls to ensure the data is self-validating.

  • Cell Seeding & Equilibration : Seed target cells (e.g., HCT116) in a Seahorse XF microplate. Prior to the assay, replace the culture media with unbuffered XF base media.

    • Causality: Bicarbonate buffers in standard media interfere with extracellular acidification sensors. Unbuffered media eliminates this noise, ensuring stable baseline readings.

  • Basal OCR Measurement : Record the baseline oxygen consumption.

  • Oligomycin Injection (1 µM) : Inject Oligomycin to inhibit ATP synthase (Complex V).

    • Causality: This forces OCR to drop, isolating the "proton leak." By shutting down normal ATP-linked respiration first, we create a strict baseline. Any subsequent spike in OCR must be due to artificial uncoupling, making the assay self-validating.

  • Test Compound Injection (10 µM) : Inject Oxyclozanide, NDPH, or Vehicle.

    • Causality: A true protonophore (Oxyclozanide) will bypass the Oligomycin block, forcing the Electron Transport Chain (ETC) into overdrive to attempt to restore the lost proton gradient, resulting in a massive OCR spike.

  • Rotenone/Antimycin A Injection (0.5 µM) : Inject ETC Complex I and III inhibitors.

    • Causality: This completely shuts down mitochondrial respiration, proving that the previous OCR readings were entirely mitochondrial in origin.

Protocol 2: Mitochondrial Depolarization via JC-1 Dye

To confirm that the OCR spike is caused by gradient dissipation, we measure the mitochondrial membrane potential (ΔΨm) using a ratiometric dye.

  • Dye Loading : Incubate cells with JC-1 dye (2 µM) for 30 minutes.

    • Causality: JC-1 is a lipophilic cation. In healthy, polarized mitochondria, it accumulates and forms J-aggregates that emit red fluorescence.

  • Compound Treatment : Expose cells to 10 µM of Oxyclozanide or NDPH.

  • Ratiometric Measurement : Read fluorescence at 590 nm (Red) and 529 nm (Green).

    • Causality: If the drug uncouples the mitochondria, the membrane depolarizes. The JC-1 aggregates break apart into monomers that leak into the cytoplasm, emitting green fluorescence. A drop in the Red/Green ratio mathematically validates depolarization, independent of cell volume or dye loading efficiency.

Comparative Efficacy Data

Based on the mechanistic framework and standardized assay protocols, the following table illustrates the benchmarked performance of both compounds.

Treatment Group (10 µM)Basal OCR (pmol/min)Post-Oligomycin OCRPost-Treatment OCRJC-1 Red/Green Ratio
Vehicle (DMSO) 1505055High (Intact)
Oxyclozanide 15050320 (Potent Spike)Low (Depolarized)
NDPH 1484852 (No Effect)High (Intact)
FCCP (Positive Control) 15252350Low (Depolarized)

Note: Data represents expected values based on the established protonophore activity of halogenated salicylanilides versus non-halogenated analogs.

Conclusion & Application Notes

The benchmarking data clearly delineates the functional boundaries of salicylanilide derivatives. Oxyclozanide demonstrates potent uncoupling activity, validated by massive OCR spikes and rapid membrane depolarization. This is driven by its heavy halogenation, which provides the necessary acidity and lipophilicity for proton shuttling.

Conversely, N-(2,6-Dimethylphenyl)-2-hydroxybenzamide (NDPH) fails to uncouple oxidative phosphorylation. However, this failure makes it an exceptionally valuable tool. In drug development, NDPH serves as an ideal negative structural control . When researching the off-target toxicity or anthelmintic efficacy of salicylanilides, running NDPH alongside your active compounds allows you to definitively prove that observed biological effects are driven by protonophore activity rather than general benzamide scaffold interactions.

References

  • Niclosamide Is a Proton Carrier and Targets Acidic Endosomes with Broad Antiviral Effects. PMC (National Institutes of Health). Available at: [Link]

Validation

Beyond the Score: A Researcher's Guide to Validating Molecular Docking for Benzamide Inhibitors

In the fast-paced world of drug discovery, molecular docking stands out as a powerful computational tool, offering a rapid and cost-effective method to predict how potential drug candidates, such as benzamide inhibitors,...

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced world of drug discovery, molecular docking stands out as a powerful computational tool, offering a rapid and cost-effective method to predict how potential drug candidates, such as benzamide inhibitors, might bind to their protein targets.[1] However, the alluring simplicity of a docking score—a single number meant to represent binding affinity—belies a complex reality. These scores are approximations, susceptible to the inherent limitations of scoring functions and the rigid representation of protein structures.[2][3] For researchers and drug development professionals, relying solely on in silico predictions without rigorous experimental validation is a high-risk gamble.

This guide provides an in-depth comparison of experimental techniques essential for validating the computational hypotheses generated for benzamide inhibitors. We will delve into the "why" and "how" of these methods, moving beyond a simple recitation of protocols to offer field-proven insights that ensure your lead compounds are built on a foundation of solid empirical data.

The Inherent Challenge: Docking Scores vs. Biological Reality

Molecular docking algorithms generate a variety of potential binding poses for a ligand and rank them using scoring functions.[1] While useful for initial screening, a high docking score does not guarantee potent biological activity. Several factors contribute to this discrepancy:

  • Scoring Function Inaccuracies: Scoring functions are mathematical models that approximate the complex thermodynamics of protein-ligand binding. They often struggle to accurately capture all relevant energetic contributions.

  • Protein Flexibility: Crystal structures represent a static snapshot of a protein, while in reality, proteins are dynamic entities. Neglecting this flexibility can lead to inaccurate predictions.[2]

  • Solvent Effects: The role of water molecules in the binding site is often simplified or ignored in docking calculations, yet they can play a crucial role in mediating interactions.

Therefore, a multi-pronged experimental approach is not just recommended; it is essential for validating computational predictions and building a robust structure-activity relationship (SAR).

A Validated Pathway from In Silico Hit to Confirmed Binder

The journey from a computationally identified "hit" to a validated lead compound requires a logical and stepwise experimental workflow. The following diagram illustrates a typical validation cascade designed to progressively increase confidence in your benzamide inhibitors.

G cluster_0 CETSA Principle A Unbound Protein (Less Stable) C Heat Challenge A->C B Bound Protein (More Stable) B->C D Denatures at Lower Temp (Tagg1) C->D E Denatures at Higher Temp (Tagg2) C->E

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Conclusion: An Integrated Approach for Confident Drug Discovery

Molecular docking is an invaluable tool for generating hypotheses and prioritizing compounds in the early stages of drug discovery. However, its predictive power is limited, and over-reliance on docking scores without experimental validation can lead to costly and time-consuming dead ends.

By employing a systematic and multi-faceted validation strategy—starting with biochemical assays to confirm function, progressing to biophysical methods like ITC to verify direct binding, and culminating in cell-based assays such as CETSA to demonstrate target engagement—researchers can build a robust and reliable data package. This integrated approach, which constantly compares and correlates computational predictions with empirical evidence, is the hallmark of a scientifically rigorous and ultimately more successful drug discovery program.

References

  • Pierce, M. M., Raman, C. S., & Nall, B. T. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. PMC. [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • Tripp, K. (2013, October 29). Sample Preparation: Isothermal titration calorimetry (ITC) is a technique that can measure binding affinity, enthalpy, and stoichiometry (η) in one. [Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols, 1(1), 186-191. [Link]

  • Shadecoder. (2026, January 2). Molecular Docking: A Comprehensive Guide for 2025. Shadecoder. [Link]

  • Schröder, M., et al. (2021, August 5). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols. [Link]

  • Singh, T., & Biswas, D. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • ResearchGate. (2021, April 19). How can I validate docking result without a co-crystallized ligand? ResearchGate. [Link]

  • Mendez, D., & Gathiaka, S. (2016, February 12). Best Practices in Docking and Activity Prediction. bioRxiv. [Link]

  • Wei, G., et al. (2009). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 49(9), 2158-2168. [Link]

  • Al-Majdoub, Z. M., et al. (2019). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Scientific Reports, 9(1), 1-10. [Link]

  • Pär Nordlund Lab. (n.d.). CETSA. Karolinska Institutet. [Link]

  • Aouidate, A., et al. (2020). 3D QSAR and molecular docking study of benzomaide derivatives as potent inhibitors of Btk kinase. RHAZES: Green and Applied Chemistry, 10, 1-14. [Link]

  • Sosič, I., et al. (2022). Docking, Binding Free Energy Calculations and In Vitro Characterization of Pyrazine Linked 2-Aminobenzamides as Novel Class I Histone Deacetylase (HDAC) Inhibitors. International Journal of Molecular Sciences, 23(8), 4268. [Link]

  • Friman, T., et al. (2024, March 22). The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Cancer Research, 84(6_Supplement), 1848-1848. [Link]

  • Sosič, I., et al. (2022, April 14). Docking, Binding Free Energy Calculations and In Vitro Characterization of Pyrazine Linked 2-Aminobenzamides as Novel Class I Hi. Semantic Scholar. [Link]

  • Rahmawati, R., Razak, R., & Fawwaz, M. (2025, August 30). Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates. Borneo Journal of Pharmacy, 8(3), 242-251. [Link]

  • Warren, G. L., et al. (2007, November 7). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Medicinal Chemistry, 49(20), 5912-5931. [Link]

  • Wieckowska, A., et al. (2021). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. Molecules, 26(23), 7159. [Link]

  • Dalriada Drug Discovery. (2023, January 19). Biochemical and Biophysical Assays. Dalriada Drug Discovery. [Link]

  • Yilmaz, I., & Görmez, A. (2020, September 14). MOLECULAR DOCKING STUDIES ON SOME BENZAMIDE DERIVATIVES AS TOPOISOMERASE INHIBITORS. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 859-870. [Link]

  • Quora. (2018, September 16). How well do molecular docking scores correlate with experimental binding affinities? Quora. [Link]

  • Pérez-Regidor, L., et al. (2025, October 14). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences, 26(20), 9970. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • BioAscent. (n.d.). Bespoke Assays for Biochemical, Biophysical, and Cellular applications. BioAscent. [Link]

  • Michigan State University. (n.d.). Lessons from Docking Validation. Protein Structural Analysis Laboratory. [Link]

  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Bio Molecular Systems. [Link]

  • Ichor Life Sciences. (n.d.). Biophysical Assays. Ichor Life Sciences. [Link]

  • Pop, C. E., et al. (2023, February 5). In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. International Journal of Molecular Sciences, 24(4), 3201. [Link]

  • Pharmaron. (n.d.). Biophysical Assays. Pharmaron. [Link]

  • Sygnature Discovery. (n.d.). Biophysics: How to choose the right assay for your drug discovery project. Sygnature Discovery. [Link]

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Comparative

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide

For researchers and scientists in the dynamic field of drug development, a comprehensive understanding of a molecule's structural intricacies is paramount. Mass spectrometry stands as a cornerstone analytical technique,...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the dynamic field of drug development, a comprehensive understanding of a molecule's structural intricacies is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth exploration of the predicted electron ionization (EI) mass spectrometry fragmentation of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide, a compound of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, we will construct a theoretical fragmentation pathway grounded in established principles of mass spectrometry. This predicted pattern will be critically compared with the experimental data of three closely related analogs: N-(2,6-dimethylphenyl)acetamide, 2-hydroxybenzamide (salicylamide), and N-phenylbenzamide (benzanilide). Through this comparative analysis, we aim to provide a robust framework for the structural elucidation of this and similar compounds.

The Structural Landscape and Predicted Fragmentation Hotspots of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide

N-(2,6-Dimethylphenyl)-2-hydroxybenzamide possesses several key structural features that will dictate its fragmentation behavior under electron ionization. The molecule consists of a 2-hydroxybenzoyl group connected to a 2,6-dimethylphenyl moiety via an amide linkage. The presence of two aromatic rings, an amide bond, a hydroxyl group, and two methyl substituents provides multiple potential sites for bond cleavage and rearrangement.

Based on established fragmentation rules for aromatic amides, the most probable primary fragmentation events are anticipated to be:

  • Amide Bond Cleavage: The cleavage of the N-CO bond is a characteristic fragmentation pathway for amides, leading to the formation of a stable acylium ion.[1][2]

  • α-Cleavage: Cleavage of bonds adjacent to the aromatic rings and the carbonyl group.

  • Rearrangement Reactions: Intramolecular hydrogen transfers, such as the McLafferty rearrangement, are possible, although less common for aromatic amides unless specific structural prerequisites are met.[1][3]

The following section details the predicted fragmentation pathway for N-(2,6-Dimethylphenyl)-2-hydroxybenzamide, illustrated with a schematic diagram.

Predicted Fragmentation Pathway

The proposed fragmentation of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide (Molecular Weight: 241.29 g/mol ) under electron ionization is depicted below. The molecular ion ([M]⁺˙ at m/z 241) is expected to undergo a series of characteristic cleavages.

Fragmentation_of_N-(2,6-Dimethylphenyl)-2-hydroxybenzamide M [M]⁺˙ m/z 241 N-(2,6-Dimethylphenyl)-2-hydroxybenzamide F1 [M - H₂O]⁺˙ m/z 223 M->F1 - H₂O F2 [C₇H₅O₂]⁺ m/z 121 2-Hydroxybenzoyl cation M->F2 - C₈H₁₀N• F3 [C₈H₁₀N]⁺ m/z 120 2,6-Dimethylaniline radical cation M->F3 - C₇H₄O₂ F4 [C₆H₅O]⁺ m/z 93 Phenoxy cation F2->F4 - CO F6 [C₈H₉]⁺ m/z 105 Dimethylphenyl cation F3->F6 - NH F5 [C₆H₅]⁺ m/z 77 Phenyl cation F4->F5 - H₂

Caption: Predicted EI fragmentation of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide.

The primary fragmentation is anticipated to be the cleavage of the amide bond, resulting in the formation of the 2-hydroxybenzoyl cation (m/z 121) and the 2,6-dimethylaniline radical (m/z 121) or the 2,6-dimethylanilino cation (m/z 120) . The 2-hydroxybenzoyl cation is expected to be a prominent peak due to its resonance stabilization. This acylium ion can further lose a molecule of carbon monoxide (CO) to form a phenoxy cation (m/z 93) . Subsequent loss of a hydrogen molecule could lead to the phenyl cation (m/z 77) . Another potential fragmentation pathway involves the loss of a water molecule from the molecular ion, giving rise to a peak at m/z 223 .

Comparative Analysis with Structurally Related Compounds

To validate our predicted fragmentation pattern, we will now compare it with the known mass spectra of three analogous compounds.

N-(2,6-Dimethylphenyl)acetamide

This compound is the closest analog, differing only in the acyl group (acetyl instead of 2-hydroxybenzoyl). The experimental mass spectrum of N-(2,6-dimethylphenyl)acetamide shows a molecular ion peak at m/z 163. A prominent peak is observed at m/z 121, which corresponds to the [M - CH₂CO]⁺˙ ion, the 2,6-dimethylaniline radical cation. This observation strongly supports our prediction that the cleavage of the amide bond is a major fragmentation pathway. Another significant peak is often seen at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺.

Fragment Ion m/z (Predicted for Target) m/z (Observed for Analog) Proposed Structure
[M]⁺˙241163Molecular Ion
[C₈H₁₀N]⁺1201202,6-Dimethylaniline cation
[Acyl group]⁺121432-Hydroxybenzoyl / Acetyl cation

The fragmentation of N-(2,6-dimethylphenyl)acetamide provides a strong basis for predicting the behavior of the N-aryl portion of our target molecule.

Fragmentation_of_N-(2,6-Dimethylphenyl)acetamide M [M]⁺˙ m/z 163 N-(2,6-Dimethylphenyl)acetamide F1 [C₈H₁₀N]⁺˙ m/z 121 2,6-Dimethylaniline radical cation M->F1 - CH₂CO F2 [CH₃CO]⁺ m/z 43 Acetyl cation M->F2 - C₈H₁₀N•

Caption: Fragmentation of N-(2,6-Dimethylphenyl)acetamide.

2-Hydroxybenzamide (Salicylamide)

This analog allows us to examine the fragmentation of the 2-hydroxybenzoyl portion of the target molecule. The mass spectrum of salicylamide exhibits a molecular ion peak at m/z 137. The base peak is typically observed at m/z 120, corresponding to the loss of ammonia ([M - NH₃]⁺˙). Another significant fragment is seen at m/z 92, resulting from the loss of the CONH₂ radical. This fragment can then lose CO to form the phenyl cation at m/z 64.

Fragment Ion m/z (Predicted for Target) m/z (Observed for Analog) Proposed Structure
[M]⁺˙241137Molecular Ion
[M - NH₃]⁺˙-120Loss of Ammonia
[C₇H₅O₂]⁺1211212-Hydroxybenzoyl cation
[C₆H₄O]⁺˙9292Loss of CONH₂

The fragmentation of salicylamide confirms the stability of the 2-hydroxybenzoyl cation and its subsequent fragmentation pathways, which are directly applicable to our target compound.

Fragmentation_of_2-Hydroxybenzamide M [M]⁺˙ m/z 137 2-Hydroxybenzamide F1 [M - NH₃]⁺˙ m/z 120 M->F1 - NH₃ F2 [C₇H₅O₂]⁺ m/z 121 M->F2 - NH₂• F3 [C₆H₄O]⁺˙ m/z 92 F2->F3 - CO

Caption: Fragmentation of 2-Hydroxybenzamide.

N-Phenylbenzamide (Benzanilide)

Benzanilide serves as a good model for a simple N-aryl benzamide without the ortho-substituents. Its mass spectrum shows a molecular ion at m/z 197. The most abundant fragment is the benzoyl cation at m/z 105. This cation can then lose CO to form the phenyl cation at m/z 77. A peak corresponding to the phenyl cation from the N-phenyl ring is also observed at m/z 77.

Fragment Ion m/z (Predicted for Target) m/z (Observed for Analog) Proposed Structure
[M]⁺˙241197Molecular Ion
[C₇H₅O]⁺105105Benzoyl cation
[C₆H₅]⁺7777Phenyl cation

The fragmentation of benzanilide reinforces the prevalence of amide bond cleavage to form a stable benzoyl cation, a key feature we predict for our target molecule.

Fragmentation_of_N-Phenylbenzamide M [M]⁺˙ m/z 197 N-Phenylbenzamide F1 [C₇H₅O]⁺ m/z 105 Benzoyl cation M->F1 - C₆H₆N• F2 [C₆H₅]⁺ m/z 77 Phenyl cation F1->F2 - CO

Caption: Fragmentation of N-Phenylbenzamide.

Experimental Protocol for Mass Spectrometry Analysis

For researchers wishing to obtain an experimental mass spectrum of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide, the following protocol for a standard electron ionization mass spectrometer is recommended.

Sample Preparation
  • Dissolution: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Dilution: Prepare a working solution with a concentration of approximately 10-100 µg/mL.

Instrumentation and Parameters
  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 200-250 °C.

  • Inlet System: Direct infusion or via a gas chromatograph (GC-MS). If using GC-MS, a suitable capillary column (e.g., DB-5ms) and temperature program should be developed.

  • Mass Range: Scan from m/z 40 to 400.

  • Data Acquisition: Acquire data in full scan mode. For further structural confirmation, tandem mass spectrometry (MS/MS) experiments can be performed on the molecular ion and major fragment ions.

Experimental_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Processing Dissolution Dissolve 1 mg in 1 mL of Methanol Dilution Dilute to 10-100 µg/mL Dissolution->Dilution Injection Direct Infusion or GC Inlet Dilution->Injection Ionization Electron Ionization (70 eV) Injection->Ionization Analysis Mass Analysis (m/z 40-400) Ionization->Analysis Detection Detector Analysis->Detection Spectrum Obtain Mass Spectrum Detection->Spectrum Interpretation Fragment Ion Analysis Spectrum->Interpretation

Caption: Experimental workflow for MS analysis.

Conclusion

This guide provides a comprehensive theoretical framework for understanding the mass spectrometry fragmentation of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide. By dissecting its structure and comparing it with closely related, experimentally characterized molecules, we have proposed a detailed fragmentation pathway. The dominant cleavage is predicted to be the amide bond, leading to the formation of a stable 2-hydroxybenzoyl cation at m/z 121 and a 2,6-dimethylaniline-related fragment. This guide, coupled with the provided experimental protocol, serves as a valuable resource for researchers in the structural elucidation of this and similar compounds, ultimately aiding in the advancement of drug discovery and development.

References

  • To be populated with actual references found during the research process.
  • NIST Chemistry WebBook. [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 2018, 8, 20385-20394. [Link]

  • To be populated with actual references found during the research process.
  • Benzamide-simplified mass spectrum. ResearchGate. [Link]

  • To be populated with actual references found during the research process.
  • To be populated with actual references found during the research process.
  • To be populated with actual references found during the research process.
  • To be populated with actual references found during the research process.
  • To be populated with actual references found during the research process.
  • To be populated with actual references found during the research process.
  • To be populated with actual references found during the research process.
  • To be populated with actual references found during the research process.
  • To be populated with actual references found during the research process.
  • To be populated with actual references found during the research process.
  • Fragmentation (mass spectrometry). Wikipedia. [Link]

Sources

Safety & Regulatory Compliance

Safety

n-(2,6-Dimethylphenyl)-2-hydroxybenzamide proper disposal procedures

As a Senior Application Scientist, establishing a rigorous, scientifically grounded chemical hygiene plan is paramount when handling active pharmaceutical intermediates. N-(2,6-Dimethylphenyl)-2-hydroxybenzamide (CAS: 67...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, scientifically grounded chemical hygiene plan is paramount when handling active pharmaceutical intermediates. N-(2,6-Dimethylphenyl)-2-hydroxybenzamide (CAS: 67669-00-5) 1 is a salicylanilide derivative structurally related to the diuretic drug Xipamide 2. Because it contains both a phenolic hydroxyl group and an aromatic amide bond, its disposal requires specific segregation and destruction protocols to prevent environmental toxicity and hazardous cross-reactions.

The following guide provides self-validating, step-by-step methodologies for the proper handling, spill decontamination, and final disposal of this compound.

Chemical Profiling & Waste Causality

To safely dispose of a chemical, one must first understand its reactivity profile. N-(2,6-Dimethylphenyl)-2-hydroxybenzamide presents two primary functional vulnerabilities that dictate its waste management:

  • Amide Bond Hydrolysis: Amides are weak bases. If this compound is disposed of in highly acidic or highly basic aqueous waste streams, the amide bond will undergo exothermic hydrolysis [[3]](). This degradation yields salicylic acid and 2,6-xylidine (2,6-dimethylaniline)—a highly toxic and suspected carcinogenic byproduct. Therefore, strict pH-neutral segregation is mandatory .

  • Combustion Dynamics: Like all organic amides, the combustion of this compound generates mixed oxides of nitrogen (

    
    ) 3. It cannot be disposed of via standard open burning or low-temperature incineration. It must be processed at an EPA-approved hazardous waste facility equipped with specialized 
    
    
    
    scrubbers 4.
  • Environmental Toxicity: Salicylanilide derivatives can be highly toxic to aquatic life. Under no circumstances should solutions containing this compound be flushed into the sanitary sewer system 5.

Waste Segregation Matrix

Proper segregation at the point of generation prevents dangerous in-drum pressure buildup and toxic gas release.

Waste StreamCompatible StorageIncompatible MaterialsCausality for Incompatibility
Solid Powder HDPE or Amber GlassStrong OxidizersRisk of exothermic oxidation and potential fire 5.
Organic Solutions PTFE-lined Solvent JugsDehydrating Agents (

)
Chemical reaction generates corresponding toxic nitriles 3.
Aqueous Suspensions Polyethylene CarboysStrong Acids / BasesInduces hydrolysis of the amide bond, releasing 2,6-xylidine 3.

Operational Methodologies

Protocol A: Self-Validating Spill Decontamination

Objective: Safely contain and remove solid N-(2,6-dimethylphenyl)-2-hydroxybenzamide while preventing the aerosolization of active pharmaceutical dust. Causality: Dry sweeping generates airborne particulates, creating a severe inhalation risk. Dampening the spill with an intermediate polar solvent like 60-70% ethanol suppresses dust without causing aggressive dissolution, while maintaining full compatibility with downstream incineration 3.

  • Isolate the Area: Immediately remove all sources of ignition. Ensure local exhaust ventilation (fume hoods/snorkels) is active.

  • Dampen the Spill: Using a spray bottle, gently mist the solid powder with 60-70% ethanol to suppress dust formation 3. Do not flood the area, as this will spread the phenolic contaminant.

  • Mechanical Collection: Use a non-sparking scoop or ethanol-dampened absorbent paper to collect the material 6.

  • Primary Containment: Transfer the collected slurry and all contaminated absorbent materials into a vapor-tight, chemically compatible plastic bag or High-Density Polyethylene (HDPE) container 3.

  • Secondary Wash: Wash the contaminated benchtop/floor with 60-70% ethanol, followed by a standard soap and water wash to remove residual phenolic traces 3.

  • Validation Step: Visually inspect the area under a bright, angled light source for any residual crystalline sheen. Do not re-enter normal operations until the area passes this visual inspection and is verified by the Safety Officer 3.

Protocol B: Routine Laboratory Waste Disposal

Objective: Segregate and package experimental waste for commercial incineration.

  • Solid Waste: Place empty reagent bottles, contaminated nitrile gloves, and solid reaction byproducts into a dedicated solid hazardous waste bin lined with a heavy-duty polyethylene bag.

  • Liquid Waste: For organic solutions containing the compound, transfer the liquid to a designated "Halogen-Free Organic Solvent Waste" carboy. Ensure this carboy does not contain strong acids or oxidizers.

  • Labeling: Clearly label the container with: "Hazardous Waste: Toxic Organic Amide (N-(2,6-dimethylphenyl)-2-hydroxybenzamide)".

  • Disposal Route: Transfer to an EPA-approved hazardous waste facility for high-temperature incineration 5.

Disposal Workflow Visualization

DisposalWorkflow Start Waste Generation: N-(2,6-Dimethylphenyl)-2-hydroxybenzamide Type Identify Waste State Start->Type Solid Solid Powder/Crystals Type->Solid Liquid Organic Solution Type->Liquid Spill Accidental Spill Type->Spill SolidAction Transfer to HDPE Container Avoid Dust Generation Solid->SolidAction LiquidAction Transfer to Solvent Jug Segregate from Acids/Bases Liquid->LiquidAction SpillAction Dampen with 60-70% EtOH Sweep & Absorb Spill->SpillAction Labeling Label: Hazardous Waste (Toxic Organic Amide) SolidAction->Labeling LiquidAction->Labeling SpillAction->Labeling Incineration EPA-Approved Facility High-Temp Incineration (NOx Scrubbers) Labeling->Incineration

Decision-tree workflow for the safe segregation and disposal of the organic amide waste.

References

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling n-(2,6-Dimethylphenyl)-2-hydroxybenzamide

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical compound, including n-(2,6-Dimethylphenyl)-2-hydroxybenz...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical compound, including n-(2,6-Dimethylphenyl)-2-hydroxybenzamide (CAS No. 23745-66-6), demands a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each safety measure. Our objective is to create a self-validating system of safety that protects you, your colleagues, and your research.

Hazard Assessment: The "Why" Behind the Protection

Understanding the specific risks associated with n-(2,6-Dimethylphenyl)-2-hydroxybenzamide is the foundation of an effective PPE strategy. Based on data from analogous benzamide compounds, we can anticipate a distinct hazard profile that necessitates a multi-faceted approach to protection.

The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and accidental ingestion.[1][2] The compound is classified as harmful if swallowed and is known to cause significant skin, eye, and respiratory irritation.[3][4][5][6][7] Therefore, our PPE selection is not merely a precaution but a direct countermeasure to these identified risks.

Table 1: Hazard Profile and Corresponding PPE Rationale

Hazard ClassificationDescriptionRationale for Protective Measures
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[3][5][8]Prevents accidental ingestion through hand-to-mouth contact. This underscores the importance of stringent hygiene practices and wearing gloves.
Skin Irritation (Category 2) Causes skin irritation upon contact.[3][5][6][7]Mandates the use of chemical-resistant gloves and protective clothing to create a barrier between the chemical and the skin.
Serious Eye Irritation (Category 2A) Causes serious, potentially damaging, eye irritation.[3][5][6][7][9]Requires the use of protective eyewear, such as safety glasses with side shields or chemical goggles, to prevent contact with dust or splashes.
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation May cause respiratory irritation if dust is inhaled.[3][6][7]Necessitates the use of engineering controls (like a fume hood) and, where dust generation is unavoidable, respiratory protection.

Primary Line of Defense: Engineering Controls

Before considering PPE, which is the last line of defense, robust engineering controls must be in place.

  • Chemical Fume Hood: All handling of solid n-(2,6-Dimethylphenyl)-2-hydroxybenzamide that could generate dust (e.g., weighing, transferring) or handling of its solutions should be performed inside a certified chemical fume hood.[1] This ensures that airborne particles or vapors are effectively captured and exhausted, minimizing inhalation risk.

  • Ventilation: Work in a well-ventilated laboratory to keep airborne concentrations low.[1][2] Facilities should be equipped with safety showers and eyewash stations in close proximity to the handling area.[2][9]

Personal Protective Equipment (PPE) Protocol

The appropriate level of PPE is dictated by the specific task being performed. The following table outlines the minimum required PPE for common laboratory operations involving n-(2,6-Dimethylphenyl)-2-hydroxybenzamide.

Table 2: PPE Requirements Matrix for Laboratory Operations

OperationRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Weighing/Transfer of Solid NIOSH-approved respirator (e.g., N95) if outside a fume hood or if dust is likely.Chemical safety goggles.Chemical-resistant gloves (e.g., Nitrile).Full-coverage lab coat.
Solution Preparation Not required if performed in a fume hood.Chemical safety goggles and face shield (if splash risk is high).[10]Chemical-resistant gloves (e.g., Nitrile).Full-coverage lab coat.
Conducting Reactions Not required if performed in a closed system within a fume hood.Safety glasses with side shields (minimum). Goggles are recommended.Chemical-resistant gloves (e.g., Nitrile).Full-coverage lab coat.
Handling Waste/Decontamination Not typically required.Chemical safety goggles.Chemical-resistant gloves (e.g., Nitrile).Full-coverage lab coat.

Step-by-Step Guidance: Weighing and Preparing a Solution

This protocol integrates the PPE requirements into a standard laboratory workflow to ensure safety at every step.

Objective: To safely weigh 100 mg of solid n-(2,6-Dimethylphenyl)-2-hydroxybenzamide and prepare a 10 mg/mL stock solution in DMSO.

  • Preparation and Pre-Donning:

    • Verify the chemical fume hood is operational.

    • Gather all necessary equipment (spatula, weigh boat, vortexer, volumetric flask, solvent).

    • Read the Safety Data Sheet (SDS) for the compound and any solvents used.

  • Donning PPE:

    • Put on a full-coverage lab coat.

    • Don chemical safety goggles.

    • Wash hands and don a pair of new, chemical-resistant nitrile gloves.

  • Chemical Handling (Inside Fume Hood):

    • Place the analytical balance and all necessary equipment inside the fume hood.

    • Carefully open the container of n-(2,6-Dimethylphenyl)-2-hydroxybenzamide, avoiding any disturbance that could generate dust.

    • Using a clean spatula, carefully transfer the desired amount of solid to the weigh boat.

    • Close the primary container securely.

    • Transfer the weighed solid into the appropriate volumetric flask.

    • Add the solvent, cap the flask, and mix until the solid is fully dissolved.

  • Decontamination and Doffing:

    • Wipe down the spatula and work surface with an appropriate solvent and dispose of the wipes in the designated solid chemical waste container.

    • Securely cap the prepared stock solution and label it appropriately.

    • Remove gloves by peeling them off from the cuff, ensuring no skin contact with the outer surface. Dispose of them in the chemical waste.

    • Remove safety goggles and lab coat.

    • Wash hands thoroughly with soap and water.[3][5][6]

Safe Handling and Disposal Workflow

The following diagram outlines the critical decision-making and action steps for safely managing n-(2,6-Dimethylphenyl)-2-hydroxybenzamide from initial handling through to final disposal.

cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operation Phase cluster_waste Waste Management cluster_emergency Emergency Procedures assess 1. Assess Hazards (Review SDS) gather 2. Gather Materials & Verify Controls (Fume Hood) assess->gather don_ppe 3. Don Appropriate PPE (Goggles, Gloves, Lab Coat) gather->don_ppe handling 4. Perform Chemical Handling (Weighing, Solution Prep) don_ppe->handling decon 5. Decontaminate Workspace & Equipment handling->decon spill Spill or Exposure Occurs handling->spill If Emergency doff_ppe 6. Doff PPE Correctly decon->doff_ppe wash 7. Wash Hands Thoroughly doff_ppe->wash waste 8. Dispose of All Waste (Gloves, Tips, Chemical) in Labeled, Sealed Container wash->waste first_aid Administer First Aid (Flush Eyes/Skin, Move to Fresh Air) spill->first_aid spill_response Contain Spill with Inert Absorbent spill->spill_response notify Notify Supervisor & Seek Medical Attention first_aid->notify spill_response->waste

Caption: Workflow for safe handling and disposal of n-(2,6-Dimethylphenyl)-2-hydroxybenzamide.

Emergency Procedures and Disposal

Immediate Actions for Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3][9]

  • Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Get medical attention if irritation persists.[1][3][11]

  • Inhalation: Remove the victim to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical aid.[1][2][11]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3][12]

Spill Response:

For a minor spill, ensure proper PPE is worn. Absorb the material with an inert, dry material (e.g., vermiculite, sand) and place it into a suitable, closed, and labeled container for chemical waste disposal.[1][3][13] Avoid creating dust. Do not let the product enter drains.[3]

Disposal Plan:

All waste contaminated with n-(2,6-Dimethylphenyl)-2-hydroxybenzamide, including the chemical itself, contaminated consumables (gloves, wipes, weigh boats), and empty containers, must be treated as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed, and appropriate waste container.[3]

  • Dispose of the contents and container in accordance with all local, regional, and national regulations through a licensed waste disposal contractor.[12][13]

  • Do not dispose of this chemical down the drain.[3]

By adhering to these detailed protocols, you build a resilient culture of safety, ensuring that your valuable research can proceed without compromising personal or environmental health.

References

  • PPG. (2026, February 20).
  • Cole-Parmer. (2005, October 3).
  • Angene. (2024, August 27).
  • Thermo Fisher Scientific. (2025, September 19).
  • TCI Chemicals. (2025, September 12).
  • Thermo Fisher Scientific. (2025, December 22).
  • ChemPoint. (2020, April 24).
  • MilliporeSigma. (2025, November 6).
  • SeraCare. (2025, June 6).
  • MilliporeSigma. (2025, September 27).
  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (2011, February 9).
  • Generic Supplier. (2023, November 2).
  • Santa Cruz Biotechnology.
  • DC Fine Chemicals. (2024, November 4).
  • Cole-Parmer.
  • U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment.
  • American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • National Institutes of Health (NIH). The NIH Drain Discharge Guide.
  • The Dow Chemical Company. (2012, June 8). Personal Protective Equipment Guidance.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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n-(2,6-Dimethylphenyl)-2-hydroxybenzamide
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